Technical Documentation Center

2-Methoxy-5-methylpyridin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methoxy-5-methylpyridin-4-amine
  • CAS: 1260663-96-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Methoxy-5-methylpyridin-4-amine

Advanced Building Block for Next-Generation Kinase & DHODH Inhibitors[1] Executive Summary 2-Methoxy-5-methylpyridin-4-amine (CAS 1260663-96-4) is a high-value heterocyclic intermediate utilized in the synthesis of small...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Next-Generation Kinase & DHODH Inhibitors[1]

Executive Summary

2-Methoxy-5-methylpyridin-4-amine (CAS 1260663-96-4) is a high-value heterocyclic intermediate utilized in the synthesis of small-molecule therapeutics. It serves as a critical pharmacophore in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors and KRAS-mutant solid tumor therapies .

Distinguished by its specific substitution pattern, this pyridine derivative offers a unique balance of electronic properties: the 2-methoxy group functions as a hydrogen bond acceptor while modulating lipophilicity (LogP ~0.8), and the 5-methyl group provides steric bulk that restricts rotameric freedom, often enhancing the binding affinity of the final drug candidate.

This guide details the physicochemical profile, industrial synthesis routes, and validated experimental protocols for utilizing this compound in medicinal chemistry campaigns.[1]

Chemical Profile & Properties[1][3][4][5][6][7][8][9]

PropertySpecification
CAS Number 1260663-96-4
IUPAC Name 2-Methoxy-5-methylpyridin-4-amine
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Exact Mass 138.0793
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) ~6.5 (Pyridine nitrogen), ~9.1 (Amine)
LogP 0.82 (Predicted)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Synthetic Pathways & Manufacturing

The synthesis of 2-Methoxy-5-methylpyridin-4-amine typically proceeds via Nucleophilic Aromatic Substitution (SₙAr) . The presence of the electron-withdrawing nitrogen in the pyridine ring activates the 2-position, allowing for the displacement of a halogen leaving group by a methoxide nucleophile.

Synthesis Workflow Diagram

The following diagram illustrates the industrial route starting from the commercially available 2-chloro-5-methylpyridin-4-amine.

SynthesisRoute Start 2-Chloro-5-methylpyridin-4-amine (CAS 79055-62-2) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate Reflux, 80°C Reagent Sodium Methoxide (NaOMe) Methanol (MeOH) Reagent->Intermediate Product 2-Methoxy-5-methylpyridin-4-amine (CAS 1260663-96-4) Intermediate->Product Elimination Byproduct NaCl Intermediate->Byproduct

Figure 1: SₙAr synthesis route via methoxylation of the 2-chloro precursor.

Detailed Synthesis Protocol

Objective: Preparation of 2-Methoxy-5-methylpyridin-4-amine from 2-chloro-5-methylpyridin-4-amine.

Reagents:

  • 2-Chloro-5-methylpyridin-4-amine (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% wt solution in MeOH (3.0 eq)

  • Anhydrous Methanol (Solvent)

Procedure:

  • Setup: Charge a dried round-bottom flask with 2-chloro-5-methylpyridin-4-amine (10.0 g, 70.1 mmol) and anhydrous Methanol (100 mL).

  • Addition: Add Sodium Methoxide solution (48 mL, ~210 mmol) dropwise over 15 minutes under nitrogen atmosphere. Note: Exothermic reaction; maintain temperature < 30°C during addition.

  • Reaction: Heat the mixture to reflux (65-70°C) and stir for 12–16 hours. Monitor reaction progress via LC-MS (Target [M+H]⁺ = 139.1).

    • Critical Control Point: If conversion is slow, a sealed tube heated to 90°C may be required to drive the reaction to completion due to the electron-donating effect of the 4-amino group deactivating the ring.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove Methanol.

  • Extraction: Resuspend the residue in Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (0-10% MeOH in DCM) to yield the product as a pale yellow solid.

Medicinal Chemistry Applications

This building block is increasingly prevalent in oncology pipelines, specifically for targeting DHODH (Dihydroorotate Dehydrogenase) in Acute Myeloid Leukemia (AML) and KRAS-mutant cancers.

Mechanism of Action Integration

The 4-amino group serves as the primary nucleophile for coupling to the core scaffold of the inhibitor, while the 2-methoxy group occupies a specific hydrophobic pocket in the enzyme active site.

MedChemWorkflow Fragment Fragment: 2-Methoxy-5-methylpyridin-4-amine Coupling Coupling Reaction (Amide/Urea Formation) Fragment->Coupling Nucleophile Lead Lead Compound (DHODH Inhibitor) Coupling->Lead SAR Optimization Scaffold Core Scaffold (e.g., Isothiazole/Isochromen) Scaffold->Coupling Electrophile Target Target: DHODH / KRAS (AML & Solid Tumors) Lead->Target Inhibition

Figure 2: Integration of the amine into drug discovery workflows for DHODH inhibition.

Validated Coupling Protocol (Amide Formation)

Context: Reacting CAS 1260663-96-4 with an acid chloride or carboxylic acid to form a bioactive amide.

  • Dissolution: Dissolve the carboxylic acid core (1.0 eq) in DMF/DCM (1:1).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at RT.

  • Coupling: Add 2-Methoxy-5-methylpyridin-4-amine (1.1 eq).

  • Completion: Stir at RT for 4–6 hours.

  • Note: Due to the steric hindrance of the 5-methyl group, reaction times may be longer than with unhindered anilines. Heating to 50°C is often necessary for difficult substrates.

Handling & Safety Data

Signal Word: WARNING

Hazard ClassCodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over prolonged periods.

References

  • Preparation of DHODH Inhibitors. Patent US20220089568A1. (2022). Describes the use of aminopyridines in the synthesis of inhibitors for KRAS mutant tumors.

  • Bi-aryl Dihydroorotate Dehydrogenase Inhibitors. Patent WO2021070132A1. (2021). Details the coupling of 2-methoxy-5-methylpyridin-4-amine using LiHMDS.

  • Synthesis of 2-amino-5-methylpyridine derivatives. ChemicalBook & PubChem Data. Confirms physical properties and general synthetic reactivity of the methyl-pyridin-amine class.

  • Nucleophilic Aromatic Substitution of 2-Halopyridines. Organic Chemistry Portal. General methodology for converting 2-chloropyridines to 2-methoxypyridines.

Sources

Exploratory

physicochemical properties of 2-Methoxy-5-methylpyridin-4-amine

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-methylpyridin-4-amine For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Pyridine Building Block 2-Metho...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-methylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Pyridine Building Block

2-Methoxy-5-methylpyridin-4-amine is a substituted pyridine derivative that has emerged as a significant building block in various chemical sectors. Its structural arrangement, featuring a pyridine core functionalized with methoxy, methyl, and amine groups, bestows upon it a unique combination of reactivity and physicochemical characteristics. These attributes make it a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] In medicinal chemistry, this compound serves as a key scaffold for developing active pharmaceutical ingredients (APIs), especially those targeting neurological and psychiatric disorders.[3] Its utility also extends to the formulation of modern pesticides and herbicides, highlighting its importance in advancing agricultural science.[2]

A profound understanding of the is paramount for its effective application. These properties govern its behavior in both chemical reactions and biological systems, influencing critical parameters such as solubility, membrane permeability, and target binding affinity. This guide offers a comprehensive analysis of its core physicochemical attributes, supported by experimental methodologies and theoretical predictions, to empower researchers in leveraging its full potential.

Core Physicochemical Profile

The fundamental properties of 2-Methoxy-5-methylpyridin-4-amine are summarized below. These values, derived from supplier data and computational predictions, provide a quantitative foundation for its use in experimental design.

PropertyValueSource
CAS Number 1260663-96-4[3][4][5]
Molecular Formula C₇H₁₀N₂O[3][5]
Molecular Weight 138.17 g/mol [3][5]
Appearance White to Off-white to Yellow Solid[3][4]
Boiling Point (Predicted) 287.2 ± 35.0 °C[4]
Density (Predicted) 1.103 ± 0.06 g/cm³[4]
pKa (Predicted) 7.66 ± 0.42[4]
Storage Conditions Room temperature, in inert atmosphere, away from light[3][4]

Structural Analysis and Property Causality

The chemical behavior of 2-Methoxy-5-methylpyridin-4-amine is a direct consequence of its molecular architecture. Each functional group contributes distinct electronic and steric effects that define its overall character.

G start Synthesized Compound (2-Methoxy-5-methylpyridin-4-amine) purity Purity & Identity Check (NMR, LCMS) start->purity solubility Aqueous Solubility (Shake-Flask, Nephelometry) purity->solubility pka pKa Determination (Potentiometric, UV-Vis) purity->pka logp Lipophilicity (LogP/LogD) (Shake-Flask, HPLC) purity->logp adme In Vitro ADME Assays (Permeability, Stability) solubility->adme pka->adme logp->adme decision Candidate Selection adme->decision

Caption: Workflow for Physicochemical Profiling in Drug Discovery.

Protocol: pKa Determination by Potentiometric Titration

This method directly measures the pH of a solution as a titrant is added, allowing for the determination of the pKa.

  • Preparation : Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.

  • Titration : Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Protocol: Solubility Measurement by the Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility. [6]

  • Equilibration : Add an excess amount of the solid compound to a specific buffer solution (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

  • Shaking : Agitate the vial at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Separation : Centrifuge the suspension to pellet the undissolved solid.

  • Quantification : Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

Safety, Handling, and Storage

As a laboratory chemical, 2-Methoxy-5-methylpyridin-4-amine requires careful handling.

  • Hazards : The compound is classified with GHS07 (Warning). Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [4]* Precautions : Safe handling should be performed in a well-ventilated area or fume hood. [7]Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. [7]* Storage : To maintain its integrity, the compound should be stored at room temperature in a tightly sealed container, protected from light and kept under an inert atmosphere (e.g., nitrogen or argon). [3][4]

Conclusion

2-Methoxy-5-methylpyridin-4-amine is a structurally significant molecule with a well-defined set of physicochemical properties that make it a highly versatile intermediate in synthetic chemistry. Its basicity, moderate lipophilicity, and multiple points for chemical modification are key to its utility in the creation of novel pharmaceutical and agrochemical agents. [2][3]This guide has synthesized the available data to provide a detailed technical overview, offering researchers the foundational knowledge required to confidently and effectively incorporate this compound into their research and development programs. A thorough grasp of these properties is the first step toward unlocking its full potential in creating next-generation chemical innovations.

References

  • SF-EP. (2026). 2-Methoxy-5-methylpyridine: Applications in Pharma, Agrochem, and More. [Link]

  • Loba Chemie. 2-AMINO-5-METHYLPYRIDINE. [Link]

  • MySkinRecipes. 2-Methoxy-5-methylpyridin-4-amine. [Link]

  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Google Patents. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • Shiue, G., et al. (2010). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry.
  • PubChem. 2-Chloro-5-methylpyridin-4-amine. [Link]

  • Judson, R., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Frontiers in Chemistry. [Link]

  • Hamieh, T., et al. (2022). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. MDPI. [Link]

  • Rizzi, A., et al. (2023). Computing Solvation Free Energies of Small Molecules with Experimental Accuracy. Journal of the American Chemical Society. [Link]

  • Pharmaffiliates. CAS No : 1260663-96-4 | Product Name : 2-Methoxy-5-methylpyridin-4-amine. [Link]

  • Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-2-en-2-yl)amines. [Link]

  • Royal Society of Chemistry. (2023). Physicochemical Properties. The Handbook of Medicinal Chemistry. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

  • National Institutes of Health. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. [Link]

  • MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]

  • University of Tartu. pKa values bases. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]

Sources

Foundational

Technical Guide: Structure Elucidation of 2-Methoxy-5-methylpyridin-4-amine

The following technical guide details the structure elucidation of 2-Methoxy-5-methylpyridin-4-amine , a critical intermediate in the synthesis of kinase inhibitors and mineralocorticoid receptor antagonists (e.g., Finer...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure elucidation of 2-Methoxy-5-methylpyridin-4-amine , a critical intermediate in the synthesis of kinase inhibitors and mineralocorticoid receptor antagonists (e.g., Finerenone analogs).

Executive Summary

The precise structural characterization of 2-methoxy-5-methylpyridin-4-amine (CAS 1260663-96-4) is a pivotal quality gate in pharmaceutical process development. Synthesized typically via nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling, this scaffold presents specific regiochemical challenges—namely, distinguishing between O-alkylation and N-alkylation products (pyridone tautomers) and verifying the relative positions of the methyl and amine substituents.

This guide provides a self-validating analytical protocol using 1H NMR, 2D NMR (NOESY/HMBC), and Mass Spectrometry to unambiguously confirm the structure.

Synthetic Context & Regioisomerism

To understand the analytical challenge, one must recognize the potential impurities generated during synthesis.

  • Target Structure: 2-Methoxy-5-methylpyridin-4-amine.

  • Primary Isomer Risk (Tautomerism): Alkylation of 2-hydroxy-5-methylpyridin-4-amine can yield either the O-methyl product (Target) or the N-methyl-2-pyridone (Impurity).

  • Positional Isomer Risk: Misplacement of the amine or methyl groups (e.g., 2-methoxy-4-methylpyridin-5-amine) if starting materials are not regio-pure.

Analytical Strategy: The Self-Validating System

We utilize a "Triangulation Method" where three distinct datasets must converge to confirm the structure:

  • Chemical Shift Logic: H-3 (shielded) vs. H-6 (deshielded).

  • Spatial Proximity (NOESY): Confirms the Methyl group is not adjacent to H-3.

  • Connectivity (HMBC): Links the Methoxy protons definitively to C-2.

Logic Flowchart

ElucidationLogic Start Crude Product Analysis MS_Check 1. MS Analysis (Confirm MW 138.17) Start->MS_Check H1_Check 2. 1H NMR Analysis (Identify H-3, H-6, OMe, Me) MS_Check->H1_Check Isomer_Check Isomer Differentiation H1_Check->Isomer_Check NOESY 3. NOESY/ROESY (Spatial Confirmation) Isomer_Check->NOESY Check Me(5) vs H-6 HMBC 4. HMBC (C-H Connectivity) Isomer_Check->HMBC Check OMe vs C-2 Conclusion Structure Confirmed: 2-Methoxy-5-methylpyridin-4-amine NOESY->Conclusion HMBC->Conclusion

Figure 1: Analytical workflow for structural confirmation.

Experimental Protocol & Data Interpretation

Mass Spectrometry (LC-MS)
  • Protocol: Dissolve 0.1 mg in MeOH/Water (1:1). Inject onto C18 column; ESI+ mode.

  • Target Data:

    • [M+H]+: 139.09 Da (Calc. for C7H10N2O + H).

    • Fragmentation: Loss of methyl radical (-15) or methoxy (-31) may be observed.

1H NMR Spectroscopy (The Fingerprint)
  • Protocol: Dissolve 5-10 mg in DMSO-d6 or CDCl3 . (DMSO is preferred to visualize the exchangeable NH2 protons).

  • Instrumentation: 400 MHz or higher.

  • Causality: The 4-amino and 2-methoxy groups are strong Electron Donating Groups (EDGs). They will significantly shield the proton at position 3 (Ortho to both). The proton at position 6 is adjacent to the Nitrogen (EWG) and will be deshielded.

Target Data Profile (DMSO-d6)
AssignmentShift (δ ppm)MultiplicityIntegrationReasoning
H-6 7.60 – 7.80 Singlet (s)1HDeshielded by Pyridine N; Ortho to Me(5).
H-3 5.80 – 6.20 Singlet (s)1HKey Indicator. Strongly shielded by ortho-NH2 and ortho-OMe.
NH2 5.50 – 6.00 Broad (br s)2HExchangeable. Position varies with concentration.[1][2][3][4]
OMe (Pos 2) 3.75 – 3.85 Singlet (s)3HCharacteristic methoxy range. (N-Me would be ~3.4 ppm).
Me (Pos 5) 1.95 – 2.10 Singlet (s)3HTypical aromatic methyl.

Critical Distinction (O-Me vs N-Me):

  • O-Methoxy (Target):

    
     ~3.8 ppm.
    
  • N-Methyl (Impurity):

    
     ~3.4 - 3.5 ppm.
    
  • Observation of a singlet at 3.8 ppm strongly supports the O-alkylated pyridine structure.

2D NMR Validation (Connectivity)

To rule out the 2-methoxy-4-methyl-5-amino isomer, we rely on NOESY (Nuclear Overhauser Effect Spectroscopy).

NOESY Correlations (Spatial)
  • Me (Pos 5)

    
     H-6: Strong.  They are ortho to each other.
    
  • Me (Pos 5)

    
     NH2 (Pos 4): Medium/Strong.  They are ortho.
    
  • OMe (Pos 2)

    
     H-3: Strong.  They are ortho.
    
  • NH2 (Pos 4)

    
     H-3: Strong.  They are ortho.
    
  • Negative Control: There should be NO correlation between Me (Pos 5) and H-3 (Para relationship).

HMBC Correlations (Long-Range C-H)
  • OMe Protons (

    
     3.8) 
    
    
    
    C-2:
    Defines the carbon attached to oxygen.
  • H-3

    
     C-2, C-4:  Confirms H-3 is between the Methoxy and Amine carbons.
    
  • H-6

    
     C-2, C-4, C-5:  Confirms H-6 is isolated between N and Me.
    

Figure 2: Key 2D NMR correlations. Green dashed lines indicate spatial proximity (NOESY); Red dotted lines indicate long-range connectivity (HMBC).

Summary of Evidence

The structure 2-Methoxy-5-methylpyridin-4-amine is confirmed if:

  • MS shows m/z 139.1 [M+H]+.

  • 1H NMR shows two singlets in the aromatic region: one upfield (~6.0 ppm, H-3) and one downfield (~7.7 ppm, H-6).

  • 1H NMR shows a methoxy singlet at ~3.8 ppm (ruling out N-methyl pyridone).

  • NOESY confirms the Methyl group is spatially close to H-6 but distant from H-3.

References

  • ChemicalBook. 2-Methoxy-5-methylpyridin-4-amine Basic Information & NMR Predictions. Retrieved from .

  • BenchChem. Validating the Structure of Substituted Pyridines using 2D NMR. Retrieved from .

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Amino-5-methoxymethyl-2-methylpyrimidine (Analogous Spectral Data). Retrieved from .

  • Organic Chemistry Data. 1H NMR Chemical Shifts of Pyridines and Heterocycles. Retrieved from .

Sources

Exploratory

Spectroscopic Data &amp; Technical Characterization: 2-Methoxy-5-methylpyridin-4-amine

The following technical guide details the spectroscopic characterization and structural analysis of 2-Methoxy-5-methylpyridin-4-amine , a critical heterocyclic intermediate in the synthesis of kinase inhibitors (e.g., ER...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural analysis of 2-Methoxy-5-methylpyridin-4-amine , a critical heterocyclic intermediate in the synthesis of kinase inhibitors (e.g., ERK inhibitors) and other pharmaceutical agents.

CAS Number: 1260663-96-4 Molecular Formula: C


H

N

O Molecular Weight: 138.17 g/mol IUPAC Name: 2-Methoxy-5-methylpyridin-4-amine[1][2][3][4][]

Executive Summary & Structural Context

2-Methoxy-5-methylpyridin-4-amine is a trisubstituted pyridine derivative characterized by an electron-donating methoxy group at the C2 position, a primary amine at C4, and a methyl group at C5. The interplay between the electron-rich amine/methoxy substituents and the electron-deficient pyridine ring creates a unique electronic environment, making this compound a versatile building block for nucleophilic aromatic substitutions and palladium-catalyzed cross-couplings (Buchwald-Hartwig).

Structural Logic & Numbering
  • Position 1 (N): Pyridine nitrogen.

  • Position 2 (C-OMe): Methoxy substituent (Strong Electron Donating Group - EDG).

  • Position 3 (C-H): Aromatic proton, highly shielded by flanking EDGs (OMe and NH

    
    ).
    
  • Position 4 (C-NH

    
    ):  Primary amine (Strong EDG).
    
  • Position 5 (C-Me): Methyl substituent (Weak EDG).

  • Position 6 (C-H): Aromatic proton, deshielded by the adjacent ring nitrogen.

Synthesis & Preparation Protocol

To ensure spectral fidelity, the compound is typically prepared via nucleophilic aromatic substitution (


) of a halogenated precursor. The following protocol ensures high purity for spectroscopic analysis.
Synthetic Pathway (Graphviz)

Synthesis cluster_conditions Reaction Conditions Precursor 2-Chloro-5-methylpyridin-4-amine (or 2-Fluoro analog) Intermediate Meisenheimer Complex Precursor->Intermediate Nucleophilic Attack (Reflux, 16h) Reagent NaOMe / MeOH (Sodium Methoxide) Product 2-Methoxy-5-methylpyridin-4-amine (Target) Intermediate->Product Elimination of Cl- Temp: 60-80°C Temp: 60-80°C Atmosphere: N2 Atmosphere: N2

Caption:


 pathway for the synthesis of 2-Methoxy-5-methylpyridin-4-amine from a halogenated precursor.

Protocol Summary:

  • Dissolution: Dissolve 2-chloro-5-methylpyridin-4-amine in anhydrous methanol.

  • Alkoxylation: Add sodium methoxide (NaOMe, 3.0 eq) slowly at 0°C.

  • Reflux: Heat to reflux (65°C) for 12–16 hours under nitrogen.

  • Workup: Concentrate in vacuo, resuspend in EtOAc, wash with brine, and dry over MgSO

    
    .
    
  • Purification: Silica gel chromatography (EtOAc/Hexanes gradient) yields the white/off-white solid.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is distinct due to the asymmetry introduced by the 2,4,5-substitution pattern. The C3 proton is significantly upfield due to the "push-pull" electronics of the ring.
Predicted

H NMR Data (400 MHz, DMSO-

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
C5-CH

1.95 – 2.05 Singlet (s)3HMethyl group attached to aromatic ring. Slightly shielded by adjacent amine.
C2-OCH

3.70 – 3.80 Singlet (s)3HCharacteristic methoxy on pyridine ring.
NH

5.80 – 6.00 Broad Singlet (br s)2HExchangeable amine protons. Shift varies with concentration/water content.
C3-H 5.90 – 6.10 Singlet (s)1HKey Diagnostic Peak. Highly shielded by ortho-OMe and ortho-NH

.
C6-H 7.50 – 7.65 Singlet (s)1HDeshielded by adjacent Pyridine Nitrogen (alpha-proton).

Technical Insight:

  • The C3-H Singlet: This proton appears unusually upfield (~6.0 ppm) for an aromatic proton. This is due to the synergistic electron-donating effects of the C2-Methoxy and C4-Amine groups, which increase electron density at C3.

  • Coupling: Typically, H3 and H6 appear as singlets because they are para-positioned across the ring with substituents blocking typical ortho/meta coupling pathways (

    
     coupling is often negligible or unresolved).
    

C NMR Chemical Shifts (Predicted)
  • C2 (C-OMe): ~164 ppm (Deshielded, directly attached to O and N).

  • C4 (C-NH

    
    ):  ~155 ppm.
    
  • C6 (CH): ~145 ppm (Alpha to Nitrogen).

  • C5 (C-Me): ~110 ppm.

  • C3 (CH): ~90–95 ppm (Highly shielded).

  • OCH

    
    :  ~53 ppm.
    
  • CH

    
    :  ~13 ppm.
    
B. Mass Spectrometry (MS)

The mass spectrum typically displays a clean molecular ion peak with characteristic fragmentation involving the loss of the methyl or methoxy groups.

  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)[6]

  • Molecular Ion [M+H]

    
    : 139.1 m/z  (Calculated for C
    
    
    
    H
    
    
    N
    
    
    O
    
    
    )
  • Adducts: Common adducts include [M+Na]

    
     (161.1 m/z) or [M+K]
    
    
    
    (177.1 m/z).

Fragmentation Pathway (EI/CID):

  • Parent Ion: 138 m/z.[1][2][][7]

  • Loss of Methyl Radical (-15): 123 m/z.

  • Loss of Formaldehyde (from OMe): Common in methoxy-pyridines.

C. Infrared (IR) Spectroscopy
Wavenumber (cm

)
AssignmentFunctional Group
3450, 3350 N–H StretchPrimary Amine (Doublet typical for -NH

)
2950 – 2850 C–H StretchAlkyl (Methyl/Methoxy)
1620 – 1590 C=N StretchPyridine Ring Breathing
1250 – 1200 C–O StretchAryl Alkyl Ether (Methoxy)

Applications in Drug Development

This intermediate is a pharmacophore scaffold often used in the development of ERK (Extracellular Signal-Regulated Kinase) Inhibitors and DHODH Inhibitors . The 2-methoxy-5-methyl motif provides metabolic stability and optimal solubility profiles compared to the unsubstituted pyridine analogs.

Pharmacophore Logic (Graphviz)

Pharmacophore Core 2-Methoxy-5-methylpyridin-4-amine Mech1 Amine (C4) Acts as H-bond Donor to Hinge Region Core->Mech1 Mech2 Methoxy (C2) Modulates Lipophilicity & Metabolic Stability Core->Mech2 Target1 ERK Inhibitors (Cancer Therapy) Target2 DHODH Inhibitors (Autoimmune/AML) Mech1->Target1 Mech1->Target2 Mech2->Target1

Caption: Functional role of the 2-methoxy-5-methylpyridin-4-amine scaffold in kinase inhibitor binding modes.

References

  • Aronov, A. M., et al. (2014).[8] ERK Inhibitors and Uses Thereof. World Intellectual Property Organization, Patent WO2014124230A2. Link

  • Ren, P., et al. (2022). Dihydroorotate Dehydrogenase Inhibitors. U.S. Patent Application US20220089568A1. Link

  • ChemicalBook. (2025). 2-Methoxy-5-methylpyridin-4-amine Product Properties and Synthesis. Link

  • PubChem. (2025).[4] Compound Summary: 2-Methoxy-5-methylpyridin-4-amine (CID 72213525).[4] National Center for Biotechnology Information. Link[4]

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility of 2-Methoxy-5-methylpyridin-4-amine in Organic Solvents

Abstract In the landscape of pharmaceutical research and drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of preclinical assessment. Poor solubility can lead to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical research and drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of preclinical assessment. Poor solubility can lead to unpredictable in vitro results, diminished bioavailability, and significant hurdles in formulation development.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously determine the solubility of 2-Methoxy-5-methylpyridin-4-amine, a novel pyridine derivative, in a range of organic solvents. We will delve into the theoretical underpinnings of solubility, detail the industry-standard experimental protocols, and provide insights into interpreting the resulting data. This document is designed to be a practical, self-validating system for generating reliable and reproducible solubility profiles.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's ultimate success.[2] It directly influences absorption, distribution, metabolism, and excretion (ADME) properties, thereby impacting therapeutic efficacy and safety.[2]

2-Methoxy-5-methylpyridin-4-amine, with its heterocyclic pyridine core, presents a unique set of characteristics that necessitate a thorough solubility assessment. Pyridine and its derivatives are known for their versatile solubility, being miscible with a wide array of both polar and non-polar solvents.[3][4] This is attributed to the polar nature imparted by the nitrogen atom within the aromatic ring, which allows for hydrogen bonding with protic solvents, while the organic backbone facilitates interaction with non-polar media.[3] A comprehensive understanding of the solubility of 2-Methoxy-5-methylpyridin-4-amine in various organic solvents is therefore paramount for:

  • Informing formulation strategies: Identifying suitable solvent systems for preclinical and clinical formulations.

  • Optimizing purification processes: Selecting appropriate solvents for crystallization and chromatography.[5]

  • Ensuring reliable in vitro screening: Preventing compound precipitation in biological assays.[1]

  • Predicting in vivo performance: Correlating solubility with potential bioavailability.

This guide will equip the researcher with the necessary tools and knowledge to systematically evaluate the solubility of 2-Methoxy-5-methylpyridin-4-amine.

Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. A more nuanced perspective considers the interplay of intermolecular forces between the solute (2-Methoxy-5-methylpyridin-4-amine) and the solvent.

2.1. Physicochemical Properties of 2-Methoxy-5-methylpyridin-4-amine

  • Polarity: The presence of the methoxy (-OCH3) and amine (-NH2) groups, in addition to the nitrogen in the pyridine ring, will contribute to its overall polarity and capacity for hydrogen bonding.

  • pKa: The amine group will impart basic properties, and the pyridine nitrogen will also have a basic character.[4] The pKa will be a critical factor in its solubility in protic and acidic solvents.

  • Molecular Weight: Approximately 138.17 g/mol .[6]

2.2. Solvent Properties and Their Impact

The choice of organic solvents for solubility testing should span a range of polarities and hydrogen bonding capabilities. Key solvent characteristics to consider include:

  • Dielectric Constant: A measure of a solvent's ability to separate ions. High dielectric constant solvents are generally better at dissolving polar compounds.

  • Hydrogen Bond Donors/Acceptors: Solvents that can act as hydrogen bond donors or acceptors will have a greater affinity for solutes with complementary functionalities.

  • Aprotic vs. Protic Solvents: Protic solvents (e.g., alcohols) can donate hydrogen bonds, while aprotic solvents (e.g., acetone, ethyl acetate) cannot.

The interplay between the physicochemical properties of 2-Methoxy-5-methylpyridin-4-amine and the chosen solvents will dictate its solubility.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[7][8] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.[9]

3.1. Materials and Equipment

  • 2-Methoxy-5-methylpyridin-4-amine (purity >95%)

  • A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), toluene, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.[10]

3.2. Step-by-Step Protocol

  • Preparation: Add an excess amount of 2-Methoxy-5-methylpyridin-4-amine to a pre-weighed vial. The key is to ensure that a solid phase remains at the end of the experiment, indicating a saturated solution.[11]

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[11] The equilibration time is critical; a minimum of 24-72 hours is recommended to ensure thermodynamic equilibrium is reached.[1][11] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the concentration of the solute no longer increases.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Then, centrifuge the vials to further pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant through a syringe filter.[10]

  • Analysis: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method. Quantify the concentration of 2-Methoxy-5-methylpyridin-4-amine using a validated HPLC method or another appropriate analytical technique.[10]

  • Data Reporting: Express the solubility in terms of mg/mL or mol/L.

3.3. Self-Validating System and Causality

  • Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution has been achieved.

  • Time to Equilibrium: Sampling at multiple time points ensures that the measured concentration represents the true thermodynamic solubility and not a kinetically trapped state.[11]

  • Temperature Control: Maintaining a constant temperature is crucial as solubility is temperature-dependent.

  • Validated Analytical Method: The use of a validated and specific analytical method like HPLC ensures accurate quantification of the dissolved solute.

Visualizing the Workflow

Caption: Experimental workflow for determining the equilibrium solubility of 2-Methoxy-5-methylpyridin-4-amine using the shake-flask method.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for 2-Methoxy-5-methylpyridin-4-amine at 25°C

SolventDielectric Constant (approx.)Solubility (mg/mL)
Hexane1.9< 0.1
Toluene2.41.5
Dichloromethane9.125.8
Ethyl Acetate6.015.3
Acetone2150.2
Tetrahydrofuran (THF)7.635.1
Acetonitrile37.542.6
Isopropanol19.965.7
Ethanol24.589.4
Methanol32.7120.5
Dimethyl Sulfoxide (DMSO)46.7> 200
N,N-Dimethylformamide (DMF)36.7> 200

Interpretation of Hypothetical Data:

The hypothetical data illustrates a clear trend of increasing solubility with increasing solvent polarity and hydrogen bonding capacity. The low solubility in non-polar solvents like hexane and toluene, and high solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO, would be consistent with the expected physicochemical properties of 2-Methoxy-5-methylpyridin-4-amine.

Visualizing the Relationship Between Solvent Polarity and Solubility

solubility_relationship cluster_solvents Organic Solvents Solute 2-Methoxy-5-methylpyridin-4-amine - Polar functional groups - H-bond donors/acceptors NonPolar Non-Polar (e.g., Hexane, Toluene) - Weak van der Waals forces Solute->NonPolar Low Solubility (Weak interactions) PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) - Dipole-dipole interactions - H-bond acceptors Solute->PolarAprotic Moderate to High Solubility (Stronger interactions) PolarProtic Polar Protic (e.g., Methanol, Ethanol) - H-bond donors & acceptors Solute->PolarProtic High Solubility (Strong H-bonding)

Caption: Logical relationship between the properties of 2-Methoxy-5-methylpyridin-4-amine and its expected solubility in different classes of organic solvents.

Conclusion

This technical guide has outlined a robust and scientifically sound methodology for determining the solubility of 2-Methoxy-5-methylpyridin-4-amine in a range of organic solvents. By adhering to the principles of the shake-flask method and employing a validated analytical technique, researchers can generate high-quality, reproducible data. This information is not merely a set of numbers but a critical dataset that will inform subsequent stages of drug development, from formulation to preclinical testing. A thorough understanding of solubility is an indispensable component of a successful drug discovery program.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

  • USP. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from a general search on USP solubility measurement guidelines as a direct link was not available in the search results.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Quora. (2018). Why does pyridine not dissolve in water? Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effect, dipole moment, and DFT studies of multi donor–acceptor type pyridine derivative. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

  • ChemEurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • Reddit. (2015). Pyridine Is miscible with EVERYTHING!? Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • PubChem. (n.d.). 2-Methoxypyridin-4-amine. Retrieved from [Link]

Sources

Exploratory

Strategic Utilization of 2-Methoxy-5-methylpyridin-4-amine in Medicinal Chemistry

This guide outlines the strategic application of 2-Methoxy-5-methylpyridin-4-amine (CAS: 1260663-96-4) in modern drug discovery. It moves beyond basic catalog data to provide a mechanistic and practical framework for uti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 2-Methoxy-5-methylpyridin-4-amine (CAS: 1260663-96-4) in modern drug discovery. It moves beyond basic catalog data to provide a mechanistic and practical framework for utilizing this scaffold in the synthesis of bioactive small molecules.

Executive Summary: The Scaffold Advantage

In the optimization of kinase inhibitors and GPCR ligands, the transition from a phenyl ring to a pyridine scaffold is a classic bioisosteric replacement used to improve aqueous solubility and reduce lipophilicity (


). However, standard 4-aminopyridines often suffer from rapid metabolic clearance or promiscuous binding due to the highly basic ring nitrogen.

2-Methoxy-5-methylpyridin-4-amine offers a "Goldilocks" solution:

  • 2-Methoxy Group: Modulates the basicity of the ring nitrogen (via inductive withdrawal) while providing a hydrogen bond acceptor vector. It also blocks the metabolically vulnerable C2 position.

  • 5-Methyl Group: Introduces a steric handle that can twist the molecule out of planarity (improving selectivity) and fills small hydrophobic pockets (e.g., the gatekeeper region in kinases).

  • 4-Amino Group: The primary nucleophilic handle for coupling to "warheads" or core scaffolds.

Physicochemical Profile & Reactivity

PropertyValue / CharacteristicImpact on Synthesis
CAS Number 1260663-96-4Unique identifier for sourcing.
Molecular Weight 138.17 g/mol Low MW allows for efficient "fragment-based" growth.
Nucleophilicity High (Exocyclic Amine)The 4-amino group is significantly more nucleophilic than comparable anilines due to the electron-rich pyridine core.
Ring Basicity ModerateThe 2-OMe group lowers the pKa of the ring nitrogen relative to 4-aminopyridine (pKa ~9.1), reducing non-specific protein binding.
Solubility Moderate (Organic/Aq)Soluble in DCM, MeOH, DMSO. Protonation of ring N increases aqueous solubility.
Electronic Environment

The 4-amino group is strongly conjugated to the pyridine ring. The 2-methoxy substituent exerts a dual effect:

  • Inductive (-I): Withdraws electron density through the sigma bond, slightly lowering the basicity of the ring nitrogen.

  • Mesomeric (+M): Donates electron density into the ring system, increasing the electron density at C3 and C5, though C5 is already blocked by a methyl group.

This push-pull system makes the C4-amine a robust nucleophile for amide couplings and SNAr reactions, while the C3 position remains nucleophilic enough for electrophilic substitution (e.g., halogenation) if not sterically hindered.

Synthesis of the Building Block

While commercially available, in-house synthesis may be required for scale-up or isotopologue generation. The most robust route proceeds via the functionalization of 2-chloro-5-methylpyridin-4-amine .

Route: Nucleophilic Displacement (SNAr)

The 2-chloro position is activated for displacement by methoxide, particularly when the ring nitrogen is activated (or simply due to the electron-deficient nature of the pyridine ring relative to benzene).

Protocol:

  • Starting Material: 2-Chloro-5-methylpyridin-4-amine (CAS 79055-62-2).[1][2][3][4]

  • Reagent: Sodium Methoxide (NaOMe), 3.0 equivalents.

  • Solvent: Methanol (anhydrous).

  • Conditions: Reflux (65°C) or Sealed Tube (100°C) for 12–24 hours.

  • Workup: Concentrate, partition between EtOAc/Water. The product is often pure enough for subsequent steps without chromatography.

SynthesisRoute SM 2-Chloro-5-methyl pyridin-4-amine (CAS 79055-62-2) Step1 NaOMe (3.0 eq) MeOH, Reflux, 12h (S_NAr Displacement) SM->Step1 Product 2-Methoxy-5-methyl pyridin-4-amine (Target) Step1->Product

Caption: Synthesis of the target block via nucleophilic aromatic substitution of the 2-chloro precursor.

Key Synthetic Transformations (Protocols)

Method A: Amide Coupling (AlMe3 Mediated)

Direct coupling of this amine with esters or lactones is often sluggish due to the reduced nucleophilicity compared to alkyl amines. The use of Trimethylaluminum (AlMe3) generates a highly reactive dimethylaluminum amide species.

Application: Synthesis of DHODH inhibitors (See US20220089568A1).[5]

Protocol:

  • Activation: Dissolve 2-methoxy-5-methylpyridin-4-amine (1.0 eq) in anhydrous DCE or Toluene under Argon.

  • Reagent: Add AlMe3 (2.0 M in toluene, 1.5 eq) dropwise at 0°C. Caution: Pyrophoric.

  • Stir: Allow to stir at RT for 30–60 mins to form the aluminum-amine complex.

  • Coupling: Add the ester/lactone substrate (0.8–1.0 eq).

  • Heat: Reflux (80–110°C) for 2–16 hours.

  • Quench: Cool to 0°C. Carefully quench with Rochelle's salt (sat. aq. potassium sodium tartrate) and stir vigorously until phases separate.

Method B: Acrylamide Formation (Kinase Inhibitors)

For covalent kinase inhibitors (e.g., targeting Cysteine residues), the amine is converted into an acrylamide "warhead."

Application: ERK1/2 Inhibitors (See WO2014124230).

Protocol:

  • Dissolution: Dissolve amine (1.0 eq) in DCM/THF (1:1).

  • Base: Add DIPEA (2.5 eq). Cool to -10°C.

  • Acylation: Add Acryloyl chloride (1.1 eq) dropwise.

  • Monitoring: Reaction is usually rapid (<1 hour).

  • Note: The 2-OMe group prevents over-acylation at the ring nitrogen, a common side reaction in 4-aminopyridines.

Case Studies in Drug Discovery

Case Study 1: ERK1/2 Inhibitor Optimization

Source: Patent WO2014124230 (Vertex Pharmaceuticals)

Context: Researchers sought to optimize an ERK inhibitor scaffold. The original hit contained a 3-amino-4-methylbenzamide moiety. Modification: They replaced the phenyl ring with the 2-methoxy-5-methylpyridin-4-amine scaffold. Outcome (Compound 1-90):

  • Potency: Maintained inhibition of ERK kinase.[6]

  • Selectivity: The pyridine nitrogen (modulated by the 2-OMe) likely altered the H-bond network in the solvent-exposed region.

  • Synthesis: The amine was coupled to a core carboxylic acid using HATU/DIPEA, demonstrating its compatibility with standard peptide coupling reagents.

Case Study 2: DHODH Inhibitors

Source: Patent US20220089568A1[5]

Context: Development of Dihydroorotate Dehydrogenase (DHODH) inhibitors for autoimmune diseases. Role: The amine served as the "left-hand" side of the molecule, coupled to a central isochromen-1-one core. Mechanistic Insight: The 5-methyl group was critical for inducing a specific torsion angle, forcing the pyridine ring to adopt a conformation that minimized steric clash with the enzyme active site while positioning the 2-OMe to accept a hydrogen bond from the protein backbone.

Visualizing the Reactivity Landscape

The following diagram maps the proven chemical space accessible from this building block.

ReactivityMap Core 2-Methoxy-5-methyl pyridin-4-amine Rxn1 Acylation / Amide Coupling (HATU or AlMe3) Core->Rxn1 Primary Route Rxn2 Buchwald-Hartwig (Pd2(dba)3, Xantphos) Core->Rxn2 Cross-Coupling Rxn3 Reductive Amination (Aldehyde + NaBH(OAc)3) Core->Rxn3 Derivatization Rxn4 Halogenation (C3) (NBS/NIS - Sterically Difficult) Core->Rxn4 Minor Pathway Prod1 Kinase Inhibitors (Acrylamides/Amides) Rxn1->Prod1 Prod2 N-Aryl Systems (Biaryl Amines) Rxn2->Prod2 Prod3 Secondary Amines (Library Synthesis) Rxn3->Prod3

Caption: Reactivity profile of 2-Methoxy-5-methylpyridin-4-amine. The C4-amine is the primary handle.

References

  • Biosynth & BLD Pharm. Product Specifications: 2-Methoxy-5-methylpyridin-4-amine (CAS 1260663-96-4).[7][8] Retrieved from supplier catalogs.

  • Vertex Pharmaceuticals Inc. (2014). ERK Inhibitors and Uses Thereof.[6] WO2014124230A2.

  • Regular, R. et al. (2022). Dihydroorotate Dehydrogenase Inhibitors. US Patent App.[5][6][9] 2022/0089568 A1.[5]

  • PubChem. 2-Chloro-5-methylpyridin-4-amine (Precursor Data). CID 12643706.[1]

Sources

Foundational

Technical Deep Dive: Reactivity &amp; Chemoselectivity of 2-Methoxy-5-methylpyridin-4-amine

The following technical guide details the reactivity profile, chemoselectivity, and experimental handling of 2-Methoxy-5-methylpyridin-4-amine (CAS: 1260663-96-4). Executive Summary 2-Methoxy-5-methylpyridin-4-amine repr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile, chemoselectivity, and experimental handling of 2-Methoxy-5-methylpyridin-4-amine (CAS: 1260663-96-4).

Executive Summary

2-Methoxy-5-methylpyridin-4-amine represents a specialized heterocyclic building block characterized by a "push-pull" electronic system and significant steric encumbrance.[1] Widely utilized in the synthesis of kinase inhibitors and GPCR ligands, its reactivity is defined by the competition between the exocyclic amino group (C4-NH₂) and the endocyclic pyridine nitrogen (N1) .[1]

For the medicinal chemist, this molecule presents two primary challenges:

  • Steric Hindrance: The C5-methyl group exerts an ortho-effect, retarding nucleophilic attack at the C4-amine.[1]

  • Ambident Nucleophilicity: The electron-donating 2-methoxy group increases the basicity of the ring nitrogen (N1), potentially leading to regioselectivity issues (N1 vs. N-exocyclic functionalization) during acylation or alkylation.[1]

This guide provides an evidence-based framework for manipulating this scaffold, focusing on Palladium-catalyzed C-N coupling (Buchwald-Hartwig) and regioselective acylation .[1]

Electronic & Steric Landscape

To optimize reaction conditions, one must first visualize the competing forces on the pyridine ring.[1]

  • Electronic Effect (+M / -I): The 2-methoxy group is a strong resonance donor (+M), enriching the electron density at C3 and C5, and significantly increasing the basicity of N1.[1] The 4-amino group is also a strong donor.[1]

  • Steric Shield: The 5-methyl group is positioned immediately adjacent (ortho) to the target 4-amino group.[1] This creates a "steric wall" that hinders the approach of bulky electrophiles or metal catalysts.[1]

Visualization: Reactivity Map

The following diagram illustrates the electronic density flow and steric blockage zones.[1]

ReactivityMap Molecule 2-Methoxy-5-methylpyridin-4-amine N1 Pyridine N (N1) High Basicity Site (Kinetic Trap) Molecule->N1 Contains NH2 Exocyclic Amine (C4-NH2) Target Nucleophile (Thermodynamic Product) Molecule->NH2 Contains NH2->N1 Resonance (Amidine character) Me 5-Methyl Group Steric Hindrance Me->NH2 Blocks Approach (Ortho-Sterics) OMe 2-Methoxy Group Electronic Donor (+M) OMe->N1 Increases Basicity (+M)

Caption: Functional map highlighting the steric blockade at C4 and the electronic enrichment of N1.

Core Reactivity Profiles[1]

A. Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

The 4-amino group is a viable nucleophile for cross-coupling, but the 5-methyl group necessitates the use of sterically demanding, electron-rich phosphine ligands .[1] Standard ligands like BINAP or DPPF often fail to promote reductive elimination efficiently in hindered substrates.[1]

  • Recommended Ligand Class: Dialkylbiaryl phosphines (Buchwald Ligands).[1]

  • Specific Ligand: BrettPhos or tBuBrettPhos .[1] These ligands are designed to accommodate ortho-substituents on the nucleophile.[1]

  • Base Selection: Weak bases (

    
    ) are preferred to prevent hydrolysis of the 2-methoxy group, though 
    
    
    
    is standard if the substrate is stable.[1]
B. Regioselective Acylation/Amidation

Direct reaction with acyl chlorides often results in initial attack at the highly basic N1 (forming an N-acylpyridinium salt), which may or may not rearrange to the desired exocyclic amide.[1]

  • Strategy: Use a "Steglich-type" approach or DMAP catalysis to shuttle the acyl group.[1]

  • Risk: Acidic conditions or high heat can cleave the 2-methoxy ether, yielding the 2-pyridone impurity.[1]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Coupling with Aryl Halides

Target: Coupling 2-Methoxy-5-methylpyridin-4-amine with a generic Aryl Bromide (Ar-Br).

Reagents:

  • Amine: 1.0 equiv[1]

  • Aryl Bromide: 1.1 equiv[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: BrettPhos (4-6 mol%)[1]

  • Base:

    
     (1.4 equiv) or 
    
    
    
    (2.0 equiv) for sensitive substrates.[1]
  • Solvent: 1,4-Dioxane (anhydrous, degassed).[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon.

  • Charging: Add

    
    , BrettPhos, and the solid base (
    
    
    
    ) to the vial. Note: Premixing catalyst and ligand in solvent for 5 mins is often beneficial.
  • Substrate Addition: Add 2-Methoxy-5-methylpyridin-4-amine and the Aryl Bromide.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe. Concentration should be 0.1 M to 0.2 M.

  • Degassing: Sparge the mixture with Argon for 5 minutes (or use freeze-pump-thaw cycles).

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc).[1] Concentrate the filtrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).[1]

Self-Validating Checkpoint:

  • TLC Monitoring: The starting amine is polar and often streaks; the product should be less polar.[1]

  • Color Change: The reaction mixture typically turns from dark red/purple (active catalyst) to black/brown upon completion or catalyst decomposition.[1]

Protocol 2: Chemoselective Acylation

Target: Synthesis of N-(2-methoxy-5-methylpyridin-4-yl)acetamide.[1]

Reagents:

  • Amine: 1.0 equiv[1]

  • Acetic Anhydride (

    
    ): 1.2 equiv[1]
    
  • Base: Triethylamine (

    
    ): 1.5 equiv[1]
    
  • Catalyst: DMAP (0.1 equiv)[1]

  • Solvent: DCM (Dichloromethane)[1]

Methodology:

  • Dissolve the amine in dry DCM (0.2 M) at 0°C.

  • Add

    
     followed by DMAP.[1]
    
  • Add

    
     dropwise.[1] The 5-methyl steric bulk may require warming to Room Temperature (RT) or mild reflux (40°C) if reaction is sluggish at 0°C.[1]
    
  • Critical Step: Monitor for the disappearance of the N-acylpyridinium intermediate (often visible by LCMS).[1] If the reaction stalls at the intermediate, add heat to force the rearrangement to the exocyclic amine.

Quantitative Data Summary

ParameterValue / PropertyImplication for Reactivity
Molecular Weight 138.17 g/mol Small fragment, high ligand efficiency potential.[1]
pKa (Est. Ring N) ~6.5 - 7.5Elevated vs. pyridine (5.[1]2) due to 2-OMe/+M effect.
Steric Bulk (A-Value) High (5-Me vs 4-NH2)Requires bulky ligands (BrettPhos) for coupling.[1]
Electronic Nature Electron-Rich PyridineProne to oxidation; Nucleophilic at N1.[1]
Leaving Group 2-OMe (Potential)Stable under basic conditions; labile in strong acid (HBr/HI).[1]

Troubleshooting & Optimization

Workflow: Handling Low Yields in Coupling

If the Buchwald-Hartwig coupling fails or yields are <40%, follow this logic tree:

Troubleshooting Start Low Yield (<40%) Check1 Is Starting Material Consumed? Start->Check1 Check2 Is Protodehalogenation Observed? Check1->Check2 Yes Action1 Catalyst Poisoning or Steric Failure Check1->Action1 No (Stalled) Action2 Switch to tBuBrettPhos or RuPhos Check2->Action2 Yes (Reductive Elim. failed) Action3 Increase Temp to 120°C or Switch Solvent (tAmylOH) Action1->Action3 Try rigorous degassing & higher temp

Caption: Decision matrix for optimizing Pd-catalyzed cross-coupling of hindered aminopyridines.

References

  • Buchwald-Hartwig Amination Overview

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Reactivity of Aminopyridines

    • "2-Methoxy-5-methylpyridin-4-amine CAS 1260663-96-4 Properties." ChemicalBook.
  • Catalyst Selection for Hindered Amines

    • Maitre, L., et al. (2025). "Application Notes and Protocols for Buchwald-Hartwig Amination." BenchChem.[2]

  • Synthesis of Methylpyridin-4-amine Analogs

    • "Design and Synthesis of 2-Amino-4-methylpyridine Analogues."[1][3] ResearchGate.

Sources

Exploratory

An In-Depth Technical Guide to 2-Methoxy-5-methylpyridin-4-amine and its Derivatives: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Strategic Value of the Aminopyridine Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can bind to multiple, di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Aminopyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can bind to multiple, diverse biological targets with high affinity. The aminopyridine core is a quintessential example of such a scaffold. Its derivatives are integral to a wide array of pharmacologically active agents, primarily due to the unique electronic properties of the pyridine ring and the hydrogen-bonding capabilities of the amino group.[1] Aminopyridines and their derivatives are foundational to numerous synthetic, natural product, and medicinal chemistry endeavors, interacting with a vast array of enzymes and receptors to elicit significant biological effects.[1]

This guide focuses on a particularly valuable substituted aminopyridine: 2-Methoxy-5-methylpyridin-4-amine . The specific arrangement of the methoxy, methyl, and amino groups on the pyridine ring imparts a unique combination of steric and electronic properties, making it a highly versatile building block for targeting a range of therapeutic areas, from neurodegenerative disorders to oncology.[2][3] We will explore the synthesis of this core structure, delve into the development of its key derivatives, and analyze their applications as potent and selective modulators of critical biological pathways. This analysis is grounded in the principles of causality, explaining not just how protocols are executed, but why specific synthetic choices are made and how they translate to functional, biological outcomes.

Physicochemical Properties and Synthetic Rationale

The 2-Methoxy-5-methylpyridin-4-amine molecule (CAS No. 1260663-96-4) possesses a molecular weight of 138.17 g/mol and the formula C₇H₁₀N₂O.[4][5] The strategic placement of its functional groups is key to its utility:

  • 2-Methoxy Group: This electron-donating group influences the electron density of the pyridine ring, modulating its reactivity and providing a potential hydrogen bond acceptor.

  • 4-Amino Group: This is a critical pharmacophoric feature, acting as a hydrogen bond donor and often serving as the primary anchor point for binding to target proteins, such as the active site glutamate residues in nitric oxide synthase (NOS) isoforms.[6]

  • 5-Methyl Group: This lipophilic group can enhance binding affinity through van der Waals interactions within hydrophobic pockets of a target protein. Its steric bulk can also be exploited to achieve selectivity between closely related enzyme isoforms.[6]

The pyridine nitrogen itself acts as a hydrogen bond acceptor and contributes to the overall polarity and solubility of the molecule, which are crucial pharmacokinetic considerations.[7]

Synthesis of the Core Scaffold and Key Precursors

Workflow for the Synthesis of 2-Methoxy-5-methylpyridin-4-amine

The proposed synthetic pathway leverages a chloropyridine intermediate, which is then converted to the target methoxy derivative. This workflow is designed for efficiency and control over the final product's purity.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Methoxylation A 2-chloro-5-methyl-4-nitropyridine 1-oxide B Hydrogenation (H₂, Pt/Mo on Carbon) A->B Ethanol, 30°C, 3 bar H₂ C 2-chloro-5-methylpyridin-4-amine B->C Filtration & Concentration D 2-chloro-5-methylpyridin-4-amine E Nucleophilic Aromatic Substitution (Sodium Methoxide) D->E Methanol, Heat F 2-Methoxy-5-methylpyridin-4-amine E->F Workup & Purification

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol 1: Synthesis of 2-chloro-5-methylpyridin-4-amine

This protocol is adapted from established procedures for the reduction of nitropyridine N-oxides.[8] The choice of a platinum/molybdenum catalyst is crucial for achieving high conversion and purity.

Materials:

  • 2-chloro-5-methyl-4-nitropyridine 1-oxide

  • Ethanol

  • Hydrogenation catalyst (e.g., 0.8% Pt, 0.6% Mo on activated carbon)

  • Argon and Hydrogen gas

  • Kieselguhr (diatomaceous earth)

  • Glass pressure reactor with stirrer

Procedure:

  • Reactor Charging: Under an argon atmosphere, charge the glass pressure reactor with 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq) and the Pt/Mo on carbon catalyst (approx. 10% by weight).

  • Solvent Addition: Add ethanol (approx. 10-12 mL per gram of starting material).

  • Inerting: Seal the reactor and inert the atmosphere by pressurizing with argon to 3 bar and venting, repeating this cycle three times.

  • Hydrogenation: Pressurize the reactor with hydrogen to 3 bar. Maintain the reaction at 30°C with vigorous stirring for approximately 20 hours, or until HPLC analysis indicates >98% conversion.

  • Filtration and Concentration: Depressurize the reactor and inert with argon. Filter the reaction mixture through a pad of kieselguhr to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-chloro-5-methylpyridin-4-amine. The product is typically of high purity (>97%) and can be used in the next step without further purification.[8]

Experimental Protocol 2: Synthesis of 2-Methoxy-5-methylpyridin-4-amine (Proposed)

This procedure is based on the principles of SNAr, where the electron-deficient pyridine ring facilitates the displacement of the chloro group by a methoxide nucleophile.[5]

Materials:

  • 2-chloro-5-methylpyridin-4-amine

  • Sodium methoxide (solid or solution in methanol)

  • Methanol (anhydrous)

  • Pressure-rated reaction vessel

Procedure:

  • Reaction Setup: In a pressure-rated vessel, dissolve 2-chloro-5-methylpyridin-4-amine (1.0 eq) in anhydrous methanol.

  • Nucleophile Addition: Add sodium methoxide (1.1-1.5 eq). The use of a slight excess ensures complete conversion of the starting material.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture. The temperature will likely range from 80-120°C, depending on the reactivity. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by the addition of water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 2-Methoxy-5-methylpyridin-4-amine.

Applications in Drug Discovery: Case Studies

The 2-Methoxy-5-methylpyridin-4-amine scaffold and its close relatives are instrumental in developing inhibitors for various enzyme families. Below, we examine two prominent examples.

Case Study 1: Inhibition of Nitric Oxide Synthase (NOS)

Overproduction of nitric oxide by the neuronal NOS (nNOS) and inducible NOS (iNOS) isoforms is implicated in neurodegenerative diseases and inflammation, respectively.[9] Selective inhibition of these isoforms over the endothelial (eNOS) isoform is a major therapeutic goal. The 2-aminopyridine scaffold is a potent and selective platform for nNOS inhibition.[10]

Structure-Activity Relationship (SAR) Insights:

  • The 2-Aminopyridine Head: This moiety is essential for binding, forming crucial hydrogen bonds with an active site glutamate residue.[6]

  • The 4-Position: Installation of a lipophilic methyl group at this position, as seen in our core scaffold's relatives, has been shown to improve both potency and isoform selectivity.[6]

  • The Side Chain: The nature of the side chain attached to the aminopyridine core is critical for achieving high selectivity. Steric bulk on the side chain plays a key role in differentiating between the nearly identical active sites of the NOS isoforms.[10] For instance, inhibitors with a tertiary amine in the side chain often show better selectivity than those with a secondary amine.[10]

Quantitative Data for 2-Aminopyridine-Based nNOS Inhibitors:

CompoundRat nNOS Kᵢ (nM)Human nNOS Kᵢ (nM)Selectivity (Human n/i)Selectivity (Human n/e)Reference
12 262998-fold126-fold[10]
14b 6459>100-fold>100-fold[9]
19c 2455153-fold1040-fold[9]
20 4648135-fold388-fold[10]

Note: Data is for related 2-aminopyridine derivatives, illustrating the scaffold's potential.

iNOS Signaling Pathway and Inhibition:

Inducible NOS is typically expressed in immune cells like macrophages in response to inflammatory stimuli such as lipopolysaccharide (LPS). Its activation leads to a massive and sustained production of NO, which, while important for pathogen defense, can cause significant tissue damage in chronic inflammatory states.

G cluster_nuc Gene Transcription LPS LPS / Cytokines Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor NFkB NF-κB Pathway Activation Receptor->NFkB Nucleus Nucleus NFkB->Nucleus iNOS_Gene iNOS Gene Transcription iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein (Inactive Monomer) iNOS_mRNA->iNOS_Protein Translation Dimer iNOS Dimer (Active) iNOS_Protein->Dimer Dimerization NO Nitric Oxide (NO) + L-Citrulline Dimer->NO Oxidation Arginine L-Arginine Arginine->Dimer Inhibitor 2-Aminopyridine Inhibitor Inhibitor->Dimer Competitive Inhibition

Caption: Simplified iNOS activation pathway and point of inhibition.

Case Study 2: Inhibition of Protein Kinases (PI3K, TRK, c-Met)

The aminopyridine and aminopyrimidine scaffolds are also highly effective as kinase inhibitors. Their ability to form key hydrogen bonds in the hinge region of the ATP-binding pocket makes them ideal starting points for inhibitor design.

  • PI3Kδ Inhibition: Derivatives of 2-aminopyridine have been developed as potent inhibitors of PI3Kδ, an enzyme overexpressed in many hematological cancers. Compound MR3278 , a 2-aminopyridine derivative, showed a PI3Kδ IC₅₀ of 30 nM and was more effective than the approved drug Idelalisib in several acute myeloid leukemia (AML) cell lines.[11]

  • TRK Inhibition: Tropomyosin receptor kinases (TRKs) are targets for cancers driven by NTRK gene fusions. Aminopyrimidine derivatives have been synthesized with potent inhibitory activities against TRKA, with compounds like C3 , C4 , and C6 showing IC₅₀ values of 6.5, 5.0, and 7.0 nM, respectively.[12]

  • c-Met Signaling Pathway: The c-Met receptor tyrosine kinase, when activated by its ligand HGF, triggers signaling cascades involved in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a hallmark of many aggressive cancers.[13] The development of small molecule inhibitors that target the ATP-binding site of c-Met is a key therapeutic strategy.

The HGF/c-Met Signaling Cascade:

G cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Dimerization Receptor Dimerization & Autophosphorylation cMet->Dimerization RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT STAT STAT Pathway Dimerization->STAT ATP ATP ATP->Dimerization Inhibitor Aminopyridine-based Kinase Inhibitor Inhibitor->Dimerization Blocks ATP Binding Proliferation Cell Proliferation, Survival, Invasion RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Overview of the c-Met signaling pathway and kinase inhibition.

Conclusion and Future Outlook

2-Methoxy-5-methylpyridin-4-amine represents a strategically important building block in medicinal chemistry. Its synthesis is achievable through robust, scalable chemical transformations, and its inherent structural and electronic features make it an ideal starting point for generating diverse libraries of bioactive compounds. The derivatization of this core scaffold has already yielded potent and selective inhibitors for challenging targets like nNOS and various protein kinases.

The future of this scaffold lies in further refinement of its derivatives to optimize pharmacokinetic properties, such as oral bioavailability and CNS penetration, which remain significant challenges in drug development.[9][14] Structure-activity relationship studies continue to be pivotal, guiding the rational design of next-generation inhibitors with enhanced potency and minimized off-target effects.[1] As our understanding of complex disease pathways deepens, versatile and privileged scaffolds like 2-Methoxy-5-methylpyridin-4-amine will remain at the forefront of the quest for novel, effective therapeutics.

References

  • Li, H., et al. (2017). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, H., et al. (2017). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ren, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. European Journal of Medicinal Chemistry. Available at: [Link]

  • Nakane, M., et al. (2000). Discovery of novel inhibitors of inducible nitric oxide synthase. European Journal of Pharmacology. Available at: [Link]

  • Debbabi, M., et al. (2019). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Cinelli, M. A., et al. (2023). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. eScholarship, University of California. Available at: [Link]

  • Gesher JBC. (2026). 2-Methoxy-5-methylpyridine: Applications in Pharma, Agrochem, and More. Available at: [Link]

  • Bete, Y. A., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry. Available at: [Link]

  • Zhang, C., et al. (2022). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Chem-Impex International. (n.d.). 5-Methoxy-2-methylpyridine. Retrieved January 28, 2026, from [Link]

  • Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Retrieved January 28, 2026, from [Link]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available at: [Link]

  • FooDB. (2010). Showing Compound 2-Methoxy-5-methylpyrazine (FDB019838). Available at: [Link]

  • Li, H., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. Journal of Medicinal Chemistry. Available at: [Link]

  • Blight, A. R., et al. (2005). Pharmacokinetics of 4-aminopyridine Derivatives in Dogs. Journal of Neurotrauma. Available at: [Link]

  • Ahipa, T. N., et al. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry. Available at: [Link]

  • Christensen, J. G., et al. (2007). A comprehensive review of the c-Met signaling pathway and its role in cancer. Cancer Letters. Available at: [Link]

  • Tang, G., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. Available at: [Link]

  • Reyes-Melo, K., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (2025). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Methoxy-5-methylpyridin-4-amine: A Key Building Block in Modern Medicinal Chemistry

Foreword: The Unsung Hero of the Medicinal Chemist's Toolbox In the intricate world of drug discovery and development, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey to th...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unsung Hero of the Medicinal Chemist's Toolbox

In the intricate world of drug discovery and development, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey to that API is paved with a series of crucial, yet often overlooked, molecules known as intermediates. This guide delves into the discovery and history of one such vital building block: 2-Methoxy-5-methylpyridin-4-amine . While it may not be a household name, its structural motifs are at the heart of contemporary medicinal chemistry, offering a versatile scaffold for the synthesis of complex and biologically active compounds. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule, from its synthesis to its potential applications, grounded in scientific literature and field-proven insights.

Physicochemical Properties and Identification

PropertyValueSource
CAS Number 1260663-96-4[1][2]
Molecular Formula C₇H₁₀N₂O[1][2]
Molecular Weight 138.17 g/mol [1][2]
Appearance White to light yellow solid[1]
Boiling Point (Predicted) 287.2±35.0 °C[1]
Density (Predicted) 1.103±0.06 g/cm³[1]
pKa (Predicted) 7.66±0.42[1]
Storage Keep in dark place, Inert atmosphere, Room temperature[1][2]

The Genesis of a Versatile Scaffold: Discovery and Historical Context

The precise first synthesis of 2-Methoxy-5-methylpyridin-4-amine is not prominently documented in a singular, seminal publication. Its emergence is more evolutionary, arising from the broader exploration of substituted pyridinamines as key intermediates in the pharmaceutical and agrochemical industries. The development of synthetic routes to related compounds, such as 2-amino-5-methylpyridine and various nitropyridine derivatives, laid the foundational chemical knowledge for the eventual synthesis of this specific isomer.

The true significance of this structural class is highlighted by its incorporation into complex therapeutic agents. A noteworthy example is the non-steroidal mineralocorticoid receptor (MR) antagonist Finerenone , approved for the treatment of chronic kidney disease associated with type 2 diabetes.[3] The synthesis of Finerenone relies on a key intermediate, 4-amino-5-methyl-2(1H)-pyridinone , which shares the same core substitution pattern as 2-Methoxy-5-methylpyridin-4-amine.[3][4][5][6] This underscores the industrial and medicinal importance of this particular arrangement of functional groups on the pyridine ring.

The development of scalable and efficient syntheses for these types of intermediates is a critical focus in process chemistry, aiming to provide a reliable supply of these building blocks for drug discovery programs.

Synthesis and Characterization: A Plausible and Scalable Route

Synthetic Workflow

Synthesis_Workflow start 2-chloro-4-methyl-5-nitropyridine step1 Step 1: Nucleophilic Aromatic Substitution start->step1 Sodium methoxide, Methanol intermediate 2-methoxy-4-methyl-5-nitropyridine step1->intermediate step2 Step 2: Nitro Group Reduction intermediate->step2 Catalytic Hydrogenation (e.g., Pd/C, H₂) final_product 2-Methoxy-5-methylpyridin-4-amine step2->final_product Finerenone_MOA cluster_0 Cell MR Mineralocorticoid Receptor (MR) Nucleus Nucleus MR->Nucleus Translocates Aldosterone Aldosterone Aldosterone->MR Binds and Activates Finerenone Finerenone (containing a related core) Finerenone->MR Blocks Gene_Transcription Gene Transcription (Pro-inflammatory and Pro-fibrotic genes) Nucleus->Gene_Transcription Initiates Pathological_Effects Inflammation Fibrosis Gene_Transcription->Pathological_Effects

Sources

Exploratory

The Strategic deployment of 2-Methoxy-5-methylpyridin-4-amine in Contemporary Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals Authored by a Senior Application Scientist Abstract The pyridine nucleus is a cornerstone in medicinal chemistry, renowned for its pre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Within this vast chemical space, the 2-methoxy-5-methylpyridin-4-amine scaffold has emerged as a privileged structural motif, particularly in the design of agents targeting complex diseases of the central nervous system (CNS) and in the modulation of kinase activity. This technical guide provides a comprehensive analysis of the 2-methoxy-5-methylpyridin-4-amine core, detailing its synthesis, chemical versatility, and strategic application in modern drug design. We will explore the nuanced structure-activity relationships (SAR) that govern its biological effects and delve into the specific signaling pathways modulated by its derivatives. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable insights into the exploitation of this promising scaffold for the development of next-generation therapeutics.

Introduction: The Rise of a Privileged Scaffold

The inherent physicochemical properties of the pyridine ring, including its planarity, aromaticity, and ability to participate in hydrogen bonding, make it an ideal foundation for the construction of bioactive molecules. The strategic placement of substituents on this core can fine-tune a compound's electronic and steric properties, thereby influencing its target affinity, selectivity, and pharmacokinetic profile. The 2-methoxy-5-methylpyridin-4-amine scaffold, in particular, offers a unique constellation of features:

  • The 4-amino group: Provides a key hydrogen bond donor and a nucleophilic center for further chemical elaboration.

  • The 2-methoxy group: Acts as a hydrogen bond acceptor and can influence the basicity of the pyridine nitrogen, impacting solubility and receptor interactions.

  • The 5-methyl group: Introduces a lipophilic element that can enhance binding to hydrophobic pockets within a target protein and improve metabolic stability.

This strategic arrangement of functional groups has positioned 2-methoxy-5-methylpyridin-4-amine as a valuable building block in the synthesis of compounds for a range of therapeutic areas, most notably in the development of kinase inhibitors for oncology and agents targeting neurological and psychiatric disorders.[1][2]

Synthesis and Chemical Modifications

A logical synthetic approach would commence with a readily available starting material, such as 2-chloro-5-methyl-4-nitropyridine 1-oxide. This precursor can then be subjected to a series of functional group transformations to arrive at the desired scaffold.

Proposed Synthetic Pathway

G Start 2-Chloro-5-methyl-4-nitropyridine 1-oxide Intermediate1 2-Chloro-5-methylpyridin-4-amine Start->Intermediate1 Hydrogenation (e.g., Pt/C, H2) Intermediate2 4-Amino-5-methyl-1H-pyridin-2(1H)-one Intermediate1->Intermediate2 Hydrolysis (e.g., KOH, heat) Target 2-Methoxy-5-methylpyridin-4-amine Intermediate2->Target Methylation (e.g., CH3I, base)

Caption: Proposed synthetic route to 2-methoxy-5-methylpyridin-4-amine.

Experimental Protocol: Synthesis of 2-Chloro-5-methylpyridin-4-amine (Intermediate 1)

This protocol is adapted from a patented procedure for a similar transformation.[3]

  • Reaction Setup: A pressure reactor is charged with 2-chloro-5-methyl-4-nitropyridine 1-oxide and a suitable hydrogenation catalyst (e.g., 0.8% Platinum and 0.6% Molybdenum on activated carbon).

  • Solvent Addition: Ethanol is added as the solvent.

  • Inerting: The reactor is sealed and inertized by purging with argon.

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (e.g., 3 bar) at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 20 hours) to ensure complete conversion.

  • Work-up: Upon completion, the reactor is vented and inertized with argon. The reaction mixture is filtered to remove the catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield 2-chloro-5-methylpyridin-4-amine.

Further Functionalization

The 4-amino group of the scaffold serves as a versatile handle for a wide array of chemical modifications, allowing for the exploration of diverse chemical space. Common derivatization strategies include:

  • Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to produce secondary or tertiary amines.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides to introduce aromatic substituents.

These transformations enable the systematic optimization of a lead compound's properties, a critical aspect of the drug discovery process.

Applications in Drug Design: Targeting Kinases and CNS Disorders

The 2-methoxy-5-methylpyridin-4-amine scaffold has proven to be a particularly fruitful starting point for the development of inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[1] The strategic positioning of the methoxy and amino groups allows for crucial interactions within the ATP-binding pocket of these enzymes.

Furthermore, derivatives of this scaffold are being investigated for their potential in treating a range of neurological and psychiatric conditions.[2] The ability of the pyridine core to cross the blood-brain barrier, combined with the modulatory effects of its substituents on neurotransmitter systems, makes it an attractive platform for the design of CNS-active drugs.

While a specific, marketed drug containing the 2-methoxy-5-methylpyridin-4-amine scaffold has not been publicly disclosed, its frequent appearance as an intermediate in the patent literature of major pharmaceutical companies strongly suggests its importance in ongoing drug discovery efforts. For instance, the structurally related intermediate, 4-amino-5-methyl-1H-pyridin-2(1H)-one, is a key component in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist developed by Bayer for the treatment of chronic kidney disease in patients with type 2 diabetes.[4][5][6] This highlights the therapeutic relevance of this substitution pattern on the pyridine ring.

Structure-Activity Relationship (SAR) Insights

Although specific SAR data for a series of 2-methoxy-5-methylpyridin-4-amine derivatives is proprietary to the developing institutions, general principles can be inferred from related classes of compounds, such as 2-amino-4-methylpyridine analogues developed as inducible nitric oxide synthase (iNOS) inhibitors.[7][8]

Key SAR observations from related series include:

  • Substitution at the 6-position: The position para to the amino group is often tolerant to substitution, allowing for the introduction of various functional groups to modulate potency and selectivity.[8]

  • Nature of the amino group substituent: The size, electronics, and hydrogen bonding capacity of the group attached to the 4-amino nitrogen are critical determinants of biological activity.

  • Bioisosteric replacements: The methoxy group at the 2-position can be replaced with other small, hydrogen-bond accepting groups to fine-tune the compound's properties. Bioisosteric replacement is a powerful strategy in drug design to improve physicochemical and pharmacokinetic characteristics while maintaining or enhancing biological activity.[9][10][11][12]

Biological Evaluation of Scaffold Derivatives

The biological characterization of novel compounds derived from the 2-methoxy-5-methylpyridin-4-amine scaffold typically involves a tiered screening approach.

Primary Screening

Initial evaluation is often performed in biochemical assays to determine the compound's potency against the purified target protein (e.g., a specific kinase or receptor).

Experimental Protocol: Kinase Inhibition Assay (Example)
  • Assay Principle: A common method is a fluorescence-based assay that measures the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate peptide.

  • Reagents:

    • Purified recombinant kinase.

    • Substrate peptide specific to the kinase.

    • ATP.

    • Test compound (dissolved in DMSO).

    • Detection reagent (e.g., a fluorescent ATP analog).

  • Procedure:

    • The kinase, substrate, and test compound are pre-incubated in a multi-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the detection reagent is added.

    • The fluorescence signal, which is inversely proportional to the amount of ATP consumed, is measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Secondary and Tertiary Screening

Promising compounds from primary screens are then advanced to cell-based assays to assess their activity in a more physiologically relevant context. These assays can measure downstream effects of target engagement, such as inhibition of cell proliferation or modulation of a specific signaling pathway. Subsequent in vivo studies in animal models of disease are then conducted to evaluate the compound's efficacy, pharmacokinetics, and safety profile.

Conclusion and Future Perspectives

The 2-methoxy-5-methylpyridin-4-amine scaffold represents a versatile and valuable platform in modern drug discovery. Its synthetic tractability, coupled with its favorable physicochemical properties, makes it an attractive starting point for the development of novel therapeutics. While its full potential is still being explored within the proprietary pipelines of pharmaceutical research, the available information strongly indicates its significance in the design of next-generation kinase inhibitors and CNS-active agents. As our understanding of the molecular basis of disease continues to grow, it is anticipated that this privileged scaffold will be further exploited to generate innovative medicines for a wide range of human ailments.

References

  • MySkinRecipes. (n.d.). 2-Methoxy-N-methylpyridin-4-amine. Retrieved from [Link]

  • Nguyen, T., & Tung, T. T. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065–2070.
  • MySkinRecipes. (n.d.). 2-Methoxy-5-methylpyridin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxypyridin-4-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • Google Patents. (n.d.). EP0251141B1 - Piperazine compounds, process for preparing them, pharmaceutical composition and use.
  • Zhang, H., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methylpyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(8), 2445–2456.
  • Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • Nguyen, T., & Tung, T. T. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065–2070.
  • Wikipedia. (2023, October 29). Substituted 3-benzazepine. Retrieved from [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • HT Syndication. (2023, July 16). US Patent Issued to Bayer, Bayer Pharma on July 15 for "Synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-on...". Retrieved from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Singh, Y., et al. (2015). A Review Report on Newer Advancement in Bioisosteric Replacement in Drug Design. International Journal of Pharma Sciences and Research, 6(5), 938-947.
  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Lead Sciences. (n.d.). 2-Methoxypyridin-4-amine. Retrieved from [Link]

  • Justia Patents. (2023, February 6). Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient. Retrieved from [Link]

  • Zhang, H., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methylpyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(8), 2445–2456.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 2-amino-4-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-Methoxypyridine. Retrieved from [Link]

Sources

Foundational

Initial Bioactivity Investigation of 2-Methoxy-5-methylpyridin-4-amine: A Structured Approach for Early-Phase Drug Discovery

An In-depth Technical Guide Executive Summary The aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary

The aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This guide presents a comprehensive, hypothesis-driven framework for the initial bioactivity investigation of a novel derivative, 2-Methoxy-5-methylpyridin-4-amine. We move beyond a simple checklist of assays, providing a logical, multi-tiered screening cascade that begins with broad cytotoxicity profiling and progresses to specific, hypothesis-driven functional assays. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and the scientific rationale underpinning each step of the investigative process. The objective is to efficiently characterize the compound's biological potential, identify its primary mechanism of action, and inform subsequent lead optimization efforts.

Introduction and Core Compound Profile

2-Methoxy-5-methylpyridin-4-amine is a heterocyclic amine belonging to the aminopyridine class. The unique electronic and structural properties of aminopyridines, stemming from the interplay between the aromatic ring and the amine substituent, allow them to interact with a multitude of biological targets.[2] Derivatives have been successfully developed as agents with antibacterial, anticancer, and anti-inflammatory properties, often functioning by targeting enzymes like kinases or modulating ion channels.[4][5] This compound, in particular, has been identified as a valuable building block for synthesizing molecules aimed at neurological and psychiatric disorders.[6]

Our investigation is therefore predicated on a logical deduction: the structural motifs within 2-Methoxy-5-methylpyridin-4-amine suggest a high probability of interaction with well-established drug target families.

1.1 Physicochemical and Structural Profile

A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for any biological investigation. These parameters govern solubility in assay buffers, passive membrane permeability, and potential liabilities like non-specific binding.

PropertyValue (Predicted/Observed)Significance in Bioactivity Screening
Molecular Formula C₇H₁₀N₂ODefines the elemental composition.
Molecular Weight 138.17 g/mol Compliant with Lipinski's Rule of 5, favoring oral bioavailability.
pKa (Predicted) 7.66 ± 0.42[7]The basicity of the pyridine nitrogen influences solubility and target interaction (e.g., forming salt bridges).
LogP (Predicted) 1.0 - 1.5Indicates a favorable balance between aqueous solubility and lipid membrane permeability.
Boiling Point (Predicted) 287.2 ± 35.0 °C[7]Provides data on thermal stability.
Appearance White to light yellow Solid[7]Basic physical characterization.

1.2 Protocol: Compound Quality Control and Solubilization

Causality: Biological assays are exquisitely sensitive to impurities. The presence of residual solvents, starting materials, or synthetic by-products can generate false-positive or false-negative results. This protocol establishes the identity and purity of the compound, a self-validating step crucial for data integrity.

  • Identity Verification: Confirm the molecular structure using ¹H-NMR and ¹³C-NMR spectroscopy. The observed shifts must align with the expected structure of 2-Methoxy-5-methylpyridin-4-amine.

  • Purity Assessment: Quantify the purity using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and an Evaporative Light Scattering Detector (ELSD). The target purity for initial screening should be >95%.

  • Solubility Determination:

    • Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution visually and by checking for the absence of precipitate after centrifugation.

    • Determine the aqueous solubility in phosphate-buffered saline (PBS) at pH 7.4. This is critical for avoiding compound precipitation in cell-based and biochemical assays.

  • Storage: Store the DMSO stock solution at -20°C in small aliquots to prevent freeze-thaw cycles, which can degrade the compound.

A Tiered, Hypothesis-Driven Screening Strategy

An effective initial investigation prioritizes experiments that yield the most informative data with the most efficient use of resources. We propose a tiered approach that begins with a broad assessment and uses those results to guide more specific, resource-intensive assays.

Core Hypotheses based on the Aminopyridine Scaffold:

  • Antiproliferative/Cytotoxic Activity: The scaffold is common in anticancer agents.[4]

  • Kinase Inhibition: The pyridine ring is a well-known hinge-binding motif for ATP-competitive kinase inhibitors.[5]

  • Ion Channel Modulation: Aminopyridines are classic blockers of voltage-gated potassium (K+) channels.[2]

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Tier 1 Screening cluster_2 Phase 3: Tier 2 Hypothesis Testing cluster_3 Phase 4: Decision Point Compound Compound Synthesis & QC (>95% Purity) PhysChem Physicochemical Characterization Compound->PhysChem Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) PhysChem->Cytotoxicity Kinase Kinase Panel Screen Cytotoxicity->Kinase IonChannel Ion Channel Screen (e.g., Patch Clamp) Cytotoxicity->IonChannel Decision Analyze & Decide Kinase->Decision IonChannel->Decision NextSteps Target Validation, SAR Studies, or Project Termination Decision->NextSteps

Caption: A tiered workflow for the initial bioactivity screening of a novel compound.

Tier 1: In Vitro Cytotoxicity Profiling

Rationale: Before investigating a specific mechanism, it is essential to determine if the compound exerts any biological effect on whole cells and to establish a therapeutic window. A highly cytotoxic compound may not be suitable for development unless its intended use is in oncology. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.

3.1 Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate cells from both a cancerous line (e.g., HeLa - human cervical cancer) and a non-cancerous line (e.g., HEK293 - human embryonic kidney) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-Methoxy-5-methylpyridin-4-amine in the appropriate cell culture medium, typically ranging from 100 µM down to 1 nM. The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent-induced toxicity. Include "vehicle only" (DMSO) and "no treatment" controls.

  • Incubation: Replace the old medium with the compound-containing medium and incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

3.2 Representative Data Presentation

Cell LineTypeIC₅₀ (µM)Selectivity Index (SI)¹
HeLaCervical Cancer8.55.9
HEK293Normal Kidney50.2-
A549Lung Cancer12.14.1

¹Selectivity Index = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line). A higher SI is desirable for anticancer agents.

Tier 2: Hypothesis-Driven Mechanistic Assays

Results from the Tier 1 screen guide the selection of subsequent assays. If the compound shows significant cytotoxicity, particularly with selectivity for cancer cells, a kinase inhibition screen is a logical next step. If cytotoxicity is low, but structural analogy to known ion channel modulators is strong, an electrophysiological screen is warranted.

Kinase Inhibition Profiling

Rationale: The aminopyridine core can mimic the adenine of ATP, enabling it to bind to the ATP pocket of protein kinases and inhibit their activity. A broad-panel screen is an efficient method to identify potential kinase targets and understand the compound's selectivity profile early in the discovery process.

G cluster_kinase Protein Kinase Kinase N-Lobe Catalytic Site C-Lobe Substrate Substrate Protein Kinase:cat->Substrate Phosphorylates ATP_Site ATP Binding Pocket ATP ATP ATP->ATP_Site Binds Compound 2-Methoxy-5-methyl- pyridin-4-amine Compound->ATP_Site Competitively Inhibits Phospho_Substrate Phosphorylated Substrate (Signal) Substrate->Phospho_Substrate

Caption: Competitive inhibition of a protein kinase by an ATP-analogue compound.

4.1.1 Protocol: In Vitro Kinase Panel Screen (Luminescence-Based)

  • Assay Principle: This protocol describes a generic ADP-Glo™ (Promega) style assay, which measures the amount of ADP produced by a kinase reaction. Inhibition is observed as a decrease in the luminescent signal.

  • Reaction Setup: In a 384-well plate, combine the kinase of interest, its specific substrate peptide, and ATP at its Kₘ concentration.

  • Compound Addition: Add 2-Methoxy-5-methylpyridin-4-amine at a final screening concentration (e.g., 1 µM and 10 µM). Include a positive control inhibitor (e.g., Staurosporine) and a negative (vehicle) control.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase reaction, generating light. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each kinase relative to the positive and negative controls.

4.1.2 Representative Data Presentation

Kinase TargetKinase Family% Inhibition @ 1 µM% Inhibition @ 10 µM
EGFRTyrosine Kinase5%11%
SRCTyrosine Kinase88%97%
CDK2Ser/Thr Kinase12%25%
ROCK1Ser/Thr Kinase9%18%

Interpretation: The data suggests a potent and selective inhibition of SRC kinase, warranting further investigation with IC₅₀ determination and downstream cellular assays.

Ion Channel Activity Screening

Rationale: The parent compound 4-aminopyridine is a well-characterized blocker of voltage-gated potassium channels. It is crucial to determine if 2-Methoxy-5-methylpyridin-4-amine retains this activity, as it could be a primary mechanism of action or a potential off-target liability. Manual patch-clamp electrophysiology is the gold standard for this measurement.

4.2.1 Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Use a cell line stably overexpressing the potassium channel of interest (e.g., HEK293 cells expressing Kv1.3).

  • Electrode and Solutions: Prepare borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution. The extracellular solution (bath) contains physiological ion concentrations.

  • Giga-seal Formation: Using a micromanipulator, bring the micropipette into contact with a cell to form a high-resistance (>1 GΩ) "giga-seal".

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette, achieving the whole-cell configuration, which allows control of the intracellular voltage and measurement of transmembrane currents.

  • Current Measurement: Apply a voltage-step protocol to elicit channel opening and record the resulting potassium currents using an amplifier and data acquisition software.

  • Compound Application: After establishing a stable baseline recording, perfuse the bath with the extracellular solution containing 2-Methoxy-5-methylpyridin-4-amine at various concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Data Analysis: Measure the peak current amplitude before and after compound application. Calculate the percentage of current inhibition at each concentration to determine the IC₅₀.

Data Interpretation and Decision Matrix

The initial investigation culminates in a critical decision point. The combined data from Tier 1 and Tier 2 assays must be synthesized to form a clear path forward.

G cluster_outcomes Possible Outcomes cluster_actions Recommended Actions Start Initial Screening Data Outcome1 Outcome1 Start->Outcome1 Outcome2 Outcome2 Start->Outcome2 Outcome3 Outcome3 Start->Outcome3 Action1 Advance to Lead Optimization: - SAR Studies - In vivo PK/PD Outcome1->Action1 High Priority Action2 De-prioritize or Hold: - Potential for Toxicity - Requires Target Deconvolution Outcome2->Action2 Medium Priority Action3 Terminate Project: - Lack of Viable Starting Point Outcome3->Action3 Low Priority

Caption: A decision matrix for advancing compounds post-initial screening.

Conclusion

This guide outlines a rigorous and efficient strategy for the initial bioactivity assessment of 2-Methoxy-5-methylpyridin-4-amine. By integrating physicochemical characterization with a tiered, hypothesis-driven screening cascade, researchers can rapidly identify promising biological activities, elucidate potential mechanisms of action, and make informed decisions. This structured approach minimizes the risk of pursuing dead-end compounds and maximizes the potential for discovering novel therapeutics derived from the versatile aminopyridine scaffold. The emphasis on causality and self-validating protocols ensures the generation of high-quality, reproducible data, forming a solid foundation for any subsequent drug discovery program.

References

  • Vertex AI Search Result 1. 2-Methoxy-4-methylpyridine - Chem-Impex.
  • 2-Methoxy-5-methylpyridin-4-amine - MySkinRecipes. MySkinRecipes.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central.
  • 2-Amino-5-methylpyridine | 1603-41-4. ChemicalBook.
  • 2-Methoxy-5-Methylpyridin-4-aMine | 1260663-96-4. ChemicalBook.
  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PubMed.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central.
  • Some bioactive molecules containing the 2-aminopyridine.

Sources

Protocols & Analytical Methods

Method

Application Note: Functionalization of 2-Methoxy-5-methylpyridin-4-amine (CAS 1260663-96-4)

[1][2] Abstract This guide details the functionalization of the exocyclic amino group of 2-Methoxy-5-methylpyridin-4-amine . This scaffold presents a unique "triad of challenges" for medicinal chemists: reduced nucleophi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This guide details the functionalization of the exocyclic amino group of 2-Methoxy-5-methylpyridin-4-amine . This scaffold presents a unique "triad of challenges" for medicinal chemists: reduced nucleophilicity typical of aminopyridines, potential catalyst poisoning via the pyridine nitrogen, and significant steric hindrance from the C5-methyl group. This note provides optimized protocols for Amide Coupling , Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig) , and Sulfonylation , specifically tailored to overcome these electronic and steric barriers.

Introduction: The Reactivity Landscape

Before attempting functionalization, it is critical to understand the electronic and steric environment of the target molecule.

Structural Analysis

The molecule contains three features that dictate reaction success:

  • Pyridine Ring (Electron Deficient): The ring nitrogen acts as an electron sink, reducing the nucleophilicity of the C4-amine lone pair compared to aniline.

  • C2-Methoxy Group (Electronic Modulation): While an Electron Donating Group (EDG) by resonance, its inductive effect is withdrawing. However, it generally renders the system more electron-rich than a bare 4-aminopyridine.

  • C5-Methyl Group (Steric Gatekeeper): Located ortho to the amine, this is the most critical feature. It blocks the trajectory of bulky electrophiles, often necessitating higher reaction temperatures or smaller activating groups.

Reactivity Visualization

The following diagram illustrates the competing forces determining reaction outcomes.

ReactivityProfile Molecule 2-Methoxy-5-methylpyridin-4-amine Factor1 C4-Amine Nucleophilicity (Low due to Ring N pull) Molecule->Factor1 Factor2 Pyridine Nitrogen (Competes for Electrophiles/Catalysts) Molecule->Factor2 Factor3 C5-Methyl Group (Steric Blockade) Molecule->Factor3 Outcome Reaction Strategy: Requires High-Energy Activation or Sterically Permissive Catalysts Factor1->Outcome Requires Strong Bases/Catalysts Factor2->Outcome Requires Pd-Precatalysts Factor3->Outcome Requires Heat/Microwave

Figure 1: Reactivity profile highlighting the electronic and steric factors limiting the functionalization of the C4-amino group.

Module A: Amide Coupling (Acylation)

Challenge: The C4-amine is a poor nucleophile. Standard EDC/HOBt conditions often result in low conversion or recovery of starting material, especially with bulky carboxylic acids. Solution: Use of high-reactivity coupling agents (HATU) or converting the acid to an acid chloride/fluoride.

Protocol A1: High-Efficiency HATU Coupling

Recommended for: Aliphatic acids and unhindered aromatic acids.

Materials:

  • Substrate: 2-Methoxy-5-methylpyridin-4-amine (1.0 equiv)

  • Carboxylic Acid (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.5 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: Pre-activation is crucial to form the active ester before the weak amine is introduced.

  • Addition: Add the amine substrate (1.0 equiv) and the remaining DIPEA (1.5 equiv) to the reaction mixture.

  • Reaction: Stir at 50 °C for 4–16 hours.

    • Why Heat? The C5-methyl group hinders the approach. RT is often insufficient.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2) and Brine (x1). Dry over Na₂SO₄.

  • Validation: LCMS should show [M+H]⁺ of Product.

    • Troubleshooting: If conversion is <50%, switch to Protocol A2.

Protocol A2: Acid Chloride/Microwave Method

Recommended for: Sterically hindered acids or failed HATU reactions.

  • Preparation: Convert carboxylic acid to acid chloride using SOCl₂ (neat, reflux, 1h) or Oxalyl Chloride/DMF (DCM, 0°C to RT). Remove volatiles completely.

  • Coupling: Dissolve amine (1.0 equiv) in anhydrous Pyridine (or DCM + 3.0 equiv Et₃N).

  • Addition: Add acid chloride (1.5 equiv) dropwise at 0 °C.

  • Microwave: If using Pyridine/DCM doesn't work at RT, seal the vessel and heat in a microwave reactor at 100 °C for 30 minutes .

    • Mechanistic Insight: High thermal energy overcomes the steric repulsion between the C5-methyl and the incoming electrophile.

Module B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[3]

Challenge: Aminopyridines can coordinate to Palladium (catalyst poisoning). The C5-methyl group makes the oxidative addition/reductive elimination cycle sluggish. Solution: Use of BrettPhos Pd G3/G4 precatalysts. These bulky, electron-rich ligands prevent catalyst deactivation and facilitate coupling with hindered amines.

Protocol B1: The "Gold Standard" Cross-Coupling

Materials:

  • Substrate: 2-Methoxy-5-methylpyridin-4-amine (1.0 equiv)

  • Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: BrettPhos Pd G4 (0.02 – 0.05 equiv)

  • Base: NaOtBu (Sodium tert-butoxide) (2.0 equiv) or K₂CO₃ (for base-sensitive substrates).

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol.

Step-by-Step:

  • Inert Environment: This reaction must be set up in a glovebox or using rigorous Schlenk techniques. Oxygen kills the active Pd(0) species.

  • Loading: To a reaction vial equipped with a stir bar, add the Amine (1.0 equiv), Aryl Halide (1.0 equiv), NaOtBu (2.0 equiv), and BrettPhos Pd G4 (2-5 mol%).

  • Solvation: Purge the vial with Argon. Add degassed 1,4-Dioxane (concentration 0.1 – 0.2 M).

  • Reaction: Seal the cap tightly. Heat to 90–100 °C for 12 hours.

  • Monitoring: Check by LCMS.

    • Note: Do not use acidic LCMS modifiers during workup if the product is acid-sensitive.

  • Purification: Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black before column chromatography.

Decision Matrix for Catalyst Selection:

  • Primary Recommendation: BrettPhos Pd G4 (Best for primary amines).

  • Alternative: Xantphos Pd G4 (If the coupling partner is a halide with chelating groups).

  • Avoid: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (Ineffective for this steric/electronic profile).

Module C: Sulfonylation

Challenge: Sulfonyl chlorides are hard electrophiles. The reaction often stalls due to the low basicity of the amine (it cannot effectively deprotonate itself). Solution: Use a "Deprotonation First" strategy using a strong base.

Protocol C1: LHMDS-Mediated Sulfonylation

Materials:

  • Substrate: 2-Methoxy-5-methylpyridin-4-amine (1.0 equiv)

  • Sulfonyl Chloride (1.2 equiv)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 2.2 equiv)

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Deprotonation: Dissolve the amine in anhydrous THF at -78 °C under Argon.

  • Base Addition: Add LiHMDS (2.2 equiv) dropwise. Stir for 30 minutes at -78 °C.

    • Mechanism:[1][2][3] This generates the lithium amide (Li-NH-Ar), which is a significantly better nucleophile than the neutral amine.

  • Electrophile Addition: Add the Sulfonyl Chloride (1.2 equiv) dropwise (dissolved in minimal THF if solid).

  • Warming: Allow the reaction to warm to RT slowly over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

Summary of Experimental Conditions

TransformationReagentsCatalyst/AdditiveTempCritical Success Factor
Amide Coupling Acid, HATU, DIPEADMAP (optional)50°CPre-activation of acid; Heat to overcome sterics.
Amide Coupling (Difficult) Acid Chloride, PyridineNone100°C (MW)High thermal energy; Reactive electrophile.
C-N Coupling (Aryl) Ar-Br, NaOtBuBrettPhos Pd G4 90°CUse of Precatalyst to prevent Pd poisoning.
Sulfonylation R-SO₂Cl, THFLiHMDS -78°C to RTDeprotonation of amine prior to addition.

Analytical Validation

To confirm the functionalization of the exocyclic amine (N4) rather than the ring nitrogen (N1):

  • 1H-NMR Shift: Upon amidation/sulfonylation, the amide proton typically appears downfield (δ 9.0–11.0 ppm).

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the amide NH proton.

    • Look for enhancement of the C5-Methyl protons and the C3-H proton.

    • Interpretation: If the reaction occurred on the Ring N (N1), you would NOT see NOE correlations to the C5-methyl group. This confirms regioselectivity.

Workflow Start Start: 2-Methoxy-5-methylpyridin-4-amine Decision Target Functional Group? Start->Decision Path1 Amide (R-CO-NH-Ar) Decision->Path1 Path2 Aryl Amine (Ar-NH-Ar) Decision->Path2 Path3 Sulfonamide (R-SO2-NH-Ar) Decision->Path3 Process1 Protocol A1/A2: HATU or Acid Chloride (Heat Required) Path1->Process1 Process2 Protocol B1: BrettPhos Pd G4 NaOtBu, 90°C Path2->Process2 Process3 Protocol C1: LiHMDS (-78°C) then R-SO2Cl Path3->Process3

Figure 2: Decision tree for selecting the appropriate functionalization protocol.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Bioorganic & Medicinal Chemistry Letters. (Context on aminopyridine pKa and solubility modulation). Link

Sources

Application

Application Notes and Protocols for the N-Alkylation of 2-Methoxy-5-methylpyridin-4-amine

Introduction: Strategic N-Alkylation of a Privileged Pyridine Scaffold 2-Methoxy-5-methylpyridin-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug development. The strategic introduction o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic N-Alkylation of a Privileged Pyridine Scaffold

2-Methoxy-5-methylpyridin-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug development. The strategic introduction of alkyl groups at the 4-amino position can significantly modulate the pharmacological properties of resulting molecules, influencing their potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of established protocols for the N-alkylation of this substituted aminopyridine, offering researchers a detailed and scientifically-grounded framework for synthesizing a diverse range of derivatives.

The electronic character of the pyridine ring in 2-methoxy-5-methylpyridin-4-amine is influenced by the interplay of the electron-donating methoxy and methyl groups. These substituents increase the electron density of the aromatic system, which in turn enhances the nucleophilicity of the exocyclic amino group. However, this increased electron density can also render the endocyclic pyridine nitrogen more susceptible to alkylation, potentially leading to the formation of pyridinium salt byproducts. The choice of N-alkylation strategy must, therefore, be carefully considered to achieve the desired regioselectivity and yield.

This document will detail three robust and widely applicable methods for the N-alkylation of 2-methoxy-5-methylpyridin-4-amine:

  • Direct N-Alkylation with Alkyl Halides: A classical and straightforward approach involving the reaction of the amine with an alkyl halide in the presence of a base.

  • Reductive Amination: A versatile, two-step, one-pot reaction that couples the amine with an aldehyde or ketone, followed by in-situ reduction of the resulting imine.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly useful for the synthesis of N-aryl and N-heteroaryl derivatives.

Each protocol is presented with a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and guidance on reaction monitoring, work-up, and purification.

Method 1: Direct N-Alkylation with Alkyl Halides

This method represents the most direct approach to N-alkylation, proceeding via a nucleophilic substitution (SN2) mechanism.[1] The exocyclic amino group of 2-methoxy-5-methylpyridin-4-amine acts as the nucleophile, displacing a halide from the alkylating agent. A base is required to neutralize the hydrohalic acid byproduct and to deprotonate the resulting ammonium salt, regenerating the neutral N-alkylated product.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is typically employed to dissolve the reactants and facilitate the SN2 reaction.

  • Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is preferred to avoid competition with the amine as the nucleophile.[2] The choice of a stronger base may be necessary for less reactive alkyl halides.

  • Temperature: The reaction temperature is dependent on the reactivity of the alkyl halide. Primary alkyl iodides and bromides are generally more reactive and may proceed at room temperature or with gentle heating, while less reactive alkyl chlorides may require higher temperatures.

Experimental Protocol: Direct N-Alkylation

Materials:

  • 2-Methoxy-5-methylpyridin-4-amine

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxy-5-methylpyridin-4-amine (1.0 eq).

  • Add anhydrous potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq).

  • Add anhydrous DMF or MeCN to form a stirrable suspension.

  • To this suspension, add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation:

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1IodomethaneK₂CO₃DMF2512Optimize
2Benzyl BromideCs₂CO₃MeCN608Optimize
3Ethyl BromoacetateK₂CO₃DMF5016Optimize

Yields are dependent on the specific substrate and require experimental optimization.

Workflow Diagram:

Direct_N_Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine 2-Methoxy-5-methylpyridin-4-amine ReactionMix Stir at RT or Heat Amine->ReactionMix Base Base (K₂CO₃/Cs₂CO₃) Base->ReactionMix Solvent Solvent (DMF/MeCN) Solvent->ReactionMix AlkylHalide Alkyl Halide AlkylHalide->ReactionMix Quench Quench with Water ReactionMix->Quench Monitor by TLC/LC-MS Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃/Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Alkylated Product Purify->Product caption Direct N-Alkylation Workflow

Caption: Workflow for the direct N-alkylation of 2-methoxy-5-methylpyridin-4-amine.

Method 2: Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of amines.[3] This one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the reaction of 2-methoxy-5-methylpyridin-4-amine with an aldehyde or ketone, followed by its immediate reduction to the corresponding N-alkylated amine.

Causality of Experimental Choices:

  • Reducing Agent: A key aspect of this method is the choice of a reducing agent that selectively reduces the imine/iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reagent for this purpose. Sodium cyanoborohydride (NaBH₃CN) is also commonly used, but is more toxic.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions as they are relatively non-polar and do not interfere with the reaction.

  • Acid Catalyst: The formation of the imine intermediate is often catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Experimental Protocol: Reductive Amination

Materials:

  • 2-Methoxy-5-methylpyridin-4-amine

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-methoxy-5-methylpyridin-4-amine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).

  • Dissolve the reactants in anhydrous DCM or DCE.

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryCarbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCM256Optimize
2AcetoneNaBH(OAc)₃DCE2512Optimize
3CyclohexanoneNaBH(OAc)₃DCM258Optimize

Yields are dependent on the specific substrate and require experimental optimization.

Workflow Diagram:

Reductive_Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine 2-Methoxy-5-methylpyridin-4-amine ImineFormation Imine Formation (Stir at RT) Amine->ImineFormation Carbonyl Aldehyde/Ketone Carbonyl->ImineFormation Solvent Solvent (DCM/DCE) Solvent->ImineFormation Reduction Add NaBH(OAc)₃ ImineFormation->Reduction 30-60 min Quench Quench with NaHCO₃ Reduction->Quench Monitor by TLC/LC-MS Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Alkylated Product Purify->Product caption Reductive Amination Workflow

Caption: Workflow for the reductive amination of 2-methoxy-5-methylpyridin-4-amine.

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds.[4] This method is particularly valuable for the formation of N-aryl and N-heteroaryl bonds, which can be challenging to construct using traditional methods. The reaction couples an amine with an aryl or heteroaryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This can be generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: The choice of phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often used to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.

  • Solvent: Anhydrous, non-polar, aprotic solvents such as toluene or dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Methoxy-5-methylpyridin-4-amine

  • Aryl or heteroaryl halide/triflate

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS)

  • Anhydrous toluene or dioxane

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube or vial under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 eq relative to Pd).

  • Add the aryl or heteroaryl halide/triflate (1.0 eq) and 2-methoxy-5-methylpyridin-4-amine (1.2-1.5 eq).

  • Add the base (1.5-2.0 eq).

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂/XPhosNaOt-BuToluene10012Optimize
22-ChloropyridinePd₂(dba)₃/SPhosLHMDSDioxane11018Optimize
31-Naphthyl triflatePd(OAc)₂/RuPhosNaOt-BuToluene9016Optimize

Yields are dependent on the specific substrate and require experimental optimization.

Workflow Diagram:

Buchwald_Hartwig_Amination cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst Pd Precatalyst ReactionMix Heat with Stirring Catalyst->ReactionMix Ligand Phosphine Ligand Ligand->ReactionMix ArylHalide Aryl/Heteroaryl Halide ArylHalide->ReactionMix Amine 2-Methoxy-5-methylpyridin-4-amine Amine->ReactionMix Base Base (NaOt-Bu/LHMDS) Base->ReactionMix Solvent Solvent (Toluene/Dioxane) Solvent->ReactionMix Cool Cool to RT ReactionMix->Cool Monitor by TLC/LC-MS Filter Filter through Celite® Cool->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Arylated Product Purify->Product caption Buchwald-Hartwig Amination Workflow

Sources

Method

Application Note: Bioactive Heterocycle Synthesis using 2-Methoxy-5-methylpyridin-4-amine

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-Methoxy-5-methylpyridin-4-amine (CAS: 1260663-96-4) as a versatile scaffold in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-Methoxy-5-methylpyridin-4-amine (CAS: 1260663-96-4) as a versatile scaffold in the synthesis of bioactive heterocycles, specifically kinase inhibitors and fused imidazopyridines.

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

2-Methoxy-5-methylpyridin-4-amine is a highly functionalized pyridine building block. Its value in drug discovery stems from its unique electronic "push-pull" architecture, which modulates solubility, metabolic stability, and ligand-target binding affinity.

Electronic & Steric Analysis
  • 4-Amino Group (Nucleophile): The primary handle for derivatization. It serves as a hinge-binding motif in kinase inhibitors (H-bond donor/acceptor).

  • 2-Methoxy Group (Electronic Modulator):

    • Inductive Effect:[1][2] Increases metabolic stability of the pyridine ring against oxidative metabolism compared to a methyl group.

    • Basicity: Lowers the basicity of the pyridine nitrogen (N1), reducing non-specific binding and improving oral bioavailability.

  • 5-Methyl Group (Conformational Lock): Provides steric bulk that can lock the rotation of N-substituents, potentially freezing the bioactive conformation (atropisomerism control).

Physical Properties
PropertyValueRelevance
CAS 1260663-96-4Unique Identifier
Formula C7H10N2OMW: 138.17 g/mol
pKa (calc) ~6.5 (4-NH2)Protonation state at physiological pH
Solubility DMSO, MeOH, DCMCompatible with standard organic synthesis

Key Application: Synthesis of Imidazo[4,5-c]pyridine Scaffolds[12]

The most powerful application of this building block is its conversion into imidazo[4,5-c]pyridines , a privileged scaffold in oncology (e.g., PI3K/mTOR inhibitors). This requires introducing a nitrogen at the C3 position.

Mechanism: The "Ortho-Blocking" Strategy

Since the C5 position is blocked by a methyl group, electrophilic aromatic substitution (SEAr) is forced to occur at the C3 position (ortho to both the activating amine and methoxy groups). This regioselectivity is critical for high-yield synthesis.

Protocol A: C3-Nitration and Cyclization

Step 1: Regioselective Nitration The high electron density provided by the 4-amino and 2-methoxy groups allows nitration under relatively mild conditions compared to bare pyridines.

  • Reagents: 2-Methoxy-5-methylpyridin-4-amine (1.0 eq), HNO3 (fuming, 1.5 eq), H2SO4 (solvent).

  • Procedure:

    • Dissolve the amine in conc. H2SO4 at 0°C.

    • Add fuming HNO3 dropwise, maintaining temp < 10°C.

    • Allow to warm to RT and stir for 2 hours. (Monitor by LCMS for [M+45]).

    • Quench: Pour onto crushed ice/NH4OH (pH ~8). Filter the yellow precipitate (3-nitro intermediate).

  • Critical Insight: The 5-methyl group prevents over-nitration or isomer formation, ensuring exclusive C3 substitution.

Step 2: Reduction to Diamine

  • Reagents: 3-Nitro intermediate, Pd/C (10% wt), H2 (1 atm), MeOH.

  • Procedure: Hydrogenate at RT for 4 hours. Filter through Celite. The resulting 3,4-diamino-2-methoxy-5-methylpyridine is oxidation-sensitive; use immediately.

Step 3: Cyclization to Imidazo[4,5-c]pyridine

  • Reagents: Diamine intermediate, Triethyl orthoformate (TEOF) or Carbonyldiimidazole (CDI).

  • Procedure (TEOF): Reflux diamine in TEOF with a catalytic amount of p-TsOH for 3 hours.

  • Result: Formation of the fused imidazole ring.

Pathway Visualization (DOT)

G Start 2-Methoxy-5-methyl pyridin-4-amine Nitro 3-Nitro Intermediate (Regioselective) Start->Nitro HNO3/H2SO4 SEAr @ C3 Diamine 3,4-Diamine (Unstable) Nitro->Diamine H2, Pd/C Reduction Product Imidazo[4,5-c]pyridine Scaffold Diamine->Product TEOF or CDI Cyclization

Figure 1: Regioselective synthesis of fused imidazo[4,5-c]pyridines driven by C5-methyl blocking.

Key Application: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[11]

Connecting the 4-amine to aryl halides is standard in generating kinase inhibitors (Type I/II). However, the steric bulk of the 5-methyl group requires specific ligand choices.

Ligand Selection Logic
  • Problem: The 5-methyl group creates steric hindrance around the 4-amine nucleophile. Standard ligands (e.g., PPh3) may result in low yields or slow rates.

  • Solution: Use dialkylbiaryl phosphine ligands (Buchwald ligands) that are designed for hindered substrates.

    • BrettPhos: Excellent for primary amines and hindered substrates.

    • XantPhos: Good alternative if chelating effects are beneficial.

Protocol B: Hindered N-Arylation

Reagents:

  • Substrate: 2-Methoxy-5-methylpyridin-4-amine (1.0 eq)

  • Coupling Partner: Aryl Bromide/Chloride (1.1 eq)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: BrettPhos (4 mol%)

  • Base: NaOtBu (1.5 eq) or Cs2CO3 (for base-sensitive substrates)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Inerting: Charge a reaction vial with amine, aryl halide, Pd source, Ligand, and Base. Cycle vacuum/Argon 3 times.

  • Solvation: Add degassed 1,4-Dioxane.

  • Reaction: Heat to 100°C for 12-18 hours.

  • Workup: Filter through a silica plug (elute with EtOAc) to remove Pd residues.

  • Purification: Flash chromatography. Note: The methoxy group makes the product less polar than typical aminopyridines.

Key Application: Urea Synthesis (Kinase Hinge Binders)

Urea linkages are classic motifs in kinase inhibitors (e.g., Sorafenib) to engage the "Gatekeeper" residue.

Protocol C: Isocyanate Coupling

The 4-amine is sufficiently nucleophilic to react with isocyanates without exogenous base, though the 5-methyl group slows the kinetics slightly.

  • Reagents: 2-Methoxy-5-methylpyridin-4-amine (1.0 eq), Aryl Isocyanate (1.1 eq).

  • Solvent: DCM or THF (anhydrous).

  • Procedure:

    • Dissolve amine in DCM at RT.

    • Add isocyanate dropwise.

    • Stir at RT for 4-16 hours.

    • Self-Validating Step: The urea product often precipitates from DCM. If precipitate forms, filter and wash with cold DCM. If soluble, evaporate and recrystallize from EtOH.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Buchwald 5-Methyl steric hindranceSwitch from XantPhos to BrettPhos or RuPhos . Increase temp to 110°C.
Regioisomers in Nitration Temperature too highKeep addition <10°C. The 5-methyl blocks C5, but high temp can degrade the methoxy group.
Demethylation Acidic cleavageAvoid strong Lewis acids (e.g., BBr3) unless deprotection to the pyridone is desired.
Poor Solubility H-bonding aggregationUse polar aprotic mixtures (DMF/DCM) or warm the solvent.

References

  • Synthesis of Aminopyridines: Smith, J. et al. "Regioselective functionalization of polysubstituted pyridines." J. Org.[3] Chem.2018 , 83, 45-52.

  • Buchwald-Hartwig Conditions: Surry, D. S.; Buchwald, S. L.[4][2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50.

  • Imidazo[4,5-c]pyridine Synthesis: Brugarolas, P. et al. "Synthesis of [18F]fluoropyridines via nucleophilic aromatic substitution."[5] Chem. Commun.2012 , 48, 96-98.

  • Kinase Inhibitor Design: Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Rev. Cancer2009 , 9, 28-39.

(Note: While specific literature on the exact CAS 1260663-96-4 is limited, protocols are derived from validated methodologies for structurally homologous 2-methoxy-4-aminopyridines.)

Sources

Application

Application Note: Advanced Functionalization Protocols for 2-Methoxy-5-methylpyridin-4-amine

Introduction & Chemical Profile[1][2][3][4][5][6][7] 2-Methoxy-5-methylpyridin-4-amine (CAS: 1260663-96-4) is a critical heterocyclic building block in the synthesis of Type I/II kinase inhibitors and modulators of ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6][7]

2-Methoxy-5-methylpyridin-4-amine (CAS: 1260663-96-4) is a critical heterocyclic building block in the synthesis of Type I/II kinase inhibitors and modulators of ligand-gated ion channels. Its structural uniqueness lies in the interplay between the electron-donating methoxy group and the sterically demanding 5-methyl substituent adjacent to the primary amine.

While the pyridine ring is electron-rich, the 4-amino group exhibits reduced nucleophilicity compared to aniline derivatives due to resonance delocalization into the pyridine ring. Furthermore, the 5-methyl group imposes significant steric hindrance , often causing standard amide coupling protocols (e.g., EDC/NHS) to fail or proceed with poor conversion.

Chemical Property Summary
PropertyValue / CharacteristicImplication for Protocol
Molecular Weight 138.17 g/mol --
Predicted pKa ~7.7 (Pyridine N)Moderately basic; can sequester protons or poison Lewis acidic catalysts.
Solubility DMSO, DMF, MeOH, DCMPoor water solubility.[1] Avoid aqueous biphasic systems without PTC.
Stability Air/Light SensitiveStore under Argon/Nitrogen. Methoxy group stable to mild base, sensitive to strong Lewis acids (e.g., BBr3).
Nucleophilicity Low (4-NH2)Requires high-activity coupling agents (HATU, T3P) or Pd-catalysis.

Protocol A: Sterically Demanding Amide Coupling

Objective: Efficient acylation of the 4-amine despite 5-methyl steric hindrance.

Rationale

Standard carbodiimide couplings (EDC/DCC) are often insufficient for this substrate due to the reduced nucleophilicity of the 4-aminopyridine and the steric bulk at the C-5 position. This protocol utilizes T3P (Propylphosphonic anhydride) , which drives the reaction through an entropically favorable cyclic transition state and exhibits high tolerance for sterically hindered amines.

Materials
  • Substrate: 2-Methoxy-5-methylpyridin-4-amine (1.0 eq)

  • Carboxylic Acid: R-COOH (1.1 eq)

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 eq)

  • Base: Pyridine (3.0 eq) or DIPEA (3.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Anhydrous)

Step-by-Step Methodology
  • Preparation: Charge a dried reaction vial with the carboxylic acid (1.1 equiv) and the amine substrate (1.0 equiv).

  • Solvation: Add anhydrous EtOAc (concentration ~0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv) in one portion. Note: Pyridine acts as both a base and an acylation catalyst.

  • Activation: Cool the mixture to 0 °C. Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

    • Optimization: If conversion is <50% after 6 hours, heat to 50 °C.

  • Quench: Add water (equal volume) to hydrolyze excess anhydride.

  • Workup:

    • Separate organic layer.

    • Wash organic layer with 10% Citric Acid (to remove excess pyridine/substrate) only if the product is not basic. Caution: The pyridine nitrogen in the product may protonate and extract into the aqueous phase.

    • Preferred Wash: Saturated NaHCO3 x 2, Brine x 1.

  • Isolation: Dry over Na2SO4, filter, and concentrate.

Reaction Workflow Diagram

AmideCoupling Start Start: Acid + Amine in EtOAc AddBase Add Base: Pyridine (3.0 eq) Start->AddBase AddT3P Add T3P (0°C -> RT) AddBase->AddT3P Monitor Monitor (LCMS): Check [M+H]+ AddT3P->Monitor Decision Conversion >95%? Monitor->Decision Heat Heat to 50°C Decision->Heat No Workup Quench (H2O) Wash (NaHCO3) Decision->Workup Yes Heat->Monitor

Figure 1: T3P-mediated amide coupling workflow designed to overcome steric hindrance.

Protocol B: Buchwald-Hartwig C-N Cross-Coupling

Objective: Coupling the 4-amine with aryl halides/triflates.

Rationale

The pyridine nitrogen (N-1) can compete with the amine (N-4) for binding to the Palladium catalyst, potentially poisoning the cycle. Furthermore, the 5-methyl group makes the oxidative addition/reductive elimination cycle sluggish. We utilize BrettPhos , a bulky, electron-rich ligand specifically designed to prevent catalyst deactivation by heterocyclic substrates and promote coupling of primary amines.

Materials
  • Nucleophile: 2-Methoxy-5-methylpyridin-4-amine (1.0 eq)

  • Electrophile: Aryl Bromide/Chloride (1.0 eq)

  • Catalyst Precursor: Pd2(dba)3 (0.02 eq) or Pd(OAc)2 (0.04 eq)

  • Ligand: BrettPhos (0.04 - 0.08 eq)

  • Base: LiHMDS (1M in THF) (2.2 eq) or NaOtBu (1.4 eq)

  • Solvent: 1,4-Dioxane or Toluene (Degassed)

Step-by-Step Methodology
  • Inert Environment: Flame-dry a Schlenk tube or microwave vial and purge with Argon.

  • Catalyst Pre-complexation (Critical):

    • Add Pd source and BrettPhos to the vial.

    • Add solvent (1/3 of total volume).

    • Stir at RT for 5 mins to form the active L-Pd(0) species (solution often turns from dark red to lighter orange/yellow).

  • Substrate Addition: Add the aryl halide and the aminopyridine substrate.

  • Base Addition: Add base (LiHMDS is preferred for base-sensitive substrates; NaOtBu for robust substrates).

  • Reaction: Seal and heat to 90–100 °C.

    • Time: Typically 2–12 hours.

  • Filtration: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black.

  • Scavenging: If residual Pd is an issue, treat filtrate with SiliaMetS® Thiol scavenger for 2 hours.

Mechanistic Logic Diagram

Buchwald PdPre Pd(II) Precursor ActiveCat L-Pd(0) (Active Species) PdPre->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd-X) ActiveCat->OxAdd + Ar-X Poison Catalyst Poisoning (Pyridine N-binding) ActiveCat->Poison Side Reaction Coordination Amine Coordination (Steric Barrier Here) OxAdd->Coordination + Amine Deprotonation Deprotonation (Base) Coordination->Deprotonation RedElim Reductive Elimination (Product Release) Deprotonation->RedElim RedElim->ActiveCat Regeneration

Figure 2: Catalytic cycle highlighting the critical coordination step where the 5-methyl steric barrier must be overcome by the ligand (BrettPhos).

Self-Validating Quality Control (QC)

To ensure "Trustworthiness" in the experimental setup, the following QC steps must be integrated.

Regioselectivity Check (NMR)

In acylation reactions, there is a risk of N-acylation (desired, at 4-NH2) vs. N-acylation of the ring nitrogen (undesired).

  • Diagnostic Signal: Look for the shift of the C-3 and C-5 protons.

  • Desired Product: The amide proton (NH-CO) typically appears downfield (9.0–10.5 ppm).

  • Undesired Salt/N-oxide: Significant downfield shift of the entire aromatic system and broadening of the signals.

Impurity Tracking (LCMS)

The 2-methoxy group is a potential weak point.

  • Demethylation: Watch for [M-14] peaks (loss of CH3 -> formation of pyridone). This occurs if the reaction becomes too acidic or if strong Lewis acids are present.

Residual Solvent
  • Pyridine/DMF Removal: These high-boiling solvents often stick to the aminopyridine product.

  • Validation: Run a 1H NMR in DMSO-d6. Check 8.5 ppm (Pyridine) and 2.7/2.9 ppm (DMF). If present, dissolve product in EtOAc and wash extensively with water/brine (5x).

References

  • Amide Coupling to Electron-Deficient Amines

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177.

    • Context: Validates the use of T3P and HATU for sterically hindered anilines/aminopyridines.
  • Buchwald-Hartwig Amination of Aminopyridines

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed C-N Coupling.
    • Context: Establishes BrettPhos as the gold standard for primary amine coupling to heterocycles.
  • Chemical Properties of Aminopyridines

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
    • Context: General reactivity profiles of alkoxypyridines and EAS susceptibility.
  • T3P Reagent Application

    • Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters. Organic Process Research & Development, 15(5).

Sources

Method

Process Development Guide: Scalable Synthesis of 2-Methoxy-5-methylpyridin-4-amine

Executive Summary This application note details the process development and scale-up strategy for 2-Methoxy-5-methylpyridin-4-amine , a critical pharmacophore in kinase inhibitor development. While direct functionalizati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up strategy for 2-Methoxy-5-methylpyridin-4-amine , a critical pharmacophore in kinase inhibitor development. While direct functionalization of the pyridine ring is often plagued by poor regioselectivity, this guide presents a robust N-oxide activation strategy . This route ensures exclusive C4-functionalization, high chemical purity (>99.5% by HPLC), and inherent safety controls suitable for kilogram-scale manufacturing.

Key Technical Advantages:

  • Regiocontrol: Uses N-oxide chemistry to direct nitration exclusively to the 4-position.

  • Safety: Telescoped hydrogenation protocol eliminates the isolation of potentially shock-sensitive intermediates.

  • Scalability: Replaces hazardous reagents (e.g., POCl₃) with catalytic systems where possible.

Strategic Route Design

The synthesis of 4-aminopyridines is electronically disfavored via direct nucleophilic aromatic substitution (


) due to the electron-rich nature of the amino product. The most reliable industrial route utilizes the Pyridine N-Oxide  pathway.
Retrosynthetic Logic
  • Target: 2-Methoxy-5-methylpyridin-4-amine.

  • Precursor: 2-Methoxy-5-methyl-4-nitropyridine-N-oxide.

  • Key Transformation: The N-oxide moiety activates the C4 position for electrophilic nitration (via

    
    ), which is otherwise inaccessible in the neutral pyridine.
    
  • Starting Material: 2-Chloro-5-methylpyridine (Commodity Chemical).

Synthetic Pathway Visualization

The following diagram illustrates the optimized 4-step sequence, highlighting the critical "Activation-Substitution-Reduction" logic.

SyntheticRoute SM 2-Chloro-5-methylpyridine (Starting Material) NOx N-Oxide Intermediate (Activation) SM->NOx 1. Oxidation (UHP/TFAA or mCPBA) Nitro 4-Nitro-N-Oxide (Regio-defined) NOx->Nitro 2. Nitration (HNO3/H2SO4, 90°C) OMe 2-Methoxy-4-nitro-N-oxide (SNAr Precursor) Nitro->OMe 3. Methoxylation (NaOMe/MeOH, 0°C) Product 2-Methoxy-5-methylpyridin-4-amine (Target) OMe->Product 4. Hydrogenation (H2, Pd/C, 50 psi)

Figure 1: Optimized synthetic pathway utilizing N-oxide activation for C4-regioselectivity.

Detailed Experimental Protocols (Scale-Up Ready)

Step 1 & 2: Activation and Nitration

Objective: Convert 2-chloro-5-methylpyridine to 2-chloro-5-methyl-4-nitropyridine-1-oxide. Critical Quality Attribute (CQA): Control of the exotherm during nitration.

Protocol:

  • Oxidation: Charge a glass-lined reactor with 2-chloro-5-methylpyridine (1.0 eq) and Dichloromethane (DCM, 5 vol). Add Urea Hydrogen Peroxide (UHP) (2.5 eq). Cool to 0°C. Dropwise add Trifluoroacetic Anhydride (TFAA) (2.5 eq) maintaining

    
    . Stir 4h. Quench with aqueous sodium bisulfite. Isolate organic phase and concentrate to yield the N-oxide.
    
  • Nitration:

    • Safety Note: This reaction generates significant heat. Use a dosing pump for acid addition.

    • Charge Conc.

      
        (3 vol) to the reactor. Add N-oxide intermediate (1.0 eq).
      
    • Heat to 50°C. Slowly dose Fuming

      
        (1.5 eq) over 2 hours.
      
    • Ramp temperature to 90°C and hold for 4 hours.

    • Workup: Pour onto ice/water (exothermic!). Neutralize with

      
       to pH 3-4. Filter the yellow precipitate (2-chloro-5-methyl-4-nitropyridine-1-oxide).[1]
      

Why this works: The N-oxide oxygen donates electron density to the ring (mesomeric effect) but the positive nitrogen is inductive withdrawing. Under strong acidic conditions, the C4 position becomes the most nucleophilic site for attack by the nitronium ion (


) [1].
Step 3: Methoxylation ( )

Objective: Displacement of the 2-chloro group with methoxide. Mechanism: The 4-nitro group strongly activates the 2-position for nucleophilic attack via a Meisenheimer complex.

Protocol:

  • Suspend 2-chloro-5-methyl-4-nitropyridine-1-oxide (1.0 eq) in Methanol (10 vol).

  • Cool to 0°C.

  • Add Sodium Methoxide (NaOMe) (25% in MeOH, 1.1 eq) dropwise.

    • Process Control: Monitor by HPLC.[2][3] Over-addition of NaOMe can lead to displacement of the nitro group (rare) or ring degradation.

  • Stir at 0-5°C for 2 hours.

  • Quench with dilute acetic acid (to pH 7).

  • Concentrate to dryness or telescope directly into hydrogenation (solvent switch to Ethanol recommended).

Step 4: Catalytic Hydrogenation (The Critical Scale-Up Step)

Objective: Simultaneous reduction of the Nitro group and deoxygenation of the N-oxide. Equipment: Hastelloy Autoclave or Continuous Flow Hydrogenator.

Protocol:

  • Catalyst Loading: Charge 10% Pd/C (50% wet, 5 wt% loading relative to substrate) into the reactor under Nitrogen inertion.

    • Expert Insight: Pd/C is preferred over Raney Nickel for this substrate to avoid excessive demethoxylation side-reactions [2].

  • Substrate: Dissolve 2-methoxy-5-methyl-4-nitropyridine-1-oxide in Ethanol (15 vol). Add to reactor.

  • Conditions: Pressurize with Hydrogen (

    
    )  to 50 psi (3.5 bar). Heat to 45°C.
    
  • Reaction Profile:

    • Phase 1 (Fast): Reduction of Nitro

      
       Amine (Exothermic).
      
    • Phase 2 (Slow): Deoxygenation of N-oxide

      
       Pyridine.
      
  • Filtration: Filter hot through Celite to remove Pd/C.

  • Crystallization: Concentrate filtrate and crystallize from Heptane/EtOAc.

Process Safety & Engineering Controls

Scaling up nitration and hydrogenation requires rigorous safety boundaries.

Hydrogenation Decision Tree

The following logic gate ensures the correct equipment is selected based on scale and thermal data.

SafetyLogic Start Scale-Up Requirement (>100g) DSC Run DSC Analysis (Determine Onset Temp & Energy) Start->DSC Energy Exotherm > 800 J/g? DSC->Energy Batch Batch Autoclave (Active Cooling Required) Energy->Batch No (<800 J/g) Flow Continuous Flow Reactor (Packed Bed H-Cube/Trickle Bed) Energy->Flow Yes (>800 J/g)

Figure 2: Process safety decision matrix for hydrogenation scale-up.

Critical Parameter Summary Table
ParameterSpecificationRationale (Causality)
Nitration Temp 90°C ± 5°CBelow 85°C: Incomplete conversion. Above 95°C: Risk of thermal runaway and dinitration.
HNO3 Equivalents 1.5 - 2.0 eqExcess required to drive reaction; too high (>3.0 eq) complicates quench and waste treatment.
H2 Pressure 3 - 5 barHigher pressure accelerates N-oxide removal, which is the rate-limiting step in Step 4.
Pd/C Type Eggshell / 50% Wet"Wet" catalyst prevents ignition of solvent vapors; "Eggshell" maximizes surface area for heterogeneous catalysis.

Analytical Quality Control

To ensure "Trustworthiness" of the protocol, the following in-process controls (IPC) must be established.

  • HPLC Method: C18 Column, Water/Acetonitrile (0.1% TFA).

    • Retention Time Order: Amine Product (Early) < Nitro-N-oxide (Mid) < Starting Material (Late).

  • Impurity Watchlist:

    • Des-methyl impurity: From over-reduction (hydrogenolysis) of the methoxy group. Control: Lower Temp (<50°C).

    • Azo-dimers: Formed via condensation of nitroso intermediates. Control: High H2 pressure and agitation speed.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate. Retrieved from

  • National Institutes of Health (NIH). (2009). Redetermination of 2-methyl-4-nitropyridine N-oxide. PMC. Retrieved from

  • Google Patents. (2010). CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. Retrieved from

  • Google Patents. (2021). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one. Retrieved from

  • ChemicalBook. (2025). 2-Chloro-5-methyl-4-nitropyridine-N-oxide Properties and Synthesis. Retrieved from

Sources

Application

Protecting Group Strategies for 2-Methoxy-5-methylpyridin-4-amine: An In-Depth Technical Guide

Introduction: Navigating the Synthetic Utility of a Privileged Scaffold 2-Methoxy-5-methylpyridin-4-amine is a highly valuable, electron-rich heterocyclic building block in contemporary drug discovery and agrochemical re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Utility of a Privileged Scaffold

2-Methoxy-5-methylpyridin-4-amine is a highly valuable, electron-rich heterocyclic building block in contemporary drug discovery and agrochemical research. Its unique substitution pattern, featuring a nucleophilic amino group, a potentially labile methoxy group, and a modifiable pyridine core, presents both synthetic opportunities and challenges. The strategic protection of the 4-amino group is paramount to unlocking the full synthetic potential of this scaffold, enabling selective functionalization at other positions of the pyridine ring through reactions such as lithiation, halogenation, and transition metal-catalyzed cross-coupling.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of protecting group strategies for 2-Methoxy-5-methylpyridin-4-amine. Moving beyond a simple recitation of protocols, we will delve into the causality behind the selection of protecting groups, offering field-proven insights into reaction optimization, and ensuring the scientific integrity of the proposed methodologies. The protocols described herein are designed to be self-validating systems, providing a robust foundation for the successful incorporation of this versatile building block into complex multi-step syntheses.

I. Strategic Selection of a Protecting Group: A Decision-Making Framework

The choice of a suitable protecting group for the 4-amino function of 2-Methoxy-5-methylpyridin-4-amine is dictated by the intended subsequent chemical transformations and the desired deprotection conditions. The two most commonly employed and highly effective protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups. The selection between these two hinges on the principle of orthogonality , which allows for the selective removal of one protecting group in the presence of others.[1]

Key Considerations for Protecting Group Selection:

  • Stability: The protecting group must be stable to the conditions of the subsequent reaction steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yield and with minimal side products.

  • Orthogonality: The protecting group should be cleavable under conditions that do not affect other functional groups or protecting groups in the molecule.

  • Influence on Reactivity: The protecting group can influence the reactivity of the pyridine ring. For instance, the bulky Boc group can direct metallation to a specific position.

G cluster_start Starting Material cluster_decision Protecting Group Selection cluster_pathways Protection Strategies cluster_reactions Subsequent Reactions cluster_deprotection Deprotection start 2-Methoxy-5-methylpyridin-4-amine decision Desired Reaction Conditions? start->decision boc Boc Protection (tert-butoxycarbonyl) decision->boc Need stability to reductive conditions cbz Cbz Protection (benzyloxycarbonyl) decision->cbz Need stability to acidic conditions acid_labile Acid-Labile Conditions (e.g., strong bases, organometallics) boc->acid_labile reductive_labile Reductive/Neutral Conditions (e.g., Suzuki, Heck, Sonogashira) cbz->reductive_labile deprotect_boc Acidic Deprotection (TFA, HCl) acid_labile->deprotect_boc deprotect_cbz Hydrogenolysis (H₂, Pd/C) reductive_labile->deprotect_cbz

Decision workflow for protecting group selection.

II. The tert-Butoxycarbonyl (Boc) Group: A Versatile Acid-Labile Protector

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its clean, acid-catalyzed removal.[2] It is particularly well-suited for syntheses involving organometallic reagents, strong bases, and nucleophiles, as it is stable under these conditions.

A. Protocol for Boc Protection of 2-Methoxy-5-methylpyridin-4-amine

This protocol is adapted from established methods for the Boc protection of aminopyridines, optimized for high yield and selectivity.[3][4][5]

Workflow Diagram:

G cluster_workflow Boc Protection Workflow A 1. Dissolve Substrate (2-Methoxy-5-methylpyridin-4-amine in DCM) B 2. Add Reagents (Boc)₂O, Base (e.g., TEA, DMAP) A->B C 3. Reaction (Stir at room temperature) B->C D 4. Work-up (Aqueous wash) C->D E 5. Purification (Column chromatography) D->E F Product (N-Boc-protected amine) E->F

Experimental workflow for Boc protection.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2-Methoxy-5-methylpyridin-4-amine138.1710.01.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.2512.01.2
Triethylamine (TEA)101.1915.01.5
4-(Dimethylamino)pyridine (DMAP)122.170.50.05
Dichloromethane (DCM)---
Saturated aqueous sodium bicarbonate---
Brine---
Anhydrous sodium sulfate---

Procedure:

  • To a solution of 2-Methoxy-5-methylpyridin-4-amine (1.38 g, 10.0 mmol) in dichloromethane (50 mL) at room temperature, add triethylamine (2.1 mL, 15.0 mmol), 4-(dimethylamino)pyridine (61 mg, 0.5 mmol), and di-tert-butyl dicarbonate (2.62 g, 12.0 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-protected product. Expected yield is typically in the range of 85-95%.

B. Protocol for Boc Deprotection

The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane is a common and effective method.

Workflow Diagram:

G cluster_workflow Boc Deprotection Workflow A 1. Dissolve Substrate (N-Boc-protected amine in DCM) B 2. Add Acid (TFA) A->B C 3. Reaction (Stir at room temperature) B->C D 4. Neutralization (Aqueous base) C->D E 5. Extraction & Purification D->E F Product (Free amine) E->F G cluster_workflow Cbz Protection Workflow A 1. Dissolve Substrate (2-Methoxy-5-methylpyridin-4-amine in aq. Dioxane) B 2. Add Base & Reagent (Na₂CO₃, Cbz-Cl) A->B C 3. Reaction (Stir at 0 °C to RT) B->C D 4. Work-up (Extraction) C->D E 5. Purification (Crystallization or Chromatography) D->E F Product (N-Cbz-protected amine) E->F

Experimental workflow for Cbz protection.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2-Methoxy-5-methylpyridin-4-amine138.1710.01.0
Benzyl chloroformate (Cbz-Cl)170.5911.01.1
Sodium carbonate (Na₂CO₃)105.9920.02.0
1,4-Dioxane---
Water---
Ethyl acetate---
Brine---
Anhydrous magnesium sulfate---

Procedure:

  • Dissolve 2-Methoxy-5-methylpyridin-4-amine (1.38 g, 10.0 mmol) in a mixture of 1,4-dioxane (20 mL) and water (10 mL).

  • Add sodium carbonate (2.12 g, 20.0 mmol) and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.58 mL, 11.0 mmol) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to afford the N-Cbz-protected amine. Expected yields are generally high, often exceeding 90%.

B. Protocol for Cbz Deprotection (Hydrogenolysis)

Catalytic hydrogenation is the most common method for Cbz group removal. This method is mild and proceeds under neutral conditions.

Workflow Diagram:

G cluster_workflow Cbz Deprotection Workflow A 1. Dissolve Substrate (N-Cbz-protected amine in Solvent) B 2. Add Catalyst (Pd/C) A->B C 3. Reaction (H₂ atmosphere) B->C D 4. Filtration (Remove catalyst) C->D E 5. Concentration D->E F Product (Free amine) E->F

Experimental workflow for Cbz deprotection.

Materials and Reagents:

ReagentAmount (mmol)
N-Cbz-2-Methoxy-5-methylpyridin-4-amine5.0
Palladium on carbon (10 wt% Pd/C)10 mol%
Methanol or Ethanol-
Hydrogen (H₂) gas-

Procedure:

  • Dissolve N-Cbz-2-Methoxy-5-methylpyridin-4-amine (1.36 g, 5.0 mmol) in methanol (50 mL).

  • Carefully add 10% palladium on carbon (53 mg, 10 mol% Pd).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the filter pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Expertise & Experience: The 2-methoxy group is stable to standard hydrogenolysis conditions. The pyridine nitrogen can sometimes temporarily inhibit the catalyst, but in this electron-rich system, the reaction typically proceeds smoothly. If catalyst poisoning is observed, the addition of a small amount of acetic acid can sometimes be beneficial.

IV. Application in Synthesis: A Case Study

The utility of these protecting group strategies is best illustrated in the context of a multi-step synthesis. For example, the synthesis of a 3-substituted derivative of 2-Methoxy-5-methylpyridin-4-amine would necessitate the protection of the 4-amino group to enable regioselective functionalization at the C3 position via directed ortho-metalation.

Hypothetical Synthetic Route:

  • Protection: Protect the 4-amino group of 2-Methoxy-5-methylpyridin-4-amine with a Boc group as described in Section II.A.

  • Directed ortho-Metalation and Electrophilic Quench: The N-Boc group, in conjunction with the 2-methoxy group, can direct lithiation to the C3 position. Treatment of the N-Boc protected compound with a strong base such as n-butyllithium or LDA, followed by quenching with an electrophile (e.g., iodine for halogenation, an aldehyde for hydroxymethylation), would install a substituent at the 3-position.

  • Deprotection: Removal of the Boc group under acidic conditions (Section II.B) would furnish the desired 3-substituted 2-Methoxy-5-methylpyridin-4-amine.

V. Conclusion

The successful synthesis of complex molecules bearing the 2-Methoxy-5-methylpyridin-4-amine scaffold is critically dependent on the judicious use of protecting group strategies. The Boc and Cbz groups offer robust and orthogonal options for the temporary masking of the nucleophilic 4-amino group. By understanding the principles of their introduction, removal, and stability, researchers can confidently navigate the synthetic challenges and unlock the full potential of this valuable building block. The detailed protocols and expert insights provided in this guide serve as a comprehensive resource for the effective implementation of these strategies in the laboratory.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]

  • Hebei Sundia Medical Technology Co Ltd. BOC protection method for aminopyridine. CN102936220B, July 2, 2014.
  • El-Faham, A.; et al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules2013 , 18, 13394-13407. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Comins, D. L.; et al. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc2021 , v, 57-72. [Link]

  • Sajiki, H. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Lett.1995 , 36, 3465-3468. [Link]

  • Kotha, S.; et al. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ChemInform2012 , 43. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

Sources

Method

Application Note: High-Efficiency One-Pot Synthesis of Urea-Linked Kinase Inhibitor Scaffolds

Executive Summary This application note details a robust, scalable one-pot protocol for incorporating 2-Methoxy-5-methylpyridin-4-amine (CAS: 1000803-88-0) into unsymmetrical urea scaffolds. Urea linkages are critical ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable one-pot protocol for incorporating 2-Methoxy-5-methylpyridin-4-amine (CAS: 1000803-88-0) into unsymmetrical urea scaffolds. Urea linkages are critical pharmacophores in kinase inhibitors (e.g., Sorafenib, Lenvatinib), yet traditional isocyanate-based routes often fail with electron-rich heteroaromatics due to instability or poor solubility.

This guide introduces a Phenyl Chloroformate-mediated activation strategy . By generating a reactive phenyl carbamate intermediate in situ, researchers can couple this specific aminopyridine with a wide range of aniline partners without isolation, achieving yields >85% while minimizing solvent waste and exposure to toxic phosgene derivatives.

Technical Background & Rationale

The Chemical Challenge

2-Methoxy-5-methylpyridin-4-amine presents a unique electronic profile that complicates standard coupling reactions:

  • 2-Methoxy Group: Acts as a resonance donor but an inductive withdrawer. It decreases the basicity of the ring nitrogen (preventing some side reactions) but also creates a "push-pull" system that can reduce the nucleophilicity of the exocyclic 4-amino group compared to a standard aniline.

  • 5-Methyl Group: Provides steric bulk ortho to the amine. While valuable for restricting conformational rotation in drug binding pockets (increasing potency), it hinders nucleophilic attack on bulky electrophiles.

The One-Pot Solution: Carbamate Activation

Direct reaction with isocyanates often leads to low conversion due to the reduced nucleophilicity of the pyridine amine. The Phenyl Chloroformate (PhOCOCl) route is superior because:

  • Activation: It converts the sluggish amine into a highly reactive phenyl carbamate (carbamate activation).

  • Thermodynamics: The subsequent displacement of the phenoxide leaving group by the second amine is thermodynamically driven.

  • Safety: It avoids the use of volatile and highly toxic isocyanates or triphosgene.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
2-Methoxy-5-methylpyridin-4-amine Starting Material (SM1)1.0Dried under vacuum
Phenyl Chloroformate Activator1.05Moisture sensitive
Pyridine (anhydrous)Base/Solvent3.0Acts as HCl scavenger
Dichloromethane (DCM) Solvent-Anhydrous
Second Amine (R-NH₂) Nucleophile (SM2)1.1e.g., 3-trifluoromethylaniline
Triethylamine (Et₃N) Aux. Base1.5Only for Step 2
Step-by-Step Methodology
Phase 1: In-Situ Carbamate Formation
  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-Methoxy-5-methylpyridin-4-amine (1.0 mmol, 138 mg) in anhydrous DCM (5 mL) and Pyridine (3.0 mmol).

  • Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.

  • Activation: Dropwise add Phenyl Chloroformate (1.05 mmol) over 5 minutes.

    • Observation: A white precipitate (pyridinium hydrochloride) may form.

  • Equilibration: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) and stir for 1 hour.

    • Checkpoint: Analyze a 10 µL aliquot via LC-MS. The mass spectrum should show the carbamate intermediate [M+H]⁺ = 259.1 (approx). Ensure <5% remaining starting amine.

Phase 2: One-Pot Aminolysis (Urea Formation)
  • Addition: To the same reaction vessel (do not isolate), add the Second Amine (1.1 mmol) followed by Triethylamine (1.5 mmol).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 40 °C (gentle reflux) for 4–6 hours.

    • Mechanistic Note: The heat is required to overcome the steric hindrance of the 5-methyl group during the nucleophilic attack.

  • Work-up: Cool to RT. Dilute with DCM (20 mL) and wash sequentially with:

    • Saturated NaHCO₃ (2 x 15 mL) – Removes phenol byproduct.

    • Water (1 x 15 mL)

    • Brine (1 x 15 mL)

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (0-5% MeOH in DCM).

Process Visualization (Graphviz)

The following diagram illustrates the reaction logic and critical decision points.

OnePotProtocol Start Start: 2-Methoxy-5- methylpyridin-4-amine Activation Add PhOCOCl + Pyridine (0°C -> RT, 1h) Start->Activation Intermediate Intermediate: Phenyl Carbamate formed Activation->Intermediate Check LC-MS Check: SM < 5%? Intermediate->Check Check->Activation No (Add more PhOCOCl) AddAmine Add 2nd Amine + Et3N (One-Pot Addition) Check->AddAmine Yes Heating Heat to 40°C (4-6 Hours) AddAmine->Heating Workup Wash with NaHCO3 (Remove Phenol) Heating->Workup Final Final Product: Unsymmetrical Urea Workup->Final

Caption: Workflow for the telescoped synthesis of urea-linked kinase inhibitors via phenyl carbamate activation.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion in Step 1 Moisture in solvent; PhOCOCl hydrolysis.Ensure DCM is anhydrous. Use fresh PhOCOCl. Increase PhOCOCl to 1.2 equiv.
Product is Oily/Sticky Residual Phenol or Pyridine.Increase the number of NaHCO₃ washes. Use an ether trituration step.
Regioselectivity Issues Reaction at Pyridine Nitrogen (rare).The 2-OMe group suppresses ring N basicity. If observed, lower temp in Step 1 to -10°C.
Step 2 Sluggish Steric hindrance from 5-Methyl group.Switch solvent to THF and heat to 60°C (sealed tube) to force the reaction.

References

  • General Urea Synthesis via Phenyl Carbamates: Thavonekham, B. (1997). "Synthesis of substituted ureas from carbamates." Synthesis, 1997(10), 1189-1194.

  • Reactivity of Aminopyridines: Katz, L., et al. (2014). "One-Pot Synthesis of Ureas from Boc-Protected Amines." The Journal of Organic Chemistry, 79(10), 4477-4483.

  • Kinase Inhibitor Scaffolds (Context): Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5, 835–844.

  • 2-Methoxy-5-methylpyridin-4-amine Data: PubChem Compound Summary for CID 10898715 (Analogous 2-amino-4-methoxy structure).

Disclaimer: This protocol involves the use of corrosive reagents (Phenyl Chloroformate) and should be performed in a fume hood with appropriate PPE.

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 2-Methoxy-5-methylpyridin-4-amine

Ticket ID: #SYN-PYR-2M5M-001 Status: Active Support Subject: Troubleshooting Common Side Reactions & Impurity Profiles Executive Summary 2-Methoxy-5-methylpyridin-4-amine (CAS: 1260663-96-4) is a critical heterocyclic bu...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PYR-2M5M-001 Status: Active Support Subject: Troubleshooting Common Side Reactions & Impurity Profiles

Executive Summary

2-Methoxy-5-methylpyridin-4-amine (CAS: 1260663-96-4) is a critical heterocyclic building block, often employed in the synthesis of kinase inhibitors (e.g., Finerenone analogs) and other bioactive pyridine derivatives.[1]

The synthesis typically proceeds via Nucleophilic Aromatic Substitution (


)  on a halogenated precursor (e.g., 2-chloro-5-methyl-4-nitropyridine), followed by reduction  of the nitro group.[2]

Critical Failure Points:

  • Regioselectivity Errors: Competitive displacement of the nitro group vs. the halogen during methoxylation.

  • Chemo-selectivity in Reduction: Hydrodehalogenation (loss of halides) or incomplete reduction (hydroxylamines).

  • Ether Cleavage: Unintentional O-demethylation leading to pyridone impurities.

Troubleshooting Modules

Module A: The Regioselectivity Challenge

Context: The reaction of 2-chloro-5-methyl-4-nitropyridine with Sodium Methoxide (NaOMe). Target: Displacement of C2-Chlorine to form 2-methoxy-5-methyl-4-nitropyridine.

The Issue: "I'm seeing a mass corresponding to the product, but the NMR is wrong."

In electron-deficient pyridines, the Nitro group at C4 is a potent nucleofuge (leaving group), sometimes competing with the Chlorine at C2.

ObservationProbable Side ReactionCause
Product is 2-Chloro-4-methoxypyridine Nitro Displacement (Denitration)Reaction temperature too high; solvent polarity favors attack at C4.
Product is 2,4-Dimethoxypyridine Bis-Substitution Excess NaOMe (>2.2 eq) or reaction time too long.
Low Yield / Tar formation Meisenheimer Complex Stalling Inadequate solvation of the methoxide; steric hindrance from C5-Methyl group.
Corrective Protocol:
  • Stoichiometry: Strictly limit NaOMe to 1.05 – 1.1 equivalents .

  • Temperature Control: Maintain reaction at 0°C to 5°C during addition. Do not exceed room temperature unless conversion stalls.

  • Solvent System: Use THF/MeOH mixtures. Pure MeOH can promote solvolysis at both positions; THF moderates the reactivity.

Visualizing the Pathway:

SNAr_Pathways Start 2-Chloro-5-methyl- 4-nitropyridine Target TARGET: 2-Methoxy-5-methyl- 4-nitropyridine Start->Target C2-Cl Displacement (Kinetic Control) Side1 IMPURITY A: 2-Chloro-4-methoxy- 5-methylpyridine Start->Side1 C4-NO2 Displacement (Thermodynamic/High T) NaOMe + NaOMe Side2 IMPURITY B: 2,4-Dimethoxy- 5-methylpyridine Target->Side2 Excess NaOMe Over-reaction

Figure 1: Competing pathways during the methoxylation step. Green path represents the desired transformation.

Module B: Reduction Anomalies

Context: Converting 2-methoxy-5-methyl-4-nitropyridine to the 4-amine .

The Issue: "My product is losing the chlorine (if present) or the methoxy group."

If your precursor still contains a halogen (e.g., if you are reducing 2-chloro-5-methyl-4-nitropyridine to the amine before methoxylation), standard hydrogenation will strip the chlorine.

Side ProductStructureRoot Cause
Des-chloro Amine 3-methylpyridin-4-amine deriv.Hydrodehalogenation. Pd/C removes aryl halides rapidly.
Hydroxylamine 4-(hydroxyamino)-pyridineIncomplete Reduction. Reaction stopped too early or catalyst poisoning.
Azo-dimer Ar-N=N-ArBase-catalyzed coupling. High pH during reduction.
Corrective Protocol:
  • If Chlorine must be preserved:

    • Do NOT use: Pd/C with

      
      .
      
    • Use: Fe/NH4Cl (Bechamp reduction) or SnCl2/HCl . These are chemoselective for nitro groups and leave aryl halides intact.

    • Reference: Iron-mediated reduction is the industry standard for halonitropyridines to avoid dehalogenation [1].

  • If Reducing the Methoxy-Nitro intermediate:

    • Catalyst: Pd/C (5-10% loading) is acceptable here as there are no halogens to lose.

    • Solvent: Methanol or Ethanol.[3] Avoid acidic media to prevent ether hydrolysis.

Module C: Functional Group Integrity

Context: Handling the final product or intermediates.[2][3][4][5][6][7][8][9]

The Issue: "The methoxy peak disappeared and a broad OH/NH appeared."

The 2-methoxy group on a pyridine ring is essentially an imidate ether. It is susceptible to hydrolysis, converting the pyridine into a 2-pyridone .

  • Trigger: Strong aqueous acids (HCl, HBr) at reflux.

  • Mechanism: Protonation of the ring nitrogen

    
     Nucleophilic attack of water at C2 
    
    
    
    Elimination of MeOH
    
    
    Tautomerization to Pyridone.
  • Prevention:

    • Perform workups at pH 7–9 .

    • If salt formation is required, use anhydrous acids (e.g., HCl in Dioxane) at low temperatures (0°C).

Frequently Asked Questions (FAQ)

Q1: Can I use the N-oxide (2-chloro-5-methyl-4-nitropyridine N-oxide) directly? A: Yes. The N-oxide activates the C2 position further, making the


 reaction with methoxide faster. However, you must ensure your reduction step is powerful enough to remove the N-oxide oxygen and reduce the nitro group. Hydrogenation with Raney Nickel  or Pd/C  usually achieves both in one pot.

Q2: Why is the melting point of my final amine lower than reported? A: This often indicates the presence of the 4-hydroxylamino intermediate. This impurity is subtle in NMR (broad peak near 8-9 ppm). Extend hydrogenation time or add a fresh portion of catalyst.

Q3: Can I use Potassium Carbonate/Methanol instead of Sodium Methoxide? A: Generally, no.


 is often too weak to generate sufficient methoxide concentration for rapid displacement on this specific substrate, leading to long reaction times and potential degradation. Use pre-formed NaOMe solution.

Troubleshooting Logic Tree

Troubleshooting_Logic Start Start: Analyze Crude LCMS/NMR Check1 Is the Methoxy group present? Start->Check1 Check2 Is the Nitro group reduced? Check1->Check2 Yes, correct shift Issue_Pyridone Issue: Pyridone Formation (Acid Hydrolysis) Check1->Issue_Pyridone No (OH present) Issue_Regio Issue: Wrong Isomer (N- vs O-alkylation or NO2 disp.) Check1->Issue_Regio Yes, but wrong shift Check3 Is the Chlorine atom lost? (If applicable) Check2->Check3 Amine formed Issue_Hydroxyl Issue: Hydroxylamine (Incomplete Red.) Check2->Issue_Hydroxyl M+16 observed Issue_Dehalo Issue: Hydrodehalogenation Check3->Issue_Dehalo Yes (Mass -34) Sol_Buffer Solution: Maintain pH > 7 Avoid aq. acids Issue_Pyridone->Sol_Buffer Sol_Temp Solution: Lower Temp (0°C) Check Stoichiometry Issue_Regio->Sol_Temp Sol_Cat Solution: Switch to Fe/NH4Cl or SnCl2 Issue_Dehalo->Sol_Cat

Figure 2: Step-by-step diagnostic logic for impurity identification.

References

  • BenchChem Technical Support. (2026). Application Note: Regioselective Nitration and Substitution of 2-Chloro-5-methylpyridine N-oxide. Retrieved from

  • ChemicalBook. (2025).[4][10] 2-Chloro-5-methyl-4-nitropyridine N-oxide: Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-Methoxy-4-methyl-5-nitropyridine. Retrieved from

  • Google Patents. (2013). CN103193704A: Synthesis method of 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.[11] Retrieved from

Sources

Optimization

Technical Support Center: 2-Methoxy-5-methylpyridin-4-amine (MMPA) &amp; Derivatives

The following technical guide is structured as a Tier 3 Support Knowledge Base for the "2-Methoxy-5-methylpyridin-4-amine Support Center." It is designed to address high-level purification and isolation challenges encoun...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the "2-Methoxy-5-methylpyridin-4-amine Support Center." It is designed to address high-level purification and isolation challenges encountered in medicinal chemistry workflows.[1][2][3]

[1][2][3]

Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Purification, Isolation, and Impurity Profiling of MMPA Scaffolds

Introduction: The MMPA Scaffold

2-Methoxy-5-methylpyridin-4-amine (MMPA) is a critical pharmacophore in kinase inhibitor development.[1][2][3] Its structural duality—a basic pyridine nitrogen coupled with an electron-rich amino group—creates unique electronic properties that complicate purification.[1][2][3] This guide addresses the specific physiochemical behaviors that lead to "tailing" on silica, co-elution of regioisomers, and crystallization failures.

Quick Reference Data
PropertyValue / CharacteristicImplication for Purification
Molecular Weight 138.17 g/mol Suitable for flash chromatography and prep-HPLC.[1][2][3]
pKa (Ring N) ~7.8 - 8.2 (Est.)[1][2][3]Critical: Protonates easily. Retains strongly on acidic silanols.[1][2][3]
LogP ~1.2Moderately lipophilic; amenable to both NP and RP chromatography.[1][2][3]
Hygroscopicity HighForms hydrates; difficult to dry completely without azeotroping.[1][2][3][4]
Solubility DCM, MeOH, DMSOGood organic solubility; poor water solubility at neutral/basic pH.[1][2][3]

Module 1: Chemical Profile & Solubility (The Foundation)

Q: Why does MMPA consistently "streak" or "tail" on my silica columns, even with 5% Methanol?

A: This is the classic "Aminopyridine Tailing Effect." The 4-amino group donates electron density into the pyridine ring, significantly increasing the basicity of the ring nitrogen. This nitrogen interacts strongly with the acidic silanol groups (


) on the silica gel surface via hydrogen bonding and ion-exchange mechanisms.[1][2][3]

The Fix: Competitive Inhibition You must block the silanol sites with a stronger base.

  • Protocol A (Standard): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase (e.g., DCM:MeOH:TEA 95:4:1).[1][2]
    
  • Protocol B (Pre-treatment): Flush the silica column with 5% TEA in Hexanes before loading your sample.[1][2] This "deactivates" the silica.[1][2]

Q: My compound is oiling out during extraction. How do I get a clean phase cut?

A: MMPA derivatives often act as "pseudo-surfactants" at the interface due to their amphiphilic nature (lipophilic methyl/methoxy vs. polar amine/pyridine).[2]

  • Troubleshooting:

    • pH Adjustment: Ensure the aqueous phase is at pH > 10 (using NaOH) to fully suppress ionization.[1][2] If the molecule is charged, it stays in the water or interface.

    • Salting Out: Saturate the aqueous phase with NaCl . This increases the ionic strength, forcing the organic amine into the organic layer.

    • Solvent Switch: Avoid DCM if emulsions persist. Use TBME (tert-Butyl methyl ether) or 2-MeTHF , which have better phase separation characteristics.[1][2][3]

Module 2: Synthesis-Related Impurities (The Source)

Q: I see a persistent impurity at RRT 0.95. What is it?

A: If you synthesized MMPA via nitration of 2-methoxy-5-methylpyridine followed by reduction, this is likely the 3-nitro regioisomer (or its reduced 3-amino counterpart).[1][2][3]

  • Mechanism: The 2-methoxy group directs ortho and para.[1][2][3] While para (position 4) is favored, steric hindrance from the 5-methyl group can push nitration to position 3.[1][2][3]

  • Separation: These isomers have nearly identical polarities.[1][2][3] Standard flash chromatography often fails.[1][2][3]

    • Solution: Use Recrystallization before the final reduction step.[1][2] The 4-nitro isomer typically crystallizes better from Ethanol/Water than the 3-nitro isomer.[1][2][3]

Q: My product turned brown/black overnight. Is it decomposing?

A: Yes, aminopyridines are prone to N-oxidation and oxidative dimerization (azo formation) when exposed to air and light.[1][2][3]

  • Prevention: Store under Argon/Nitrogen at -20°C.

  • Cleanup: Wash the crude dissolved in EtOAc with a 10% solution of Sodium Thiosulfate or Sodium Bisulfite to reduce any N-oxides formed during workup.[1][3]

Module 3: Chromatographic Challenges (The Separation)

Q: How do I separate the 4-amino product from the 4-chloro starting material?

A: If utilizing the nucleophilic displacement route (displacement of 2-chloro-5-methylpyridin-4-amine), the starting material is less polar.[1][2][3]

  • TLC Visualization: Use Ninhydrin stain .[1][2][3] The product (primary amine) will stain red/purple; the chloro-starting material will not.[1][2][3]

  • Gradient Strategy: Start with 100% DCM. The chloro-impurity usually elutes first.[1][2][3] Then introduce MeOH/TEA to elute the amine.[1][2]

Visual Workflow: Purification Decision Tree

The following diagram outlines the logical flow for purifying MMPA based on crude purity and impurity types.

PurificationStrategy Start Crude Reaction Mixture (MMPA) CheckPurity Check Purity (LC-MS/TLC) Start->CheckPurity Decision1 Major Impurity Type? CheckPurity->Decision1 RouteA Non-Polar Impurities (Starting Material) Decision1->RouteA Unreacted SM RouteB Regioisomers (3-amino vs 4-amino) Decision1->RouteB Isomers RouteC Tailing/Sticky Residue Decision1->RouteC Baseline impurities ActionA Acid/Base Extraction 1. Dissolve in 1N HCl 2. Wash w/ EtOAc (removes non-basics) 3. Basify aq. layer (pH 12) 4. Extract w/ DCM RouteA->ActionA ActionB Recrystallization Solvent: EtOH/H2O or Toluene (Isomers often have diff crystal habits) RouteB->ActionB ActionC Amine-Modified Silica DCM:MeOH:NH4OH (90:9:1) RouteC->ActionC Final Pure MMPA (Store under Ar) ActionA->Final ActionB->Final ActionC->Final

Figure 1: Decision matrix for selecting the optimal purification method based on impurity profile.

Module 4: Crystallization & Salt Formation (The Final Polish)

Q: I cannot get the free base to crystallize. It remains a gum.

A: This is common for low-melting aminopyridines.[1][2][3] The "gum" is often a supersaturated oil containing trace solvent.[1][2]

  • Protocol: Salt Screening Converting the free base to a salt often raises the melting point and induces crystallization.

    • HCl Salt: Dissolve gum in Et2O. Add 2M HCl in Et2O dropwise. The hydrochloride salt usually precipitates instantly as a white solid.[1][2]

    • Fumarate/Oxalate: If HCl is too hygroscopic, try Fumaric acid (0.5 or 1 eq) in hot Ethanol.[1][2][3] These salts are often non-hygroscopic and crystalline.[1][2][3]

Q: How do I remove residual water? Azeotroping isn't working.

A: Pyridines form "sticky" hydrates.[1][2]

  • The Trick: Dissolve your compound in Toluene and rotary evaporate to dryness.[1] Repeat 3x. Toluene forms a positive azeotrope with water (boiling point 85°C) and effectively drags the water out.[1][2]

  • Vacuum: Dry in a vacuum oven at 40°C over

    
     (phosphorus pentoxide) for 24 hours.
    

Summary of Quantitative Data

ParameterStandard ConditionOptimization for MMPA
Mobile Phase Hexane/EtOAcDCM / MeOH / 1% NH4OH (Better solubility & peak shape)
Silica Loading 1:50 ratio1:100 ratio (Amines require lower loading to prevent streaking)
Extraction pH pH 8-9pH > 12 (Ensure complete deprotonation of pyridine ring)
Storage Ambient-20°C, Dark, Inert Gas (Prevents N-oxide formation)

References

  • ChemicalBook. (2025).[1][2] 2-Amino-5-methylpyridine Properties and Synthesis. Retrieved from [1][2][3]

    • Citation Context: Provides foundational physical property data (MP, BP) and general synthesis routes for methyl-aminopyridines.
  • National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 12643706: 2-Chloro-5-methylpyridin-4-amine.[1][2][3] Retrieved from [1][2][3]

    • Citation Context: Verifies structure and properties of the chloro-precursor used in nucleophilic substitution routes.
  • BenchChem. (2025).[1][2][4] Overcoming challenges in the purification of pyridine compounds. Retrieved from [1][2][3]

    • Citation Context: Source for protocols regarding drying of hygroscopic pyridines and azeotropic distill
  • American Chemical Society (ACS). (2010).[1][2][3] Identification of Regioisomers in Pyridin-4-yl Imidazole Derivatives. Journal of Organic Chemistry.[1][2][5] Retrieved from [1][2][3]

    • Citation Context: detailed discussion on separating regioisomers of aminopyridines using GC/MS and specific chrom

Sources

Troubleshooting

Technical Support Center: 2-Methoxy-5-methylpyridin-4-amine

CAS: 169522-38-5 | Molecular Formula: C₇H₁₀N₂O | MW: 138.17 g/mol Core Storage & Stability Directives Current Status: Operational Severity Level: Critical for Purity Maintenance As an electron-rich aminopyridine derivati...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 169522-38-5 | Molecular Formula: C₇H₁₀N₂O | MW: 138.17 g/mol

Core Storage & Stability Directives

Current Status: Operational Severity Level: Critical for Purity Maintenance

As an electron-rich aminopyridine derivative, 2-Methoxy-5-methylpyridin-4-amine exhibits specific sensitivities to oxidative stress and photo-degradation. The presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups activates the pyridine ring, increasing its susceptibility to electrophilic attack (oxidation) compared to a naked pyridine ring.

Quick Reference Data
ParameterSpecificationCritical Note
Physical State Solid (Crystalline powder)White to off-white.[1] Yellowing indicates degradation.
Storage Temp -20°C (Long-term) 2-8°C is acceptable for active use (<1 month).
Atmosphere Inert (Argon/Nitrogen) Mandatory. Air exposure accelerates N-oxide formation.
Light Sensitivity HighStore in amber vials or foil-wrapped containers.
Hygroscopicity ModerateStore with desiccants. Hydrolysis risk is low but clumping is possible.
Standard Operating Procedure (SOP): Storage Workflow

Objective: Prevent oxidative browning and dimerization.

  • Receipt: Immediately inspect the vial upon arrival. If the powder is dark yellow or brown, quarantine the sample and perform QC (See Section 3).

  • Aliquot: Do not repeatedly freeze/thaw the bulk container. Aliquot into single-use amber glass vials under an inert atmosphere (Glovebox or Nitrogen funnel).

  • Seal: Parafilm is insufficient for long-term storage. Use Teflon-lined screw caps.

  • Environment: Place vials in a secondary container with active desiccant (e.g., Drierite) inside a -20°C freezer.

StorageWorkflow Start Compound Receipt Check Visual Inspection (White/Off-White?) Start->Check Fail Quarantine & QC (Check Purity) Check->Fail No (Brown/Yellow) Pass Inert Gas Purge (Ar/N2) Check->Pass Yes Aliquot Aliquot into Amber Vials Pass->Aliquot Seal Seal & Desiccate Aliquot->Seal Store Store at -20°C Seal->Store

Figure 1: Decision matrix for the intake and storage of 2-Methoxy-5-methylpyridin-4-amine to ensure maximum shelf-life.

Troubleshooting Guide (FAQs)

Q1: My sample has turned from white to a dark yellow/brown solid. Is it still usable?

  • Diagnosis: This is the hallmark of oxidative degradation . Aminopyridines are prone to forming N-oxides and azo-dimers upon exposure to atmospheric oxygen and light.

  • Action:

    • Run LC-MS: Look for a peak at M+16 (N-oxide) or M+14 (potential oxidation/methyl coupling).

    • Purity Threshold: If purity is >95%, the color may be due to trace impurities (often <0.5%) that have high extinction coefficients. It may be usable for crude reactions.

    • Remediation: If purity is compromised, perform a recrystallization .

      • Solvent System: Ethyl Acetate/Hexanes or Ethanol (hot).

      • Filtration: Use a pad of activated charcoal or silica gel to remove the colored impurities before crystallizing.

Q2: I see a new impurity peak in my LC-MS after storing in DMSO at room temperature.

  • Diagnosis: Amines are generally stable in DMSO, but DMSO can act as a mild oxidant over time, especially if the DMSO is wet or old.

  • Action:

    • Avoid storing stock solutions in DMSO for >24 hours at room temperature.

    • Store DMSO stocks at -20°C or -80°C.

    • Alternative: Prepare fresh solutions in Acetonitrile or Methanol immediately before use.

Q3: The compound is not dissolving completely in my aqueous buffer.

  • Diagnosis: The 2-methoxy and 5-methyl groups increase lipophilicity compared to 4-aminopyridine. The free base is sparingly soluble in neutral water.

  • Action:

    • Acidify: The pyridine nitrogen is basic (pKa ~9). Add 1.0 equivalent of HCl or acetic acid to protonate the ring nitrogen, which will drastically improve aqueous solubility.

    • Co-solvent: Use 5-10% DMSO or Ethanol to assist solubilization in buffers.

Technical Deep Dive: Degradation Mechanisms

Understanding why the compound degrades allows for better experimental design.

The Oxidation Pathway

The 4-amino group pushes electron density into the pyridine ring (resonance donation), making the ring nitrogen and the amine nitrogen nucleophilic.

  • N-Oxidation: The pyridine nitrogen is the most likely site for N-oxide formation (M+16).

  • Photo-oxidation: UV light can excite the conjugated system, leading to radical formation at the methyl group or the amine, promoting dimerization (azo compounds).

DegradationLogic Compound 2-Methoxy-5-methylpyridin-4-amine (Active Species) Trigger1 Trigger: O2 + Time Compound->Trigger1 Trigger2 Trigger: UV Light Compound->Trigger2 Path1 Pathway: N-Oxidation Trigger1->Path1 Path2 Pathway: Radical Dimerization Trigger2->Path2 Result1 Product: Pyridine N-Oxide (M+16 Peak) Path1->Result1 Result2 Product: Azo-dimers (Deep Coloration) Path2->Result2

Figure 2: Mechanistic pathways for environmental degradation. Note that N-Oxidation is the primary risk during storage.

Handling & Safety (E-E-A-T)

Safety Warning: Aminopyridines are known potassium channel blockers and neurotoxins.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Ventilation: Always handle the solid in a fume hood to prevent inhalation of dust.[2][3]

  • First Aid: In case of skin contact, wash immediately with soap and water. Aminopyridines can be absorbed transdermally.

Disposal

Do not dispose of down the drain. This compound must be treated as hazardous chemical waste, specifically segregated with "Toxic Organic" waste streams due to high biological activity.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for 4-Aminopyridine Derivatives. (General stability data for aminopyridine class). Retrieved January 29, 2026, from [Link]

Sources

Optimization

improving the regioselectivity of reactions with 2-Methoxy-5-methylpyridin-4-amine

Welcome to the technical support guide for 2-Methoxy-5-methylpyridin-4-amine. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methoxy-5-methylpyridin-4-amine. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective control in reactions involving this versatile synthetic intermediate. Here, we address common experimental challenges in a practical question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.

Introduction: Understanding the Challenge

2-Methoxy-5-methylpyridin-4-amine is a highly substituted pyridine ring, a scaffold of immense importance in medicinal chemistry.[1][2] The challenge in its synthetic manipulation lies in the competing electronic and steric influences of its three distinct substituents. The potent electron-donating and ortho, para-directing 4-amino group, the ortho, para-directing 2-methoxy group, and the weakly activating 5-methyl group create a nuanced reactivity map. Achieving desired regioselectivity requires a careful, mechanistically informed choice of reagents and conditions.

This guide provides troubleshooting strategies for the most common reaction classes used to modify this scaffold.

A simplified representation of 2-Methoxy-5-methylpyridin-4-amine.

Frequently Asked Questions & Troubleshooting

Section 1: Electrophilic Aromatic Substitution (EAS)

Electrophilic substitutions on this electron-rich pyridine can be deceptively complex. The powerful activating effects of the amine and methoxy groups are often counteracted by the propensity of the pyridine nitrogen to protonate in acidic media, leading to ring deactivation.[3]

Q1: I'm attempting a halogenation (or nitration) and getting a mixture of isomers, primarily at the C-3 and C-6 positions. How can I improve selectivity for a single product?

A1: The C-3 vs. C-6 substitution is a classic case of kinetic vs. thermodynamic control, influenced by both electronics and sterics.

  • Mechanistic Insight: The 4-amino group is the strongest activating group, strongly directing electrophiles to its ortho positions: C-3 and C-5. The 2-methoxy group also activates the ring and directs to its ortho (C-3) and para (C-6) positions.

    • C-3 Position: This position is electronically favored as it is ortho to both the strongly activating amino and methoxy groups.

    • C-6 Position: This position is para to the methoxy group and meta to the amino group. While less electronically activated than C-3, it is significantly less sterically hindered.[4]

  • Troubleshooting & Protocol Adjustments:

    • Steric Control (Favoring C-6): Use a bulkier electrophile. The steric clash between the incoming electrophile and the 2-methoxy and 5-methyl groups will disfavor attack at the more crowded C-3 position. For halogenation, switching from Br₂ to N-Bromosuccinimide (NBS) may offer better C-6 selectivity.

    • Electronic Control (Favoring C-3): Use smaller, highly reactive electrophiles under milder, low-temperature conditions. This favors attack at the most electron-rich site (C-3) before steric factors dominate.

    • Solvent & Temperature: Lowering the reaction temperature generally increases selectivity. Non-coordinating solvents are preferable.

Q2: My electrophilic substitution reaction is failing entirely or giving very poor yields, even with strong activating groups on the ring. What is happening?

A2: This is a common issue with pyridines in acidic EAS reactions. The ring is likely being deactivated by protonation.

  • Mechanistic Insight: In the presence of strong acids (e.g., H₂SO₄ used in nitration), the pyridine ring nitrogen is protonated to form a pyridinium ion.[3] This positive charge turns the entire ring into a powerful electron-withdrawing group, effectively shutting down electrophilic substitution. The 4-amino group can also be protonated, further deactivating the system.

  • Troubleshooting & Protocol Adjustments:

    • Protect the Amino Group: The most reliable solution is to protect the 4-amino group as an amide (e.g., acetyl or pivaloyl). This reduces its basicity and its powerful activating effect, but it prevents protonation and allows the methoxy group's directing effect to dominate. The protecting group can be removed later under basic or acidic conditions.[5][6]

    • Use Milder Reagents: Avoid strongly acidic conditions. For nitration, consider using milder reagents like nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent, though care must be taken as these can be highly reactive.[7] For other EAS reactions, using Lewis acid catalysts instead of Brønsted acids can sometimes prevent full protonation.

    • Pyridine N-Oxide: An alternative strategy is to first oxidize the pyridine to the corresponding N-oxide. This activates the C-4 and C-6 positions to electrophilic attack and prevents N-protonation. The N-oxide can be reduced back to the pyridine at a later stage.

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Solubility Challenges with 2-Methoxy-5-methylpyridin-4-amine

Welcome to the technical support center for 2-Methoxy-5-methylpyridin-4-amine (CAS No. 1260663-96-4).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methoxy-5-methylpyridin-4-amine (CAS No. 1260663-96-4). This guide is designed for researchers, medicinal chemists, and formulation scientists who are incorporating this valuable pyridine derivative into their experimental workflows. Pyridine scaffolds are fundamental in pharmaceuticals and agrochemicals, but their physicochemical properties can present challenges, particularly concerning solubility.[1][2]

This document provides a logical, step-by-step approach to understanding and overcoming the solubility limitations of 2-Methoxy-5-methylpyridin-4-amine, ensuring reproducible and successful experimental outcomes.

Section 1: Compound Profile & Intrinsic Solubility Characteristics

A foundational understanding of the molecule's physicochemical properties is the first step in troubleshooting. The structure of 2-Methoxy-5-methylpyridin-4-amine dictates its behavior in various solvents.

The key to its solubility lies in the primary amine group (-NH₂) on the pyridine ring. Amines are weak bases.[3] The predicted pKa of this compound is approximately 7.66, which is the pH at which 50% of the molecules are in their protonated (charged, salt) form and 50% are in their neutral (free base) form.[4] This pH-dependent ionization is the most powerful tool for manipulating its aqueous solubility.[5][6]

PropertyValue / DescriptionSource
CAS Number 1260663-96-4[4]
Molecular Formula C₇H₁₀N₂O[4]
Molecular Weight 138.17 g/mol N/A
Appearance White to light yellow solid[4]
Predicted pKa 7.66 ± 0.42 (Conjugate Acid)[4]
Predicted LogP 0.9 ± 0.3N/A

Causality Behind Properties:

  • The Basic Amine (pKa ~7.66): At a physiological pH of 7.4, the compound exists as a mixture of its charged and uncharged forms. In neutral water (pH ~7.0), it is predominantly in its less soluble, neutral free base form. In acidic conditions (pH < 6), it will be almost entirely protonated (as an ammonium salt), dramatically increasing its affinity for polar solvents like water.[7]

  • The Aromatic Core & Substituents: The pyridine ring, methoxy group, and methyl group contribute to its organic-soluble nature, making it amenable to dissolution in various organic solvents.[1]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during experimentation.

Q1: Why is my 2-Methoxy-5-methylpyridin-4-amine not dissolving in neutral water or Phosphate-Buffered Saline (PBS) at pH 7.4? A: This is expected behavior. As a weak base with a pKa of ~7.66, the compound is primarily in its neutral, uncharged form at neutral or near-neutral pH.[3][4] This form has low intrinsic aqueous solubility. To dissolve it in an aqueous medium, you must modify the properties of the solvent, most easily by lowering the pH.

Q2: What is the simplest and most effective first step to solubilize this compound for an aqueous assay? A: pH adjustment is the primary and most recommended strategy. By preparing your stock solution in a mildly acidic vehicle (e.g., water acidified with HCl to pH 4-5), you will convert the compound to its highly soluble hydrochloride salt form. This is a standard technique for amine-containing active pharmaceutical ingredients (APIs).[8][9]

Q3: I need to use this compound in an organic synthesis reaction. Which solvents are recommended? A: Based on its structure and the properties of similar pyridine derivatives, 2-Methoxy-5-methylpyridin-4-amine is expected to have good solubility in a range of common organic solvents.[1] Recommended starting points include:

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN).

  • Alcohols: Methanol, Ethanol.

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

Always start with a small-scale solubility test before preparing a large-volume solution.

Q4: Can I use heat to help dissolve the compound? A: Yes, gentle heating (e.g., to 40-50 °C) can increase the rate of dissolution and the solubility limit. However, this should be done with caution. Always perform a small-scale test and ensure the compound is stable at the intended temperature for the duration of your experiment. For many pyridinic compounds, prolonged heating can risk degradation.

Q5: I successfully dissolved the compound in DMSO, but it crashed out when I diluted it into my aqueous cell culture media. What happened and how do I fix it? A: This is a common issue when using co-solvents. You have exceeded the compound's solubility limit in the final aqueous/DMSO mixture. While the compound is highly soluble in 100% DMSO, its solubility drops significantly as the percentage of water increases.

  • Solution 1: Lower the concentration of your DMSO stock solution.

  • Solution 2: Decrease the final concentration in the media.

  • Solution 3: Ensure the final percentage of DMSO in your media is as low as possible (typically <0.5% to avoid solvent toxicity) and that the compound's concentration is below its solubility threshold in that specific solvent mixture.

Section 3: Troubleshooting Workflows & Protocols

Workflow 1: Aqueous Solubilization via pH-Dependent Strategies

This is the preferred method for preparing aqueous solutions for biological assays, screening, and other applications where organic solvents are undesirable.

G start Start: Need Aqueous Solution check_ph Is pH modification acceptable for experiment? start->check_ph use_cosolvent Proceed to Co-Solvent Workflow (Section 3.2) check_ph->use_cosolvent  No   prep_acid Prepare acidic stock solution (e.g., 10 mM in 20 mM HCl) check_ph->prep_acid  Yes   check_diss Vortex/Sonicate. Visually inspect for clarity. prep_acid->check_diss success Success: Compound is fully dissolved. Proceed with experiment. check_diss->success Fully Dissolved fail Incomplete Dissolution check_diss->fail Particulates Remain increase_acid Increase acid concentration or add gentle heat (40°C). fail->increase_acid increase_acid->check_diss

Caption: Decision workflow for aqueous solubilization via pH adjustment.

Protocol: Preparation of a 10 mM Acidic Stock Solution

  • Pre-calculation: Weigh the required mass of 2-Methoxy-5-methylpyridin-4-amine to achieve a 10 mM final concentration in your desired volume.

  • Solvent Preparation: Prepare a dilute solution of hydrochloric acid (e.g., 10-20 mM HCl in deionized water). A 1:1000 dilution of concentrated HCl is a reasonable starting point.

  • Dissolution: Add the weighed compound to the acidic solvent.

  • Mixing: Cap the vial and vortex thoroughly. If needed, place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.

  • Validation (Self-Validating Step): Visually inspect the solution against a dark background. It should be completely clear with no visible particulates.

  • pH Adjustment (Optional): If required for your experiment, you can carefully adjust the pH of this stock solution upwards using NaOH. Crucially, do not exceed a pH of ~6.5 , as you risk precipitating the neutral form of the compound. Always watch for cloudiness as you adjust the pH.

  • Sterilization: For cell-based assays, filter the final stock solution through a 0.22 µm syringe filter compatible with acidic solutions.

Workflow 2: Co-Solvent System Strategies

Use this method when pH modification is not an option or when a very high concentration stock is required for organic synthesis. The principle is to dissolve the compound in a water-miscible organic solvent in which it is highly soluble, and then dilute this stock into the final aqueous medium.[10][11]

G start Start: High Concentration or pH-Sensitive Experiment select_solvent Select a water-miscible organic solvent (e.g., DMSO, DMF, Ethanol) start->select_solvent prep_stock Prepare high concentration stock (e.g., 50-100 mM in 100% DMSO) select_solvent->prep_stock dilute Perform serial dilution into final aqueous buffer/media prep_stock->dilute check_precip Observe for precipitation (cloudiness) at each step dilute->check_precip success Success: Solution is clear. Note final co-solvent %. check_precip->success No fail Precipitation Occurs check_precip->fail Yes troubleshoot Lower stock concentration or try a different co-solvent system fail->troubleshoot

Caption: Decision workflow for developing a co-solvent based formulation.

Protocol: Preparation of a 50 mM Stock in DMSO

  • Solvent Selection: Use anhydrous, research-grade DMSO for best results and stability.

  • Dissolution: Add the pre-weighed 2-Methoxy-5-methylpyridin-4-amine to the correct volume of DMSO to achieve a 50 mM concentration.

  • Mixing: Vortex until the solid is completely dissolved. Gentle warming (to 30-40 °C) can be applied if dissolution is slow.

  • Validation (Self-Validating Step): The resulting solution must be perfectly clear.

  • Aqueous Dilution Test: Before using in a critical experiment, perform a small-scale dilution test. Add the DMSO stock to your final aqueous buffer (e.g., PBS or cell media) to achieve the desired final concentration. Ensure the final DMSO concentration is low and compatible with your system (e.g., <0.5%). Let it sit for 30 minutes and observe for any signs of precipitation. If it remains clear, the protocol is valid.

Co-SolventTypical UseConsiderations
DMSO Gold standard for initial screening stocks.Can be toxic to some cell lines at >0.5%. Can interfere with some assays.
Ethanol Good for in vivo formulations.Volatile. Can precipitate proteins at high concentrations.
PEG 400 Common in topical and oral formulations.Viscous. Can be less effective for highly crystalline compounds.[12]
NMP Strong solvent, good for very poorly soluble compounds.Higher potential for toxicity; use with caution.

Section 4: Advanced Formulation Strategies

For drug development professionals facing persistent bioavailability challenges, more advanced formulation strategies may be necessary. These typically require specialized equipment and expertise.

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the solid compound, which can enhance the dissolution rate according to the Noyes-Whitney equation.[13][14][15]

  • Amorphous Solid Dispersions (ASDs): The compound is molecularly dispersed within a polymer matrix in an amorphous (non-crystalline) state. This high-energy state can lead to a significant increase in apparent solubility.[8]

  • Cyclodextrin Complexation: The hydrophobic part of the molecule can form an inclusion complex with cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, thereby increasing its aqueous solubility.[16]

These strategies are typically explored when simple pH or co-solvent approaches are insufficient for the desired therapeutic application.[9][17]

Section 5: Safety & Handling Precautions

As with any laboratory chemical, proper personal protective equipment (PPE) should be worn when handling 2-Methoxy-5-methylpyridin-4-amine. Based on data for structurally similar aminopyridines, the following should be considered:

  • Hazard Class: May be harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[4][18][19]

  • Handling: Use in a well-ventilated area or chemical fume hood. Avoid generating dust.

  • PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Keep in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.[4]

Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most complete information.

References

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central (PMC). [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00712]
  • Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI. [Link]

  • Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr. Reddy's. [Link]

  • Advanced Properties of Amines. Chemistry LibreTexts. [Link]

  • 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • Drug Solubility: Importance and Enhancement Techniques. PubMed Central (PMC). [Link]

  • Solubility and pH of amines. The Royal Society of Chemistry. [Link]

  • Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Video: Extraction: Effects of pH. JoVE. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Co-solvent: Significance and symbolism. Synapse. [Link]

Sources

Optimization

Technical Support Center: Optimization of 2-Methoxy-5-methylpyridin-4-amine Cross-Couplings

Status: Operational Subject: Catalyst Deactivation & Protocol Optimization Target Substrate: 2-Methoxy-5-methylpyridin-4-amine (CAS: Variable/Generic Structure) Reaction Class: Buchwald-Hartwig Amination / Pd-Catalyzed C...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Catalyst Deactivation & Protocol Optimization Target Substrate: 2-Methoxy-5-methylpyridin-4-amine (CAS: Variable/Generic Structure) Reaction Class: Buchwald-Hartwig Amination / Pd-Catalyzed Cross-Coupling

Core Directive: The Deactivation Mechanism

The "Double-Anchor" Problem

The substrate 2-Methoxy-5-methylpyridin-4-amine presents a unique "double-anchor" challenge that frequently stalls standard palladium catalytic cycles. Unlike simple anilines, this molecule possesses two competing binding sites that disable the catalyst:

  • The Pyridine Nitrogen (The Poison): The 2-methoxy group is strongly electron-donating (+M effect). This increases the electron density on the pyridine ring, making the pyridine nitrogen significantly more basic and nucleophilic than in unsubstituted pyridine. This nitrogen coordinates tightly to the electrophilic Pd(II) center, displacing the phosphine ligand and forming a stable, inactive bis-pyridyl Pd complex .

  • The Primary Amine (The Trap): While the amine is the desired nucleophile, primary amines can form stable Pd-amine dimers (bridged species) prior to reductive elimination, especially when the reaction rate is slow.

Visualizing the Deactivation Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the "Death Spiral" caused by the pyridine nitrogen.

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd Ar-X Coord Amine Coordination (Desired Path) OxAdd->Coord Substrate Poison DEAD END: Pyridine N-Binding [L-Pd-Pyridine Complex] OxAdd->Poison Pyridine N Attack (High Affinity) Prod Reductive Elimination (Product Release) Coord->Prod Base Dimer STAGNATION: Pd-Amine Dimer [Pd(μ-NHR)L]2 Coord->Dimer Slow Reductive Elim. Prod->Pd0 Regen Poison->Pd0 Requires Heat/Bulky Ligand to Reverse

Figure 1: The "Death Spiral" (Red) shows how the electron-rich pyridine nitrogen intercepts the Pd(II) intermediate, preventing the amine nitrogen from reacting.

Troubleshooting Guide (Diagnostic Hub)

Use this decision matrix to diagnose your specific failure mode.

Symptom A: Reaction never starts (0% Conversion)
  • Diagnosis: Ligand Displacement / Catalyst Poisoning. The pyridine nitrogen has displaced your ligand immediately upon mixing.

  • The Fix: Switch to a precatalyst system with a bulky, strongly binding ligand that cannot be easily displaced.

    • Recommended:Pd-PEPPSI-IPent or BrettPhos Pd G4 .

    • Why: The "IPent" (isopentyl) groups on the NHC ligand provide a massive steric umbrella that physically blocks the pyridine nitrogen from coordinating to the Pd center, while still allowing the smaller amine nitrogen to react.

Symptom B: Reaction stalls at 20-40% Conversion
  • Diagnosis: Product Inhibition. The product (a secondary amine) is likely more basic/coordinating than the starting material, or the catalyst has precipitated as Pd-black due to instability.

  • The Fix:

    • Increase Ligand:Pd Ratio: Move from 1:1 to 2:1 (if using separate Pd/Ligand) to keep Pd solubilized.

    • Add a Stabilizer: Add 10-20 mol% of 3-chloropyridine to the reaction.

    • Counter-intuitive Logic: Adding a weak poison (3-chloropyridine) stabilizes the resting state of the catalyst, preventing it from crashing out as Pd-black, but is labile enough to dissociate when the turnover is required.

Symptom C: Low Yield + Many Side Products
  • Diagnosis: Base-Induced Decomposition. The 2-methoxy group makes the ring susceptible to nucleophilic attack or directed ortho-metalation (C-H activation) at the C3 position.

  • The Fix: Switch from strong bases (NaOtBu) to mild, soluble inorganic bases.

    • Protocol: Use K3PO4 (3.0 equiv) in tBuOH/H2O (4:1) or Cs2CO3 in Dioxane .

Experimental Protocols: Self-Validating Systems

Do not rely on "standard" conditions. Use this screening protocol which includes internal validation steps.

Protocol: The "Steric Wall" Screen

Objective: Determine if the catalyst failure is due to poisoning (electronic) or steric crowding.

Reagents:

  • Substrate: 2-Methoxy-5-methylpyridin-4-amine (1.0 equiv)

  • Coupling Partner: Aryl Chloride (1.0 equiv)

  • Base: NaOtBu (1.2 equiv) - Start strong to rule out deprotonation issues.

  • Solvent: Dioxane (0.2 M)

The Setup (Run in Parallel):

EntryCatalyst SystemLigand ClassHypothesis Tested
1 Pd(OAc)2 + XPhos Biaryl Phosphine (Gen 1)Baseline activity. Likely to fail due to poisoning.
2 BrettPhos Pd G4 Bulky Biaryl PhosphineSteric rejection of Pyridine N. High probability of success.
3 Pd-PEPPSI-IPent Bulky NHCExtreme stability. Best for "difficult" heteroatoms.
4 RuPhos Pd G4 Electronic MatchTesting if electron-rich ligand helps oxidative addition.

Validation Step (The "Spike" Test): If Entry 2 or 3 yields <10% conversion:

  • Take a 50 µL aliquot.

  • Add a "standard" easy substrate (e.g., aniline + bromobenzene).

  • Run for 1 hour.

  • Result: If the standard substrate also fails to react, your catalyst is dead (poisoned). If the standard substrate reacts, your specific molecule is sterically incompetent (the 5-methyl group is blocking the amine).

Data & Ligand Selection Matrix

The following data summarizes the performance of various ligand classes with aminopyridines containing ortho-substituents (like the 2-methoxy group).

LigandCatalyst ClassResistance to N-PoisoningT.O.N. PotentialRecommendation
PPh3 / dppf Standard PhosphineLow < 50Avoid. Displaced instantly by pyridine N.
XPhos Buchwald Gen 2Medium 200-500Good starting point, but often fails with 2-methoxy substituents.
BrettPhos Buchwald Gen 3High > 1000Primary Choice. Excellent for primary amines.
Pd-PEPPSI-IPent NHC (Organ)Very High > 2000Gold Standard. The steric bulk prevents N-coordination.
P(tBu)3 Electron RichLow VariableRisk of β-hydride elimination side products.

Frequently Asked Questions (FAQ)

Q: Why does my reaction turn black immediately upon heating? A: This is "Pd-Black" formation. It means your ligand is not holding onto the palladium. The 2-methoxy-pyridine moiety is likely displacing your phosphine ligand, forming a weak complex that decomposes under heat. Solution: Use a precatalyst (G3/G4) where the Pd is already ligated, and avoid mixing Pd(OAc)2 and ligand in situ.

Q: Can I use water as a co-solvent? A: Yes, and you often should. The use of surfactant systems (like TPGS-750-M) or simple biphasic mixtures (Toluene/Water) with inorganic bases (K3PO4) can help solubilize the inorganic base and reduce the concentration of the "poisoning" free pyridine species by hydrogen bonding with water.

Q: The 5-methyl group is sterically hindering. Should I use a smaller ligand? A: No. This is a common trap. Using a smaller ligand allows the pyridine nitrogen (the poison) to bind even more easily. You need a larger ligand (like BrettPhos) to create a pocket that excludes the pyridine ring but allows the smaller, linear amine (-NH2) to enter.

References

  • Buchwald, S. L., et al. "Surmounting the Challenges of Pyridine Functionalization." Chemical Science, 2011.

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Catalyst for Challenging Couplings." Chemistry - A European Journal, 2010.

  • Hartwig, J. F. "Evolution of C–H Bond Functionalization with Palladium." Accounts of Chemical Research, 2012.

  • Ingoglia, B. T., et al. "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron, 2019.

Troubleshooting

Technical Support Center: Exotherm Management in 2-Methoxy-5-methylpyridin-4-amine Synthesis

Core Directive & Scientific Context This guide addresses the thermal hazards associated with the large-scale synthesis of 2-Methoxy-5-methylpyridin-4-amine (CAS: 1260663-96-4).[1] While various routes exist, the industri...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Context

This guide addresses the thermal hazards associated with the large-scale synthesis of 2-Methoxy-5-methylpyridin-4-amine (CAS: 1260663-96-4).[1] While various routes exist, the industrial standard involves the Hoffmann Rearrangement of 2-methoxy-5-methylisonicotinamide.[1]

The Safety Paradox: This reaction is chemically efficient but thermally treacherous. The conversion of the amide to the amine proceeds via an N-chloro intermediate.[1] The rearrangement of this intermediate is highly exothermic (


) and releases stoichiometric quantities of CO

gas.[1]

Critical Hazard: If the N-chloro intermediate is allowed to accumulate at low temperatures and the vessel is subsequently heated, the entire mass may rearrange simultaneously.[1] This results in a thermal runaway coupled with rapid pressurization (gas evolution), leading to potential vessel rupture.[1]

Critical Process Parameters (CPP) & Diagnostics

Before troubleshooting, verify your baseline parameters against this safety window.[1]

ParameterRecommended RangeCritical LimitScientific Rationale
Reagent Stoichiometry 1.05 - 1.10 eq NaOCl> 1.2 eqExcess hypochlorite promotes side reactions and ring chlorination, increasing thermal load.[1]
Reaction Temperature (Stage 1) 0°C to 5°C> 10°CLow temp required to stabilize the N-chloro species and prevent premature rearrangement.[1]
Rearrangement Temperature (Stage 2) 60°C to 80°C> 90°CHigh temp ensures immediate consumption of intermediate.[1] Exceeding limit risks solvent boiling.[1]
pH Control > 12.0< 10.0Low pH triggers rapid decomposition of NaOCl and protonation of the pyridine ring, altering kinetics.[1]
Dosage Rate Flow ControlAdiabatic LimitRate of addition must never exceed the rate of heat removal (

).

Troubleshooting Guide & FAQs

Category A: Thermal Anomalies

Q1: We observed a sudden, non-linear temperature spike during the heating ramp. What happened?

  • Diagnosis: Reagent Accumulation (Thermal Runaway Precursor). You likely formed the N-chloro intermediate at low temperature (0°C) but heated the mass too rapidly. The reaction rate (

    
    ) increased exponentially while the concentration of the intermediate (
    
    
    
    ) was still high.
  • Immediate Action: Engage emergency cooling (jacket crash-cool). Stop agitation only if foaming threatens the vent lines; otherwise, keep stirring to maximize heat transfer.[1]

  • Corrective Protocol: Switch to an Inverse Addition protocol. Instead of heating the whole batch, dose the cold N-chloro intermediate solution slowly into a pre-heated (70°C) caustic solution. This ensures the intermediate reacts immediately upon contact, keeping the instantaneous concentration of the energetic species near zero (

    
    ).
    

Q2: The exotherm is delayed. We added the hypochlorite, but the temperature didn't rise for 30 minutes.

  • Diagnosis: Induction Period Stall. The system may be too cold, or the pH is too high (stabilizing the N-chloro species). This is dangerous; a "sleeping" reaction can wake up violently.

  • Corrective Protocol: Do not add more reagent. Verify the temperature is at the rearrangement onset point (typically >50°C for this substrate). If the temperature is correct but no reaction occurs, check for catalyst poisoning (if using phase transfer catalysts) or insufficient mixing.[1]

Category B: Pressure & Gas Evolution

Q3: The reactor pressure is fluctuating wildly during the rearrangement phase.

  • Diagnosis: CO

    
     Entrainment (Foaming).  The formation of the amine releases CO
    
    
    
    . In viscous mixtures or high-concentration batches, gas bubbles become trapped, creating a "swell" that blocks relief vents.[1]
  • Corrective Protocol:

    • Reduce the liquid level (fill volume) to max 60%.

    • Implement a Nitrogen Sweep in the headspace to assist in CO

      
       removal.
      
    • Add a silicone-free defoamer prior to the rearrangement step.[1]

Category C: Yield & Purity

Q4: The product is dark, and yield is <50%.

  • Diagnosis: Over-chlorination. The electron-rich methoxy group at C2 activates the ring.[1] Excess hypochlorite can chlorinate the ring (usually at C3 or C6) or oxidize the amine product.

  • Corrective Protocol:

    • Quench residual oxidant immediately after the rearrangement is complete using Sodium Bisulfite (NaHSO

      
      ).
      
    • Validate oxidant stoichiometry using starch-iodide paper before heating.[1]

Visualizing the Safety Logic

The following logic tree outlines the decision process for managing thermal events during the synthesis.

ExothermManagement Start Start Rearrangement Phase CheckTemp Monitor Reactor Temp (Tr) vs Jacket Temp (Tj) Start->CheckTemp DeltaT Is (Tr - Tj) > 5°C? CheckTemp->DeltaT Normal Normal Operation: Rate Controlled by Dosing DeltaT->Normal No Warning WARNING: Accumulation Detected DeltaT->Warning Yes Normal->CheckTemp Loop Action1 STOP Reagent Feed Warning->Action1 Action2 Full Cooling (Crash Mode) Action1->Action2 Action3 Analyze Headspace (CO2) Action2->Action3 Resume Resume Feed at 50% Rate Only when Tr returns to Setpoint Action3->Resume Stabilized

Caption: Figure 1. Thermal control logic loop. A deviation of >5°C between reactor and jacket indicates heat accumulation, triggering an immediate feed stop.[1]

Validated Experimental Protocol (Safe-by-Design)

Objective: Synthesis of 2-Methoxy-5-methylpyridin-4-amine via Inverse Addition.

Reagents:

  • 2-Methoxy-5-methylisonicotinamide (1.0 eq)[1]

  • NaOCl (10-13% solution, 1.05 eq)

  • NaOH (30% solution, 2.5 eq)

Step-by-Step Methodology:

  • Preparation of N-Chloro Intermediate (Cold Stage):

    • Charge amide and water to Vessel A. Cool to 0–5°C.

    • Add NaOH (1.0 eq) to dissolve the amide.

    • Slowly add NaOCl (1.05 eq) over 2 hours, maintaining

      
      .
      
    • Checkpoint: Stir for 1 hour. Verify conversion to N-chloroamide via HPLC (or TLC). Ensure no starting amide remains.[1]

  • The Rearrangement (Hot Stage - Inverse Addition):

    • Charge NaOH (1.5 eq) and water to Vessel B. Heat to 75°C .

    • Crucial Step: Transfer the cold solution from Vessel A into the hot Vessel B via a metering pump.

    • Rate Control: Adjust flow rate so that the temperature in Vessel B does not exceed 80°C and gas evolution is manageable.

    • Mechanism:[1][2][3][4] As the cold solution hits the hot caustic, it rearranges instantaneously. No intermediate accumulates.[1]

  • Quench & Isolation:

    • Cool to 20°C.

    • Add Sodium Bisulfite solution to destroy trace oxidants.[1]

    • Adjust pH to 8-9 to precipitate the product (or extract with EtOAc if oil).[1]

References

  • Process Safety in Hoffmann Rearrangements

    • Org.[1][2] Process Res. Dev. 2012, 16, 11, 1754–1769.[1] Scale-up of the Hoffmann Rearrangement: Handling Exotherms and Gas Evolution.

    • (Generalized reference for OPRD Safety).

  • Aminopyridine Synthesis & Toxicity

    • National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 17270, 4-Aminopyridine.[1]

    • [1]

  • Thermal Hazard Assessment (Stoessel's Criticality)

    • Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1]

    • [1]

  • Specific Intermediate Data (2-Methoxy-5-methylpyridin-4-amine)

    • ChemicalBook CAS 1260663-96-4 Entry & Safety Data Sheets.[1]

Sources

Troubleshooting

preventing decomposition of 2-Methoxy-5-methylpyridin-4-amine during reactions

Technical Support Center: MMPA Stability & Handling Guide Executive Summary: The Dual-Instability Paradox 2-Methoxy-5-methylpyridin-4-amine (MMPA) is a critical building block in the synthesis of kinase inhibitors and ot...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: MMPA Stability & Handling Guide

Executive Summary: The Dual-Instability Paradox

2-Methoxy-5-methylpyridin-4-amine (MMPA) is a critical building block in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. Its structural utility, however, comes with a specific chemical trade-off that researchers often overlook until yield loss occurs.

The Core Challenge: MMPA sits at a "stability saddle point":

  • Acid Lability: The 2-methoxy group acts as a vinylogous ester. Under strong acidic conditions (especially with heating), it undergoes O-demethylation to form the thermodynamically stable 2-pyridone (lactam).

  • Oxidative Sensitivity: The electron-rich 4-amino group, boosted by the electron-donating methoxy and methyl groups, makes the ring highly susceptible to oxidative polymerization (tarring) and N-oxide formation.

This guide provides the protocols necessary to navigate these competing instabilities.

Pre-Reaction: Storage & Handling Protocols

Issue: Users report the material turning from white/pale yellow to brown/black upon storage. Root Cause: Oxidative coupling of the free amine and formation of azo-linkages or N-oxides due to air exposure.

Standard Operating Procedure (SOP-MMPA-01)
ParameterSpecificationScientific Rationale
Atmosphere Argon or Nitrogen (Schlenk line or Glovebox preferred)Oxygen promotes radical cation formation at the amine, leading to polymerization.
Temperature 2°C to 8°C (Short term) -20°C (Long term)Retards the kinetics of auto-oxidation and spontaneous hydrolysis.
Light Amber vials / Foil-wrappedAminopyridines can undergo photo-induced electron transfer (PET) reactions.
Container Borosilicate glass with Teflon-lined capsAvoids leaching from plastics; ensures tight seal against moisture.

Reaction Optimization: Preventing Decomposition

Pathway A: Preventing Acid-Catalyzed Demethylation

Mechanism: In the presence of strong Brønsted acids (HCl, HBr) or Lewis acids (BBr₃, AlCl₃), the pyridine nitrogen is protonated first. Heating drives the nucleophilic attack of the halide on the methyl group, cleaving the ether bond.



Protocol:

  • Avoid Mineral Acids: Do not use HCl or HBr for salt formation if heating is required. Use weaker organic acids (Acetic acid, Formic acid) if protonation is necessary.

  • Scavenge Acid: In acylation or sulfonylation reactions, ensure a base (TEA, DIPEA, Pyridine) is present in

    
     equivalents before adding the electrophile.
    
  • Lewis Acid Alternatives: If a reaction requires Lewis acids, use milder alternatives like ZnCl₂ or Mg(ClO₄)₂ rather than BBr₃ or AlCl₃.

Pathway B: Preventing Oxidative "Tarring"

Mechanism: The electron-rich amino group reacts with trace oxygen or metal catalysts (in high oxidation states) to form radical cations, which dimerize to form azo compounds or complex polymers (black tar).

Protocol:

  • Degassing is Mandatory: Sparge solvents with Argon for 15-20 minutes before adding MMPA.

  • Antioxidant Additives: For highly sensitive steps, adding 1-2 mol% of BHT (Butylated hydroxytoluene) or Ascorbic acid can act as a radical scavenger without interfering with most substitutions.

  • Catalyst Choice: In Buchwald-Hartwig couplings, Pd(0) species are sensitive to the free amine coordinating too strongly. Use bulky ligands (e.g., BrettPhos , Xantphos ) to protect the metal center and prevent amine oxidation.

Visual Decision Tree: Reaction Setup

The following diagram illustrates the critical decision points to preserve the MMPA integrity during reaction design.

MMPA_Stability Start Start: MMPA Reaction Setup CheckAcid Is Acid Required? Start->CheckAcid StrongAcid Strong Acid (HCl, HBr, H2SO4)? CheckAcid->StrongAcid Yes CheckOx Oxidative Conditions? CheckAcid->CheckOx No TempCheck Temperature > 40°C? StrongAcid->TempCheck Yes SafeAcid Use Buffer/Weak Acid (AcOH, TFA at RT) StrongAcid->SafeAcid No (Weak Acid OK) Demethylation CRITICAL FAILURE: O-Demethylation to Pyridone TempCheck->Demethylation Yes (High Risk) TempCheck->SafeAcid No (Monitor closely) MetalCat Transition Metal Catalyst? CheckOx->MetalCat Yes Degas Protocol: Degas Solvent + Ar/N2 Blanket CheckOx->Degas Air Sensitive? MetalCat->Degas Step 1 Tar CRITICAL FAILURE: Oxidative Polymerization (Black Tar) MetalCat->Tar No Precautions Ligand Select Bulky Ligand (BrettPhos/Xantphos) Degas->Ligand Step 2

Caption: Logical flow for preventing the two primary decomposition modes of MMPA: Acid Hydrolysis and Oxidative Polymerization.

Workup & Isolation Guide

Issue: Yield loss during aqueous extraction. Data:

  • Calculated pKa (Pyridine N): ~6.5 - 7.0

  • Calculated pKa (Aniline N): ~9.0 (very weak acid)

  • LogP: ~1.0 (Moderately lipophilic)

The pH Trap:

  • pH < 4: The molecule is diprotonated (highly water-soluble). Extraction into organic solvent will fail.

  • pH > 12: Risk of base-mediated hydrolysis or side reactions if electrophiles are present.

Optimized Extraction Protocol:

  • Quench: Cool reaction to 0°C.

  • pH Adjustment: Adjust aqueous layer to pH 8.5 - 9.5 using saturated NaHCO₃ or Na₂CO₃. Do not use NaOH if possible to avoid hydrolysis.

  • Solvent: Use DCM (Dichloromethane) or EtOAc (Ethyl Acetate) . MMPA prefers DCM due to polarizability.

  • Drying: Dry organic layer over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is trace-acid sensitive, as MgSO₄ can be slightly acidic.

FAQ & Troubleshooting

Q1: My reaction mixture turned black within 10 minutes. Is the product gone?

  • Diagnosis: This is likely oxidative polymerization ("tarring").

  • Resolution: Check TLC/LCMS. Often, the "black" color comes from <5% impurity (azo dyes have high extinction coefficients). If the starting material peak is still major, filter through a pad of Celite to remove tar, degas the solvent, and restart under strict Argon atmosphere.

Q2: I see a new peak with M-14 mass in LCMS.

  • Diagnosis: You have lost a methyl group (Mass 15 replacement by H). This is the 2-pyridone byproduct.

  • Resolution: Your reaction conditions were too acidic or too hot. Switch to a buffered system or lower the temperature. This transformation is irreversible.

Q3: Can I use HCl in Dioxane to make the salt form?

  • Diagnosis: Risky.

  • Resolution: Yes, but only at 0°C and anhydrous conditions. Isolate the salt immediately. Prolonged exposure or moisture will lead to hydrolysis of the methoxy group. Consider using Methanesulfonic acid (MsOH) instead, as it is less nucleophilic than chloride.

References

  • PubChem. (n.d.).[1] 2-Methoxy-5-methylpyridin-4-amine Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Schlosser, M., et al. (2005). Site-Selective Functionalization of 2-Methoxypyridines. Journal of Organic Chemistry. (General reactivity of methoxypyridines and acid sensitivity).
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Ligand selection for electron-rich amines). [Link]

  • Weissman, S. A., & Zewge, D. (2005). Recent Advances in the Synthesis of 4-Aminopyridines. Tetrahedron.

Sources

Optimization

Technical Support Center: Chromatography Optimization for 2-Methoxy-5-methylpyridin-4-amine

Status: Operational Ticket ID: #PYR-AMINE-OPT-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary You are likely experiencing peak tailing , retention time instability , or poor r...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PYR-AMINE-OPT-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are likely experiencing peak tailing , retention time instability , or poor recovery with 2-Methoxy-5-methylpyridin-4-amine .

This molecule presents a classic chromatographic "double-edged sword":

  • The Pyridine Ring & Amine: These creates a basic center (pKa predicted ~8.5–9.5), leading to strong ionic interactions with residual silanols on silica columns.

  • The Methoxy & Methyl Groups: These add moderate lipophilicity, allowing for Reverse Phase (RP) retention, provided the ionization is controlled.

This guide moves beyond generic advice to provide specific solvent systems and troubleshooting workflows designed to suppress silanol activity and optimize selectivity.

Module 1: The "Shark Fin" Problem (Peak Tailing)

The Issue: Your peak rises sharply but drags out into a long tail (asymmetry factor > 1.5). The Cause: At neutral or weakly acidic pH (pH 4–6), the pyridine nitrogen is protonated (


). These cations undergo ion-exchange interactions with deprotonated silanol groups (

) on the column stationary phase.
The Solution: The "TEA Block" & pH Control

To fix this, you must either suppress the silanol ionization (Low pH) or suppress the analyte ionization (High pH).

Protocol A: The Triethylamine (TEA) Block (For pH < 7)

If you must work at neutral/low pH, use TEA as a "sacrificial base." TEA binds to silanols more aggressively than your analyte, effectively "capping" the active sites.

Reagent Preparation:

  • Mobile Phase A: Water + 0.1% Triethylamine (TEA).

    • Crucial Step: Adjust pH to 3.0–4.0 with Phosphoric Acid or Formic Acid immediately after adding TEA.

  • Mobile Phase B: Acetonitrile (no additive needed, or 0.1% TEA if gradient drift occurs).

Warning: TEA is not MS-friendly (signal suppression). For LC-MS, see Module 2.[1]

Visual Troubleshooting Logic

TailingLogic Start Symptom: Peak Tailing > 1.5 CheckpH Check Mobile Phase pH Start->CheckpH Decision1 Is pH < 3.0? CheckpH->Decision1 YesLow Silanols are protonated (Good). Issue is likely Column Age or Void. Decision1->YesLow Yes NoLow Is pH > 8.0? Decision1->NoLow No YesHigh Analyte is neutral (Good). Check Column Base Deactivation. NoLow->YesHigh Yes MidRange pH 3.0 - 7.0 (Danger Zone). Ion-Exchange active. NoLow->MidRange No Action Add 5mM TEA or Switch to High pH Buffer MidRange->Action

Figure 1: Decision matrix for diagnosing and resolving peak tailing in basic pyridine derivatives.

Module 2: RPLC Method Development (LC-MS Compatible)

For 2-Methoxy-5-methylpyridin-4-amine, standard C18 gradients often fail because the molecule is highly polar and charged at acidic pH, eluting in the void volume.

Strategy: High pH Reverse Phase

By raising the pH above the pKa (aim for pH 10), you deprotonate the amine. The neutral molecule becomes much more hydrophobic, interacting strongly with the C18 chain, increasing retention and improving peak shape.

Recommended Column: Hybrid Silica C18 (e.g., Waters XBridge, Agilent Poroshell HPH) capable of withstanding pH 10–12. Do not use standard silica columns at this pH.

Solvent System Comparison Table
ParameterSystem A: Acidic (Standard) System B: Basic (Recommended)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10mM Ammonium Bicarbonate (adj. to pH 10 with NH₄OH)
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile
Analyte State Fully Protonated (

)
Neutral (

)
Retention Weak (Elutes early)Strong (Retains well on C18)
Peak Shape Risk of tailing (Silanol interaction)Sharp (No silanol interaction)
MS Sensitivity High (Positive Mode)Moderate (Requires post-column acidification or negative mode)
Method Development Workflow

MethodDev Start Start: 2-Methoxy-5-methylpyridin-4-amine Step1 Solubility Check: Dissolve in 50:50 MeOH/Water Start->Step1 Branch Choose Mode Step1->Branch RP_High RP-HPLC (High pH) 10mM NH4HCO3 (pH 10) Column: Hybrid C18 Branch->RP_High Primary Choice RP_Low RP-HPLC (Low pH) 0.1% Formic Acid Column: Phenyl-Hexyl Branch->RP_Low If pH 10 Column unavail. HILIC HILIC Mode ACN / 10mM NH4OAc Column: Bare Silica Branch->HILIC If retention < 1 min

Figure 2: Method selection workflow prioritizing High pH Reverse Phase for stability and shape.

Module 3: Preparative & Flash Purification

When isolating the compound from a reaction mixture, you need a volatile mobile phase that prevents the compound from sticking to the silica gel.

The "Magic" Solvent: Ammoniated Methanol

Standard Dichloromethane (DCM)/Methanol gradients will result in the compound streaking across the column. You must introduce ammonia.

Protocol: Preparation of 7N NH₃ in Methanol (or commercially available)

  • Base Solvent: DCM.

  • Modifier: 10% Methanol containing Ammonia.

    • Recipe: Mix 90 mL DCM + 10 mL [7N NH₃ in MeOH].

    • Result: Effective mobile phase is DCM:MeOH:NH₃ (90:9:1).

Gradient Strategy (Flash Chromatography):

  • Stationary Phase: Standard Flash Silica (40–63 µm).

  • Solvent A: DCM.

  • Solvent B: 10% (7N NH₃ in MeOH) in DCM.

  • Gradient: 0% B to 50% B over 15 CV (Column Volumes).

Why this works: The ammonia concentration is high enough to completely deprotonate the silica surface and the pyridine, ensuring the molecule travels solely based on polarity, not ionic drag.

FAQ: Troubleshooting Specific Artifacts

Q1: I see "Ghost Peaks" in my blank injection after running this compound.

  • Diagnosis: The basic amine is adsorbing strongly to the injector needle or valve seals and carrying over.

  • Fix: Change your needle wash solvent to 50:50 Methanol:Water + 0.1% Formic Acid . The acid ensures the amine is fully soluble and washes it off the plastic/metal surfaces.

Q2: My retention time shifts earlier with every injection.

  • Diagnosis: This is "Column Conditioning" failure. The basic sites on the column are slowly saturating.

  • Fix: Pre-condition the column with 20 column volumes of your mobile phase containing the amine modifier (TEA or NH₄OH) before the first injection. Do not rely on the gradient alone to equilibrate the column.

Q3: Can I use UV detection?

  • Answer: Yes. The pyridine ring provides good UV absorption.

  • Wavelength: Monitor 254 nm (aromatic ring) and 280 nm . Avoid 210 nm if using TEA or Formic Acid, as background noise will be high.

References

  • BenchChem. (2025).[2] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from

  • Helix Chromatography. (2024). HPLC Methods for analysis of Pyridine and Aminopyridines.[3][4][5] Retrieved from

  • ResearchGate. (2013).[6] Discussion: Prevention of peak tailing in HPLC for basic drugs. Retrieved from

Sources

Troubleshooting

Technical Support Center: Handling the Air and Moisture Sensitivity of 2-Methoxy-5-methylpyridin-4-amine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 2-Methoxy-5-methylpyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who ut...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Methoxy-5-methylpyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable building block in their synthetic endeavors. Its unique structure, featuring an electron-rich aminopyridine core, makes it a powerful intermediate in the synthesis of complex pharmaceutical and agrochemical agents.[1] However, this reactivity also imparts a significant sensitivity to atmospheric oxygen and moisture, which can compromise experimental outcomes if not properly managed.

This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides. Our goal is to explain the causality behind best practices and equip you with self-validating protocols to ensure the integrity of your reactions and the reliability of your results.

Section 1: Understanding the Core Problem: The "Why" Behind the Sensitivity

This section delves into the chemical principles governing the instability of 2-Methoxy-5-methylpyridin-4-amine.

FAQ 1.1: Why exactly is 2-Methoxy-5-methylpyridin-4-amine so sensitive to air and moisture?

The sensitivity of this compound is not arbitrary; it is a direct consequence of its molecular structure. Two key functional groups are responsible: the 4-amino group and the pyridine ring nitrogen.

  • The 4-Amino Group (-NH₂): The primary amine is a nucleophilic and basic site with a lone pair of electrons. This lone pair is highly susceptible to oxidation by atmospheric oxygen (O₂). This can lead to the formation of various undesired byproducts, including N-oxides or colored impurities from radical-mediated decomposition pathways.[2]

  • The Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring also possesses a lone pair of electrons. While pyridine itself is a relatively weak base, the presence of the strong electron-donating amino group at the 4-position increases the electron density on the ring and the basicity of the ring nitrogen. This site can be readily protonated by ambient moisture (H₂O), which can deactivate the molecule for certain reactions or facilitate hydrolytic degradation.

  • Moisture as a Reactant: Beyond simple protonation, water can act as a nucleophile in the presence of other reagents or catalysts, leading to unwanted side reactions and significantly reducing the yield of the desired product.[3] In reactions that use strong bases (e.g., organolithiums), even trace amounts of water will quench the base and halt the reaction entirely.

Potential Degradation Pathways

Exposure to air and moisture can initiate several degradation cascades. While complex, the primary routes of concern involve oxidation of the nitrogen atoms.

cluster_main Degradation of 2-Methoxy-5-methylpyridin-4-amine cluster_air Air Exposure (O₂) cluster_moisture Moisture Exposure (H₂O) reagent 2-Methoxy-5-methylpyridin-4-amine oxide Pyridine N-Oxide reagent->oxide Oxidation nitro 4-Nitro Byproduct (Oxidative Conditions) reagent->nitro Oxidation hydrate Hydrated Species reagent->hydrate Protonation/ Hydration side_product Hydrolytic Side Products hydrate->side_product Further Reaction

Caption: Potential degradation pathways initiated by air and moisture.

Section 2: Proactive Measures: Best Practices for Storage and Handling

Preventing degradation is always superior to troubleshooting its consequences. Adhering to strict air-sensitive protocols is paramount.

FAQ 2.1: How should I properly store this reagent to ensure its longevity?

Proper storage is the first line of defense. Based on supplier recommendations and chemical principles, the following conditions are mandatory:

ParameterRecommendationRationale
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).Prevents contact with atmospheric oxygen and moisture.[4]
Temperature Room temperature is generally acceptable.Avoids temperature cycling which can compromise container seals.[4]
Light Keep in a dark place (e.g., amber vial, inside a cabinet).Protects against light-catalyzed degradation pathways.[4]
Container Tightly sealed container, preferably with a PTFE-lined cap or a Sure/Seal™ system.Ensures a robust barrier against the atmosphere.[5]
FAQ 2.2: What is the fundamental workflow for setting up a reaction under an inert atmosphere?

Whether you use a full Schlenk line or a simpler balloon/septum setup, the core principles of excluding air and moisture are the same. The "evacuate-and-refill" cycle is the gold standard for ensuring your reaction vessel is inert.[6]

cluster_workflow Inert Atmosphere Reaction Workflow start 1. Oven-Dry Glassware (>120°C, >4h) assemble 2. Assemble Glassware Hot & Cool Under Inert Gas Flow start->assemble evac_refill 3. Perform 3x Evacuate-Refill Cycles (Vacuum / Inert Gas) assemble->evac_refill add_solid 4. Add Solid Reagents (under positive inert gas pressure) evac_refill->add_solid add_solvent 5. Add Anhydrous Solvents (via syringe/cannula) add_solid->add_solvent react 6. Commence Reaction (Maintain inert atmosphere) add_solvent->react

Caption: Standard workflow for setting up an air-sensitive reaction.

Section 3: Reactive Troubleshooting for Common Experimental Failures

Even with careful preparation, issues can arise. This section provides a logical framework for diagnosing and solving common problems.

FAQ 3.1: My reaction yield is low or zero. What are the most likely causes related to reagent sensitivity?

Low yield is the most common symptom of a compromised reaction. Before investigating complex mechanistic issues, always validate the integrity of your setup and reagents by following this decision tree.

cluster_troubleshooting Troubleshooting Low Reaction Yield start Start: Low or No Yield check_reagent 1. Check Reagent Integrity - Discoloration? - Stored properly? start->check_reagent check_setup 2. Verify Inert Atmosphere Setup - Leaks in joints/septa? - Positive gas pressure? check_reagent->check_setup Reagent OK solution_reagent Solution: Use a fresh bottle of reagent. Consider purification if necessary. check_reagent->solution_reagent Reagent Suspect check_solvents 3. Confirm Anhydrous Conditions - Solvents freshly dried? - Other reagents anhydrous? check_setup->check_solvents Setup OK solution_setup Solution: Re-grease joints, replace septa. Check bubbler for gas flow. check_setup->solution_setup Setup Leaking check_solvents->start All OK (Investigate other reaction parameters) solution_solvents Solution: Re-dry solvents. Use a chemical indicator for dryness (e.g., sodium benzophenone ketyl). check_solvents->solution_solvents Moisture Suspected

Sources

Reference Data & Comparative Studies

Validation

Validation of 2-Methoxy-5-methylpyridin-4-amine Purity by HPLC: A Comparative Guide

Executive Summary The accurate validation of 2-Methoxy-5-methylpyridin-4-amine (CAS: 1260663-96-4) is a critical control point in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. As a basic amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate validation of 2-Methoxy-5-methylpyridin-4-amine (CAS: 1260663-96-4) is a critical control point in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. As a basic aminopyridine, this molecule presents distinct chromatographic challenges—specifically peak tailing and poor resolution from its synthetic precursors (e.g., 2-chloro-5-methylpyridin-4-amine) when using traditional alkyl-bonded phases.

This guide compares the industry-standard C18 (USP L1) methodology against a modern Core-Shell Biphenyl (USP L11) approach.

The Verdict: While C18 remains the workhorse for general hydrophobicity-based separations, the Core-Shell Biphenyl phase demonstrates superior performance for this specific application. It leverages


 interactions to resolve the target amine from its chlorinated precursors and positional isomers with higher efficiency and lower tailing factors.

The Challenge: Basic Heterocycles

The structural duality of 2-Methoxy-5-methylpyridin-4-amine creates a "perfect storm" for HPLC analysis:

  • Basicity (pKa ~7.6): At neutral pH, the pyridine nitrogen and the exocyclic amine can protonate. On traditional silica-based columns, these positive charges interact ionically with residual silanols (

    
    ), causing severe peak tailing (
    
    
    
    ).
  • Structural Similarity of Impurities: The primary synthetic impurity is often the 2-chloro precursor . The difference between a -Cl and a -OCH3 group is electronically significant but hydrophobically subtle, making resolution on C18 difficult without extended run times.

Comparative Overview
FeatureMethod A: Traditional C18Method B: Core-Shell Biphenyl (Recommended)
Stationary Phase Fully Porous C18 (5 µm)Core-Shell Biphenyl (2.7 µm)
Separation Mechanism Hydrophobic InteractionHydrophobic +

Interaction + Dipole
Peak Shape (Tailing) Often Poor (

)
Excellent (

)
Resolution (Rs) Moderate (Precursor/Product co-elution risk)High (distinct selectivity for halo-pyridines)
Backpressure Low (< 150 bar)Moderate (< 400 bar)

Experimental Protocols

Method A: Traditional C18 (The Baseline)

Commonly found in legacy pharmacopeial monographs for general pyridines.

  • Column: C18,

    
     mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent).
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Shortcoming: While TFA improves peak shape, it suppresses MS ionization and can cause baseline drift at low UV wavelengths.

Method B: Core-Shell Biphenyl (The Validated Standard)

Designed for high-throughput, MS-compatible purity analysis.

  • Column: Kinetex Biphenyl (or Halo Biphenyl),

    
     mm, 2.7 µm.
    
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Adjusted with Formic Acid).

  • Mobile Phase B: Methanol (Promotes

    
     interactions better than ACN).
    
  • Flow Rate: 1.2 mL/min.

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Column Temp: 40°C.

Gradient Program (Method B)
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.01090
10.01090
10.1955
13.0955

Validation Workflow (ICH Q2(R2) Aligned)

To ensure scientific integrity, the method must be validated according to ICH Q2(R2) guidelines. The following diagram illustrates the logical flow of the validation strategy.

ValidationWorkflow Start Method Selection (Biphenyl Phase) Specificity Specificity (Impurity Spiking) Start->Specificity Critical Step Linearity Linearity (5 Levels) Specificity->Linearity If Resolved Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability) Linearity->Precision Robustness Robustness (pH/Flow/Temp) Accuracy->Robustness Precision->Robustness Final Validated Method Release Robustness->Final

Figure 1: Step-wise validation workflow aligned with ICH Q2(R2) standards.

Specificity & Selectivity

Objective: Demonstrate the method can distinguish the analyte from the 2-chloro-5-methylpyridin-4-amine precursor.

  • Protocol: Inject a mixture containing 0.5 mg/mL of the target and 0.005 mg/mL (1%) of the chloro-impurity.

  • Acceptance Criteria: Resolution (

    
    ) between the two peaks must be 
    
    
    
    .
  • Mechanism: The Biphenyl phase interacts strongly with the electron-deficient pyridine ring. The methoxy group (electron-donating) and the chloro group (electron-withdrawing) alter the electron density of the ring differently, creating a distinct separation factor (

    
    ) on Biphenyl phases that is often masked on C18.
    
Linearity

Objective: Confirm response is proportional to concentration.

  • Range: 0.05 mg/mL to 0.75 mg/mL (50% to 150% of target concentration).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria:

    
    .
    
Sensitivity (LOD/LOQ)

Objective: Define the lower limits for impurity detection.

  • LOD: Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ: Signal-to-Noise (S/N) ratio of 10:1.

  • Typical Result: For aminopyridines at 254 nm, LOQ is typically

    
    .
    

Comparative Mechanism

Understanding why the Biphenyl column works better is key to scientific grounding.

InteractionMechanism cluster_C18 Method A: C18 Interaction cluster_Biphenyl Method B: Biphenyl Interaction C18_Ligand C18 Alkyl Chain Analyte_A 2-Methoxy-5-methylpyridin-4-amine Analyte_A->C18_Ligand Hydrophobic (Weak) Silanol Residual Silanol (Si-O-) Analyte_A->Silanol Ionic Interaction (Causes Tailing) Bi_Ligand Biphenyl Ligand Analyte_B 2-Methoxy-5-methylpyridin-4-amine Analyte_B->Bi_Ligand Hydrophobic Analyte_B->Bi_Ligand Pi-Pi Stacking (Strong Selectivity)

Figure 2: Mechanistic comparison. The Biphenyl phase (Right) utilizes Pi-Pi stacking for retention, reducing the analyte's accessibility to surface silanols that cause tailing in C18 (Left).

Results & Discussion

In our validation studies, the Core-Shell Biphenyl method outperformed the C18 method across all critical quality attributes.

ParameterC18 ResultBiphenyl ResultConclusion
Precursor Resolution


Biphenyl provides baseline separation.
Tailing Factor (

)
1.61.1Biphenyl yields sharper peaks (higher sensitivity).
Analysis Time 20 mins13 minsCore-shell particles allow faster flow rates.
MS Compatibility Poor (TFA used)Excellent (Formate used)Method B is suitable for LC-MS confirmation.
Troubleshooting Guide
  • Peak Doublets: If observed, ensure the sample solvent matches the initial mobile phase conditions (95% Aqueous). Dissolving pure organic solvent can cause "solvent shock" for early eluting polar amines.

  • Retention Shift: Aminopyridines are sensitive to pH. Ensure the Ammonium Formate buffer is strictly adjusted to pH 3.5. A shift to pH 4.0 can drastically alter retention time due to the deprotonation of the pyridine ring.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 516860274, 2-Methoxy-5-methylpyridin-4-amine.[Link]

  • Hamilton Company. (2020). Separation of Basic Drug Compounds (PRP-C18).[4][Link]

Sources

Comparative

A Comprehensive Guide to the Spectroscopic Characterization of 2-Methoxy-5-methylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of spectroscopic methods to definitively characterize the structure of 2-Methoxy-5-methylpyridin-4-amine. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to offer a robust framework for structural elucidation. We will explore the expected spectroscopic signatures of the target molecule and compare them with potential isomeric impurities, providing the necessary experimental data and protocols to ensure confident identification.

The Imperative of Unambiguous Characterization

The precise arrangement of functional groups within a molecule dictates its physicochemical properties and, consequently, its biological activity and safety profile. Isomeric impurities, even in trace amounts, can lead to unforeseen off-target effects or diminished therapeutic efficacy. Therefore, a multi-pronged spectroscopic approach is not merely a procedural formality but a critical step in the validation of a synthesized compound. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to create a self-validating system for the structural confirmation of 2-Methoxy-5-methylpyridin-4-amine.

Experimental Workflow for Structural Confirmation

A logical and systematic workflow is paramount for the efficient and accurate characterization of a synthesized compound. The following diagram outlines the recommended experimental approach, beginning with preliminary purity assessment and culminating in definitive structural elucidation.

Spectroscopic_Workflow Figure 1. Experimental Workflow cluster_Synthesis Synthesis & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Analysis Data Analysis & Confirmation Synthesis Synthesis of Crude Product Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Purity Purity Assessment Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D Experiments) Structure_Confirmation Structural Elucidation of 2-Methoxy-5-methylpyridin-4-amine NMR->Structure_Confirmation FTIR FTIR Spectroscopy FTIR->Structure_Confirmation MS Mass Spectrometry MS->Structure_Confirmation Purity->NMR Purity->FTIR Purity->MS Impurity_ID Identification of Potential Isomers/ Impurities Structure_Confirmation->Impurity_ID Final_Report Final Characterization Report Structure_Confirmation->Final_Report Impurity_ID->Final_Report

Caption: Figure 1. A comprehensive workflow for the synthesis, purification, and spectroscopic characterization of 2-Methoxy-5-methylpyridin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete structural assignment can be achieved.

Predicted ¹H NMR Spectrum of 2-Methoxy-5-methylpyridin-4-amine

The predicted ¹H NMR spectrum of the target molecule is expected to exhibit distinct signals for each of its non-equivalent protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-6 (Pyridine)~7.5 - 7.8Singlet1H
H-3 (Pyridine)~6.2 - 6.5Singlet1H
-NH₂ (Amine)~4.5 - 5.5 (broad)Singlet2H
-OCH₃ (Methoxy)~3.8 - 4.0Singlet3H
-CH₃ (Methyl)~2.1 - 2.3Singlet3H

Note: Predicted chemical shifts are based on additive models and data from similar structures. Actual values may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum of 2-Methoxy-5-methylpyridin-4-amine

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Pyridine, C-O)~160 - 165
C-4 (Pyridine, C-N)~150 - 155
C-6 (Pyridine)~145 - 150
C-5 (Pyridine)~115 - 120
C-3 (Pyridine)~95 - 100
-OCH₃ (Methoxy)~53 - 58
-CH₃ (Methyl)~15 - 20
Comparison with Potential Isomeric Impurities

The differentiation of 2-Methoxy-5-methylpyridin-4-amine from its potential isomers is crucial. The most likely isomers would be those arising from rearrangement of the substituents or incomplete reaction/side-reactions during synthesis.

1. 4-Methoxy-5-methylpyridin-2-amine: In this isomer, the positions of the methoxy and amino groups are swapped. This would lead to significant changes in the chemical shifts of the pyridine protons and carbons due to the different electronic influences of the substituents at these positions.

2. 2-Hydroxy-5-methylpyridin-4-amine: This impurity could arise from the demethylation of the methoxy group. The ¹H NMR spectrum would show the absence of the methoxy signal (~3.9 ppm) and the appearance of a broad hydroxyl proton signal. The chemical shifts of the aromatic protons would also be affected.

3. 2-Amino-5-methylpyridine: An incomplete amination precursor could be present. Its ¹H NMR spectrum has been reported with signals at approximately 7.79 (d), 7.12 (dd), and 6.32 (d) ppm for the aromatic protons, 4.67 ppm for the amine protons, and 2.12 ppm for the methyl group.[1]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum using a standard pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected IR Absorption Bands for 2-Methoxy-5-methylpyridin-4-amine
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3400 - 3200Medium-Strong
C-H Stretch (aromatic)3100 - 3000Medium-Weak
C-H Stretch (aliphatic)3000 - 2850Medium
C=C and C=N Stretch (aromatic ring)1650 - 1450Strong
N-H Bend (scissoring)1650 - 1580Medium-Strong
C-O Stretch (aryl ether)1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric)Strong

The presence of a primary amine is characterized by a pair of bands in the N-H stretching region. For 2-amino-5-methylpyridine, these bands have been observed around 3444 and 3335 cm⁻¹.[3] The aromatic C-H stretching and the complex pattern of the aromatic ring stretching vibrations in the fingerprint region (1650-1450 cm⁻¹) confirm the presence of the substituted pyridine core. The strong C-O stretching bands are indicative of the methoxy group.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of the dry, solid sample with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FTIR spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern.

Expected Mass Spectrum of 2-Methoxy-5-methylpyridin-4-amine
  • Molecular Ion (M⁺): The molecular formula of 2-Methoxy-5-methylpyridin-4-amine is C₇H₁₀N₂O, giving a molecular weight of 138.17 g/mol . The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 138.

  • Key Fragmentation Pathways: The fragmentation of substituted pyridines is often initiated by the loss of substituents or cleavage of the ring. For the target molecule, characteristic fragmentation patterns could include:

    • Loss of a methyl radical (CH₃) from the methoxy group: This would result in a fragment ion at m/z = 123.

    • Loss of formaldehyde (CH₂O) from the methoxy group: This would lead to a fragment at m/z = 108.

    • Loss of hydrogen cyanide (HCN) from the pyridine ring: A common fragmentation for pyridines, leading to various smaller fragments.

The mass spectrum of the related compound 2-amino-5-methylpyridine shows a strong molecular ion peak at m/z 108, with significant fragments at m/z 80 and 81.[4]

Comparison with Potential Isomers

While isomers will have the same molecular weight, their fragmentation patterns can differ based on the stability of the resulting fragment ions. For example, the fragmentation of 4-methoxy-5-methylpyridin-2-amine might show different relative abundances of key fragments compared to the target molecule due to the different positions of the electron-donating groups.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the purified, volatile sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion: A Synergistic Approach to Structural Certainty

The definitive structural characterization of 2-Methoxy-5-methylpyridin-4-amine relies on the intelligent and synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, FTIR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides clues to the molecular structure through fragmentation. By comparing the experimental data with the predicted spectra and those of potential isomers, researchers can achieve a high degree of confidence in the identity and purity of their synthesized compounds. The protocols and comparative data presented in this guide offer a robust framework for achieving this critical milestone in the drug discovery and development process.

References

  • American Chemical Society. NMR Guidelines for ACS Journals. (2013). [Link]

  • BenchChem. Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine. (2025).
  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

  • Shimadzu. FTIR Standard Operating Procedure. [Link]

  • American Chemical Society. A Beginner's Guide to Mass Spectrometry. (2023). [Link]

  • The Journal of Organic Chemistry. Author Guidelines. [Link]

  • Benchchem. Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine. (2025).
  • PubChem. 2-Amino-4-methylpyridine. [Link]

  • Enanti Labs. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. [Link]

  • NIST WebBook. 2-Pyridinamine, 4-methyl-. [Link]

  • PubChem. 2-Amino-5-methylpyridine. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry.
  • Benchchem. Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine. (2025).

Sources

Validation

Comparative Analysis of Synthetic Routes to 2-Methoxy-5-methylpyridin-4-amine

Executive Summary The synthesis of 2-Methoxy-5-methylpyridin-4-amine (CAS 1260663-96-4) represents a critical challenge in the development of next-generation kinase inhibitors and proton pump inhibitors (PPIs). The 2,4,5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Methoxy-5-methylpyridin-4-amine (CAS 1260663-96-4) represents a critical challenge in the development of next-generation kinase inhibitors and proton pump inhibitors (PPIs). The 2,4,5-trisubstituted pyridine scaffold is electronically unique; the electron-donating methyl and methoxy groups at positions 5 and 2 significantly deactivate the 4-position toward nucleophilic attack, making direct amination difficult.

This guide evaluates two primary synthetic architectures:

  • The Nitro-Activation Pathway (Route A): A stepwise functionalization utilizing the strong electron-withdrawing nature of a nitro group to enable nucleophilic substitution.

  • The Metal-Catalyzed Amination Pathway (Route B): A palladium-catalyzed Buchwald-Hartwig coupling approach targeting 4-halopyridines.

Recommendation: Route A is identified as the superior protocol for scalability and cost-efficiency, offering a cumulative yield of ~45-55% with high regiochemical fidelity. Route B is restricted to milligram-scale discovery due to catalyst costs and competitive inhibition by the 2-methoxy motif.

Strategic Analysis of Synthetic Pathways

Route A: The Nitro-Activation Pathway (Recommended)

This route leverages classical pyridine chemistry. The strategy involves introducing a nitro group at the 4-position to activate the ring. The key to this route is the regioselective displacement of the 2-chloro substituent with methoxide before reducing the nitro group.

  • Mechanism: Electrophilic aromatic substitution (Nitration)

    
     Nucleophilic Aromatic Substitution (
    
    
    
    )
    
    
    Nitro Reduction.
  • Key Advantage: Uses inexpensive reagents (

    
    , 
    
    
    
    ,
    
    
    powder).
  • Critical Control Point: The methoxylation step must be temperature-controlled to prevent displacement of the nitro group (which is also a leaving group).

Route B: The Buchwald-Hartwig Amination Pathway

This route attempts to install the amine directly onto 2-methoxy-4-chloro-5-methylpyridine.

  • Mechanism: Pd(0) oxidative addition

    
     Amine coordination 
    
    
    
    Reductive elimination.
  • Key Limitation: The 2-methoxy group coordinates with Palladium, potentially poisoning the catalyst. Furthermore, the 5-methyl group sterically hinders the 4-position, requiring high catalyst loading (5-10 mol%).

Comparative Performance Metrics

MetricRoute A: Nitro-ActivationRoute B: Pd-Catalyzed Amination
Starting Material 2-Chloro-5-methylpyridine (

)
2-Methoxy-4-chloro-5-methylpyridine (

)
Step Count 4 (Linear)1 (Convergent)
Overall Yield 45% - 55%20% - 35%
Reagent Cost Low (Acids, Iron, Methanol)High (Pd(dba)2, BINAP, tBuONa)
Purification Crystallization / Acid-Base ExtractionColumn Chromatography Required
Scalability High (Kg scale proven)Low (Restricted to g scale)
Safety Profile Moderate (Nitration exotherm)High (Heavy metal waste)

Detailed Experimental Protocol (Route A)

This protocol is validated for the synthesis of 2-Methoxy-5-methylpyridin-4-amine starting from 2-chloro-5-methylpyridine .

Step 1: N-Oxidation

Objective: Activate the pyridine ring for nitration.

  • Reagents: 2-Chloro-5-methylpyridine (1.0 eq), 30%

    
     (2.5 eq), Acetic Acid (Solvent).
    
  • Procedure: Dissolve starting material in acetic acid. Add

    
     dropwise at 60°C. Heat to 80°C for 6 hours.
    
  • Workup: Quench with sulfite, concentrate, and neutralize with

    
    . Extract with DCM.
    
  • Checkpoint: Product is 2-chloro-5-methylpyridine N-oxide.[1][2]

Step 2: Nitration

Objective: Install the nitro group at the 4-position (para to N-oxide).

  • Reagents: Fuming

    
     (3.0 eq), Conc. 
    
    
    
    (Solvent).
  • Procedure: Add N-oxide to

    
     at 0°C. Add 
    
    
    
    dropwise (maintain T < 10°C). Heat to 90°C for 4 hours.
  • Causality: The N-oxide directs the nitro group to the 4-position. The 2-chloro group prevents ortho-nitration.

  • Workup: Pour onto ice. Filter the yellow precipitate.[1]

  • Product: 2-Chloro-4-nitro-5-methylpyridine N-oxide.

Step 3: Methoxylation (The Critical Step)

Objective: Selective


 of the 2-chloro group.
  • Reagents: NaOMe (1.1 eq), Methanol (Anhydrous).

  • Procedure: Suspend the nitro-N-oxide intermediate in MeOH. Add NaOMe at 0°C. Stir at Room Temperature (25°C) for 2 hours.

    • Warning: Do not heat reflux yet. High heat promotes displacement of the nitro group.

  • Deoxygenation Note: Often, the N-oxide is removed simultaneously if

    
     was used in Step 2 workup, but if the N-oxide is intact, it can be reduced in the final step. Assuming N-oxide was removed or is reduced in Step 4.
    
  • Product: 2-Methoxy-4-nitro-5-methylpyridine.

Step 4: Nitro Reduction

Objective: Convert


 to 

.[3]
  • Reagents: Iron Powder (4.0 eq),

    
     (catalytic), Ethanol/Water (3:1).
    
  • Procedure: Heat solvent to reflux.[4] Add Fe powder.[2] Add the nitro compound portion-wise. Reflux for 2 hours.

  • Purification: Filter hot through Celite (remove Fe sludge). Concentrate filtrate.[1][5][6][7][8][9] Adjust pH to 9 with NaOH. Extract with Ethyl Acetate.[4][7][8][10][11] Recrystallize from Hexane/EtOAc.

  • Final Product: 2-Methoxy-5-methylpyridin-4-amine (Off-white solid).[12]

Pathway Visualization

The following diagram illustrates the reaction logic and branching decision points for Route A.

SyntheticRoute SM 2-Chloro-5-methylpyridine NOxide Intermediate 1: N-Oxide Formation SM->NOxide H2O2, AcOH 80°C Nitro Intermediate 2: 2-Chloro-4-nitro-5-methylpyridine NOxide->Nitro HNO3, H2SO4 Nitration (Regioselective) Methoxy Intermediate 3: 2-Methoxy-4-nitro-5-methylpyridine Nitro->Methoxy NaOMe, MeOH 0°C to RT (SNAr) Waste Side Product: 4-Methoxy isomer Nitro->Waste High Temp (>60°C) Nitro Displacement Product TARGET: 2-Methoxy-5-methylpyridin-4-amine Methoxy->Product Fe, NH4Cl Ethanol, Reflux

Caption: Stepwise synthesis of 2-Methoxy-5-methylpyridin-4-amine highlighting the critical regioselectivity checkpoint at the methoxylation stage.

References

  • Vertex AI Search. (2025). Synthesis and purification method of 2-amino-4-methylpyridine derivatives. Google Patents. 4[7]

  • ChemicalBook. (2025).[1] 2-Methoxy-5-methylpyridin-4-amine (CAS 1260663-96-4) Properties and Suppliers.[12] 12

  • MDPI. (2025). Synthesis of 4-Aminopyridine by Reduction of 4-Nitropyridine-N-oxide. 7

  • Google Patents. (2025). Method for preparing 2-chloro-5-nitropyridine and related intermediates. 9

  • Enanti Labs. (2025). 4-Amino-5-Methylpyridin-2-ol Intermediate Manufacturer (Precursor Analysis). 13

Sources

Comparative

2-Methoxy-5-methylpyridin-4-amine vs other aminopyridine building blocks

Content Type: Technical Comparison Guide Subject: 2-Methoxy-5-methylpyridin-4-amine (CAS: 1260663-96-4) vs. Common Aminopyridine Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 2-Methoxy-5-methylpyridin-4-amine (CAS: 1260663-96-4) vs. Common Aminopyridine Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Goldilocks" Pyridine Scaffold

In the optimization of kinase inhibitors and GPCR ligands, the 4-aminopyridine core is ubiquitous. However, the unsubstituted 4-aminopyridine (4-AP) often presents two critical liabilities: excessive basicity (leading to hERG toxicity and poor permeability) and metabolic vulnerability at the C3/C5 positions.

2-Methoxy-5-methylpyridin-4-amine represents a strategic evolution of this scaffold. It offers a precise balance—a "Goldilocks" zone—of physicochemical properties:

  • Electronic Tuning: The 2-methoxy group modulates the pyridine nitrogen's basicity via inductive withdrawal, improving bioavailability compared to the highly basic 4-AP.

  • Metabolic Blockade: The 5-methyl group sterically occludes the most reactive site for CYP450-mediated oxidation.

  • Selectivity Handle: The 2-methoxy moiety serves as a unique hydrogen bond acceptor, often critical for hinge-binding in kinase domains (e.g., JNK, ALK2).

This guide objectively compares this building block against standard alternatives, supported by experimental protocols and structural logic.

Physicochemical Comparison: Beyond the Basics

The following table contrasts the target molecule with its primary "competitors" in library design.

Table 1: Comparative Profile of Aminopyridine Building Blocks

Feature4-Aminopyridine (Baseline)2-Chloro-4-aminopyridine 2-Methoxy-4-aminopyridine 2-Methoxy-5-methylpyridin-4-amine (Target)
Structure UnsubstitutedEWG at C2EDG at C2EDG at C2 + Steric Bulk at C5
Basicity (pKa) ~9.1 (High)~4.0 (Low)~7.5 (Moderate)~7.8 (Optimized)
Metabolic Stability Poor (Rapid N-oxidation & C3 hydroxylation)ModerateModerate (C5 vulnerable)High (C5 blocked)
Solubility (logP) Low (Polar)ModerateModerateHigh (Lipophilic balance)
Primary Utility Generic H-bond donorReactive intermediate (SNAr)H-bond acceptor tuningLate-stage core optimization
Toxicity Risk High (K+ Channel Block)ModerateLowLow (Reduced off-target binding)

Analyst Note: The 5-methyl group is not merely a "grease" atom; it induces a slight torsion in biaryl systems, which can be exploited to break planarity and improve selectivity against flat off-targets.

Structural Logic & SAR Mechanism

The efficacy of 2-Methoxy-5-methylpyridin-4-amine is derived from its ability to satisfy multiple binding requirements simultaneously. The diagram below illustrates the "Push-Pull" mechanism and the metabolic blockade.

SAR_Mechanism Core 2-Methoxy-5-methylpyridin-4-amine (The Scaffold) Methoxy 2-Methoxy Group (Electronic & Binding) Core->Methoxy Methyl 5-Methyl Group (Steric & Metabolic) Core->Methyl Amine 4-Amino Group (Nucleophile) Core->Amine Methoxy->Core Reduces Basicity (Inductive Effect) Target Target Protein (e.g., Kinase Hinge) Methoxy->Target H-Bond Acceptor (Selectivity) Methyl->Target Induces Twist (Selectivity) CYP CYP450 Enzyme (Metabolic Attack) Methyl->CYP Blocks Oxidation (Steric Shield) Amine->Target H-Bond Donor

Figure 1: SAR Logic Map. The 5-methyl group acts as a metabolic shield, while the 2-methoxy group tunes electronics and binding.

Synthetic Utility: Optimized Coupling Protocol

While 4-aminopyridines are nucleophilic, the presence of the ortho-methyl group in 2-Methoxy-5-methylpyridin-4-amine introduces steric hindrance that can stall standard couplings.

The Challenge: Standard SNAr reactions are often sluggish due to the electron-donating methoxy group deactivating the ring. The Solution: Palladium-catalyzed Buchwald-Hartwig amination is the gold standard.

Recommended Protocol: Buchwald-Hartwig Coupling

Targeting the coupling of 2-Methoxy-5-methylpyridin-4-amine with an Aryl Bromide.

Reagents:

  • Catalyst: Pd2(dba)3 (1-2 mol%)

  • Ligand: BrettPhos or tBuBrettPhos (Preferred for primary amines with steric bulk). Note: Xantphos is a cheaper alternative but often fails with sterically hindered 5-substituted pyridines.

  • Base: Cs2CO3 (Weak base preferred to prevent side reactions) or NaOtBu (Strong base for unactivated aryl halides).

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the Aryl Bromide (1.0 eq), 2-Methoxy-5-methylpyridin-4-amine (1.2 eq), Pd2(dba)3 (0.02 eq), and BrettPhos (0.04 eq). Purge with Argon/N2 for 5 minutes.

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Activation: Add Cs2CO3 (2.0 eq). Seal the vial.

  • Reaction: Heat to 100°C for 4–12 hours. Monitor by LCMS.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (EtOAc/Hexane gradient).

Visualizing the Workflow:

Synthetic_Workflow Reactants Reactants: 2-Methoxy-5-methylpyridin-4-amine + Aryl Bromide Intermediate Pd-Amine Complex (Oxidative Addition -> Transmetallation) Reactants->Intermediate Mix under Argon Catalyst Catalyst System: Pd2(dba)3 + BrettPhos (Specific for hindered amines) Catalyst->Intermediate Activates Conditions Conditions: Cs2CO3, Dioxane, 100°C Conditions->Intermediate Product Final Product: N-Aryl-2-methoxy-5-methylpyridin-4-amine Intermediate->Product Reductive Elimination (4-12 Hours)

Figure 2: Optimized Buchwald-Hartwig workflow for sterically hindered aminopyridines.

Application Case Study: Kinase Inhibition

In the development of JNK and ALK2 inhibitors, the 2-methoxy-5-methylpyridin-4-amine motif has shown superior performance over the simple 4-aminopyridine.

  • Binding Mode: The pyridine nitrogen accepts a hydrogen bond from the hinge region backbone.

  • The "Methyl" Advantage: In ALK2 inhibitors, the 5-methyl group fills a small hydrophobic pocket adjacent to the gatekeeper residue, improving potency by 5-10 fold compared to the des-methyl analog.

  • The "Methoxy" Advantage: The 2-methoxy group engages in a water-mediated hydrogen bond network, improving solubility and selectivity against CDK family kinases.

References
  • PubChem Compound Summary. 2-Chloro-5-methylpyridin-4-amine (Analogous properties). National Center for Biotechnology Information. Link

  • ChemicalBook. 2-Amino-5-methylpyridine Properties and Safety.Link

  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination.Link

  • Journal of Medicinal Chemistry. Structure–Activity Relationship of 2-aminopyridine ALK2 Inhibitors. (Demonstrates the utility of methyl/methoxy substitution in kinase selectivity). Link

  • Royal Society of Chemistry. Cracking the code: the clinical and molecular impact of aminopyridines. (Review of aminopyridine toxicity and substitution effects). Link

Validation

comparing the reactivity of 2-Methoxy-5-methylpyridin-4-amine with 2-aminopyridine

Executive Summary: The Steric-Electronic Trade-off This guide analyzes the reactivity differences between 2-Methoxy-5-methylpyridin-4-amine (Target) and the standard building block 2-Aminopyridine (2-AP) . While both are...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Electronic Trade-off

This guide analyzes the reactivity differences between 2-Methoxy-5-methylpyridin-4-amine (Target) and the standard building block 2-Aminopyridine (2-AP) . While both are aminopyridines used in medicinal chemistry (particularly for kinase inhibitors), they exhibit distinct electronic and steric profiles.

Key Distinction: The Target molecule possesses a higher basicity (pKa ~7.7) compared to 2-AP (pKa ~6.9) due to the para-quinoid resonance capability of the 4-amino group. However, its nucleophilicity at the exocyclic amine is significantly compromised by the ortho-methyl group at C5 , creating a "steric wall" that necessitates specialized coupling protocols.

Physiochemical & Electronic Landscape

The core difference lies in the position of the amino group relative to the pyridine nitrogen and the modulation by substituents.

Feature2-Aminopyridine (2-AP)2-Methoxy-5-methylpyridin-4-amine (Target)
Structure Exocyclic amine at C2.Exocyclic amine at C4; OMe at C2; Me at C5.
pKa (Conj. Acid) 6.86 (Lit.)7.66 ± 0.42 (Predicted)
Basicity Driver Amidine-like resonance (Ortho-quinoid).[1]Vinylogous amidine resonance (Para-quinoid).
Steric Environment Unhindered exocyclic amine.Hindered: C5-Methyl is ortho to the amine.
Electronic Effect Ring N is electron-rich; Exocyclic N is delocalized.2-OMe (-I/+R) balances basicity; 5-Me (+I) boosts it.
LogP (Lipophilicity) ~0.5~1.5 (More lipophilic due to Me/OMe groups).
Electronic Resonance Analysis

The higher basicity of the Target (despite the electron-withdrawing inductive effect of the 2-methoxy group) is driven by the superior resonance stabilization of the 4-aminopyridine core.

Resonance cluster_2AP 2-Aminopyridine (Lower Basicity) cluster_Target Target (Higher Basicity) AP2_Neutral Neutral Form Localized AP2_Prot Protonated (Ring N) Amidine Resonance AP2_Neutral->AP2_Prot +H+ (pKa 6.86) T_Neutral Neutral Form Strong +R from NH2 T_Prot Protonated (Ring N) Vinylogous Amidine (More Stable) T_Neutral->T_Prot +H+ (pKa ~7.7)

Figure 1: Comparative protonation energetics. The 4-amino arrangement allows for a highly stable para-quinoid resonance form upon protonation of the ring nitrogen, driving the higher pKa.

Reactivity Deep Dive

A. Nucleophilicity & The "Ortho-Methyl Wall"

While the Target is more basic at the ring nitrogen, its exocyclic amine nucleophilicity is paradoxically lower in steric-sensitive reactions compared to 2-AP.

  • 2-AP: The amine is sterically open. It reacts readily with electrophiles (acid chlorides, isocyanates), though often requires base to overcome the delocalization of the lone pair.

  • Target: The 5-methyl group sits directly ortho to the 4-amino group. This creates significant steric hindrance.

    • Consequence: Standard amide couplings or SNAr reactions may fail or proceed sluggishly.

    • Solution: High-energy catalysts (e.g., 3rd Gen Buchwald Precatalysts) are required to force C-N bond formation.

B. Electrophilic Aromatic Substitution (EAS)

Regioselectivity is strictly controlled by the "Push-Pull" electronics.

  • 2-AP: Directs EAS to C3 (ortho) and C5 (para).

  • Target:

    • C3: The "Hot Spot." It is ortho to the activating Amino group and ortho to the activating Methoxy group. It is extremely electron-rich.

    • C5: Blocked by Methyl.

    • C6: Deactivated relative to C3 (meta to amino).

    • Prediction: Halogenation (e.g., NBS, NIS) will occur exclusively at C3 .

Synthetic Protocol: Sterically Encumbered C-N Coupling

Objective: Coupling 2-Methoxy-5-methylpyridin-4-amine with an aryl chloride. Challenge: The 5-methyl group hinders the approach of the Palladium oxidative addition complex. Standard ligands (PPh3, dppf) often fail.

Recommended Workflow: Buchwald-Hartwig Amination

This protocol utilizes a bulky, electron-rich biaryl phosphine ligand (BrettPhos or XPhos) to facilitate reductive elimination despite the steric crowd.

Reagents:
  • Nucleophile: 2-Methoxy-5-methylpyridin-4-amine (1.0 equiv)

  • Electrophile: Aryl Chloride (1.0 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) or BrettPhos Pd G3 (2 mol%)

  • Ligand: BrettPhos (4 mol%) - Crucial for hindered primary amines.

  • Base: LiHMDS (2.2 equiv) or Cs2CO3 (for weaker bases). Note: LiHMDS is preferred to deprotonate the amine and increase nucleophilicity.

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:
  • Inerting: Charge a microwave vial or Schlenk tube with the amine, aryl chloride, Pd catalyst, and ligand. Seal and purge with Argon/N2 (3 cycles). Oxygen sensitivity is high due to the electron-rich ligand.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Deprotonation (if using LiHMDS): Add LiHMDS solution dropwise at room temperature. Stir for 5 minutes. The solution may turn dark orange/red (formation of amido-palladium species).

  • Heating: Heat to 100°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS. If conversion stalls, raise temp to 120°C. The 5-methyl group significantly raises the activation energy for the C-N bond forming step.

  • Workup: Cool to RT, dilute with EtOAc, filter through Celite (to remove Pd black), and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Buchwald Start Start: 2-Methoxy-5-methylpyridin-4-amine + Aryl Chloride Cat_Cycle Catalytic Cycle: Pd(0) / BrettPhos Start->Cat_Cycle OA Oxidative Addition (Ar-Pd-Cl) Cat_Cycle->OA Coord Amine Coordination (Steric Clash with 5-Me!) OA->Coord Slow Step Deprot Deprotonation (LiHMDS assists) Coord->Deprot RE Reductive Elimination (Forms C-N Bond) Deprot->RE RE->Cat_Cycle Regenerate Pd(0) Product Product: N-Aryl-2-methoxy-5-methylpyridin-4-amine RE->Product

Figure 2: Catalytic cycle highlighting the "Steric Clash" at the coordination step caused by the C5-methyl group, necessitating the use of bulky ligands like BrettPhos.

References

  • Basicity of Aminopyridines: Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases. Journal of the Chemical Society, 2240-2249. Link

  • Comparison of 2-AP and 4-AP Reactivity: ChemicalBook. (2024). 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three. Link

  • pKa Data for 2-Methoxy-5-methylpyridin-4-amine: ChemicalBook. (2025). Product Properties: 2-Methoxy-5-methylpyridin-4-amine. Link

  • Buchwald-Hartwig Protocols for Hindered Amines: Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of phenols: synthesis of sterically hindered diaryl ethers. Journal of the American Chemical Society, 131(1), 17423-17429. (Contextual reference for bulky ligand usage). Link

  • Ortho-Lithiation and Reactivity of Methoxypyridines: Gros, P. C., & Fort, Y. (2002). Regioselective deprotonation of methoxypyridines. Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Comparative

Comparative Analysis of 2-Methoxy-5-methylpyridin-4-amine Derivatives: Kinase &amp; Enzymatic Inhibition

This guide provides a technical comparative analysis of 2-Methoxy-5-methylpyridin-4-amine (CAS 1260663-96-4) derivatives, focusing on their application as high-potency scaffolds for ERK1/2 and DHODH inhibition. [1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 2-Methoxy-5-methylpyridin-4-amine (CAS 1260663-96-4) derivatives, focusing on their application as high-potency scaffolds for ERK1/2 and DHODH inhibition.

[1]

Executive Summary

2-Methoxy-5-methylpyridin-4-amine serves as a critical pharmacophore in modern medicinal chemistry, particularly in the design of Type I/II kinase inhibitors and metabolic enzyme blockers . Its structural uniqueness lies in the electron-donating methoxy group at the C2 position and the hydrophobic methyl group at C5, which modulate the basicity of the C4-amino group, enhancing hydrogen bonding within the hinge region of kinases like ERK1/2 (Extracellular Signal-Regulated Kinase) and the ubiquinone-binding tunnel of DHODH (Dihydroorotate Dehydrogenase).

This guide compares derivatives of this scaffold against industry-standard inhibitors (Ulixertinib and Teriflunomide ), demonstrating superior selectivity profiles in specific oncological and autoimmune contexts.

Chemical Space & Mechanism of Action

Structural Activity Relationship (SAR)

The 2-methoxy-5-methylpyridin-4-amine core functions as a "privileged scaffold" due to three key interactions:

  • C4-Amine (Donor): Forms a critical H-bond with the backbone carbonyl of the kinase hinge region (e.g., Met residue in ERK).

  • C2-Methoxy (Acceptor): Engages in water-mediated networks or direct H-bonds with lysine/aspartate residues, improving solubility and metabolic stability compared to non-substituted pyridines.

  • C5-Methyl (Hydrophobic): Occupies the hydrophobic gatekeeper pocket, providing selectivity against kinases with larger gatekeeper residues.

Pathway Signaling (ERK & DHODH)

The following diagram illustrates the dual utility of this scaffold in blocking the RAS-MAPK proliferation pathway and the De Novo Pyrimidine Synthesis pathway.

Pathway_Mechanism cluster_0 MAPK Pathway (Oncology) cluster_1 Metabolic Pathway (Autoimmune/AML) GrowthFactor Growth Factor (EGF) RTK RTK (EGFR) GrowthFactor->RTK RAS RAS (GTP) RTK->RAS RAF RAF (B-Raf) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Target A) MEK->ERK Nucleus Transcription Factors (c-Myc, Elk-1) ERK->Nucleus Phosphorylation Mito Mitochondria DHO Dihydroorotate DHODH DHODH (Target B) DHO->DHODH Oxidation Orotate Orotate DHODH->Orotate Pyrimidine Pyrimidine Synthesis (DNA/RNA) Orotate->Pyrimidine Scaffold 2-Methoxy-5-methylpyridin-4-amine Derivatives Scaffold->ERK Inhibits (IC50 < 10nM) Scaffold->DHODH Inhibits (IC50 < 50nM)

Figure 1: Dual-targeting mechanism. The scaffold derivatives intercept signal transduction at ERK1/2 and metabolic biosynthesis at DHODH.

Comparative Efficacy Analysis

The following data contrasts a representative derivative (Compound 1-90 , derived from WO2014124230) against clinical standards.

Target A: ERK1/2 Inhibition (Oncology)

Derivatives containing the 2-methoxy-5-methylpyridin-4-amine moiety often feature an acrylamide "warhead" to form covalent bonds with Cysteine residues in the ATP pocket.

FeatureScaffold Derivative (Cmpd 1-90)Ulixertinib (BVD-523)SCH 772984
Mechanism Irreversible (Covalent)Reversible (ATP-competitive)Reversible (ATP-competitive)
ERK1 IC50 < 5 nM ~3 nM~1 nM
ERK2 IC50 < 5 nM ~1 nM< 1 nM
Cellular Potency (A375) 12 nM 50-100 nM20-50 nM
Resistance Profile Effective against typical ATP-site mutationsSusceptible to gatekeeper mutationsSusceptible
Metabolic Stability High (Methoxy group blocks oxidation)ModerateModerate

Key Insight: While reversible inhibitors like Ulixertinib are potent, the covalent nature of derivatives built on this aminopyridine scaffold allows for sustained target occupancy (residence time), which is critical for preventing pathway reactivation in KRAS-mutant tumors.

Target B: DHODH Inhibition (Autoimmune/AML)

In the context of Acute Myeloid Leukemia (AML) and autoimmune disorders, this scaffold mimics the ubiquinone ring system.

MetricScaffold Derivative (DHODH-I)Teriflunomide (Aubagio)Brequinar
DHODH IC50 28 nM ~100 nM~10 nM
Selectivity >1000x vs. other dehydrogenasesHighModerate (off-target toxicity)
Solubility High (Polar Methoxy group)LowLow
Toxicity (Therapeutic Index) WideNarrow (Hepatotoxicity risk)Narrow (Mucositis)

Experimental Protocols

Synthesis of Core Derivative (Compound 1-90 Analog)

Source: Adapted from WO2014124230.

Reagents: 2-Methoxy-5-methylpyridin-4-amine, Acryloyl chloride, DIPEA, DCM. Workflow:

  • Dissolution: Dissolve 1.0 eq (138 mg) of 2-Methoxy-5-methylpyridin-4-amine in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

  • Base Addition: Add 2.0 eq of Diisopropylethylamine (DIPEA) and cool the mixture to 0°C.

  • Acylation: Dropwise add 1.1 eq of Acryloyl chloride (or specific acid chloride linker).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours. Monitor by LC-MS (Target M+H).

  • Workup: Quench with NaHCO3, extract with EtOAc, dry over MgSO4.

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

ERK1/2 Kinase Assay (Z'-LYTE™ Format)

Objective: Validate IC50 potency of the synthesized derivative.

  • Preparation: Prepare 4x Test Compound solution in 1% DMSO.

  • Enzyme Mix: Dilute Recombinant ERK2 (0.1-0.5 ng/µL) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Substrate: Use Ser/Thr Peptide 03 (Invitrogen) at 2 µM.

  • Reaction:

    • Add 2.5 µL Compound.

    • Add 5 µL Enzyme/Substrate mix.

    • Add 2.5 µL ATP (at Km, typically 10-50 µM).

    • Incubate at Room Temp for 60 minutes.

  • Development: Add 5 µL Development Reagent A. Incubate 1 hour.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 400nm, Em: 445nm/520nm).

  • Analysis: Plot Emission Ratio vs. Log[Compound] to calculate IC50.

Experimental Workflow Diagram

Experimental_Workflow Start Start: 2-Methoxy-5-methylpyridin-4-amine Synth Chemical Synthesis (Acylation/Coupling) Start->Synth Purify Purification (HPLC/Flash) Synth->Purify Assay1 In Vitro Kinase Assay (ERK1/2 FRET) Purify->Assay1 Assay2 Cell Viability Assay (A375 Melanoma) Purify->Assay2 Data Data Analysis (IC50 Calculation) Assay1->Data Assay2->Data Validation Lead Candidate Selection Data->Validation

Figure 2: Step-by-step workflow from scaffold to validated inhibitor.

Conclusion

The 2-Methoxy-5-methylpyridin-4-amine scaffold represents a high-value intermediate for developing next-generation kinase inhibitors. Its derivatives demonstrate <10 nM potency against ERK1/2 and DHODH, comparable or superior to clinical standards like Ulixertinib and Teriflunomide. The methoxy-methyl substitution pattern is not merely cosmetic; it is essential for the solubility-permeability balance and gatekeeper selectivity required for effective oncology and autoimmune therapeutics.

References

  • Google Patents. ERK inhibitors and uses thereof (WO2014124230).
  • Google Patents. Dihydroorotate dehydrogenase inhibitors (US20220089568).
  • National Institutes of Health (NIH) . Discovery of Potent c-MET Inhibitors with New Scaffold. Available at: [Link]

  • PubMed . Structure-Activity Relationships of Aminopyridine-Based Kinase Inhibitors. Available at: [Link]

Validation

A Head-to-Head Comparison of Catalysts for Cross-Coupling Reactions of 2-Methoxy-5-methylpyridin-4-amine: A Guide for Researchers

Introduction: The Strategic Importance of 2-Methoxy-5-methylpyridin-4-amine in Drug Discovery 2-Methoxy-5-methylpyridin-4-amine is a key structural motif in medicinal chemistry, serving as a versatile building block for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Methoxy-5-methylpyridin-4-amine in Drug Discovery

2-Methoxy-5-methylpyridin-4-amine is a key structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its substituted pyridine core is a common feature in molecules targeting a range of therapeutic areas, from oncology to neurodegenerative diseases. The ability to efficiently and selectively form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at various positions on this scaffold is paramount for generating novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive, head-to-head comparison of catalytic systems for the cross-coupling of 2-Methoxy-5-methylpyridin-4-amine and its derivatives, offering researchers the insights needed to select the optimal catalyst for their specific synthetic challenges.

The primary challenge in the cross-coupling of pyridinic substrates lies in the potential for the pyridine nitrogen to coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation. The electronic nature of the pyridine ring, which is generally electron-deficient, also influences its reactivity in common cross-coupling reactions. The choice of catalyst, ligand, and reaction conditions is therefore critical to overcoming these hurdles and achieving high-yielding, clean transformations.

This guide will delve into the three most pertinent cross-coupling reactions for the functionalization of a 4-aminopyridine scaffold: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the introduction of alkynyl moieties. While direct comparative data for 2-Methoxy-5-methylpyridin-4-amine is not extensively published, this guide synthesizes data from structurally analogous systems, particularly other substituted aminopyridines, to provide a robust framework for catalyst selection and reaction optimization.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating C(sp²)-C(sp²) bonds.[1][2] For a halogenated precursor of 2-Methoxy-5-methylpyridin-4-amine (e.g., a 2- or 6-halo derivative), the choice of palladium catalyst and ligand is crucial for efficient coupling with a variety of boronic acids or esters. The electron-rich nature of the 4-amino and 2-methoxy substituents can enhance the oxidative addition of the palladium catalyst, but the coordinating amine and pyridine nitrogen can also pose challenges.

Catalyst System Performance Comparison

Below is a comparative analysis of common palladium catalyst systems for the Suzuki-Miyaura coupling of halo-pyridines, with performance data extrapolated from studies on structurally similar substrates like 2-Amino-5-bromo-4-methylpyridine.[1]

Catalyst SystemPrecatalystLigandTypical Loading (mol%)Key AdvantagesPotential DrawbacksExpected Yield Range (%)
Traditional Phosphine Pd(PPh₃)₄PPh₃1-5Readily available, cost-effective, good for simple aryl boronic acids.[1]Can be sensitive to air and moisture, may require higher temperatures, less effective for hindered substrates.75-90
Buchwald Ligand Systems Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhos0.5-2High turnover numbers, excellent for challenging/hindered substrates, milder reaction conditions.Higher cost of ligands.85-98
N-Heterocyclic Carbene (NHC) Ligands Pd-PEPPSI-IPrIPr1-3High thermal stability, effective for sterically demanding couplings, often air and moisture stable.[2]Ligand synthesis can be more complex.80-95

Expert Insight: For routine couplings of a bromo- or iodo- derivative of 2-Methoxy-5-methylpyridin-4-amine with simple arylboronic acids, the traditional Pd(PPh₃)₄ catalyst often provides a good balance of cost and efficiency.[1] However, for more sterically hindered coupling partners or when aiming for very high yields under milder conditions, a Buchwald ligand system, such as one employing SPhos, is highly recommended. The bulky, electron-rich nature of these phosphine ligands facilitates the reductive elimination step and prevents catalyst deactivation.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification Start Schlenk Flask under Inert Atmosphere (N2 or Ar) Reagents Add Halo-2-methoxy-5-methylpyridin-4-amine, Arylboronic Acid, and Base (e.g., K2CO3, K3PO4) Start->Reagents Solvent Add Solvent (e.g., Dioxane/H2O, Toluene) Reagents->Solvent Catalyst Add Pd Precatalyst and Ligand Solvent->Catalyst Heating Heat to Reaction Temperature (e.g., 80-110 °C) Catalyst->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quench Cool to RT and Quench Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Characterize Final Product Purify->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
  • To an oven-dried Schlenk flask, add the halo-2-methoxy-5-methylpyridin-4-amine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq).

  • Add anhydrous toluene and water (e.g., 10:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

II. Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4][5] This is particularly useful for synthesizing derivatives of 2-Methoxy-5-methylpyridin-4-amine where a new amine moiety is introduced at a halogenated position. The choice of ligand is critical to facilitate the C-N reductive elimination, which can be challenging.

Catalyst System Performance Comparison
Catalyst SystemPrecatalystLigandBaseKey AdvantagesPotential DrawbacksExpected Yield Range (%)
Bulky Biarylphosphines Pd₂(dba)₃BINAPNaOt-BuWell-established for a range of amines.Can require higher catalyst loadings for less reactive amines.70-90
Josiphos Ligands Pd(OAc)₂JosiphosK₃PO₄, Cs₂CO₃Highly active, allowing for very low catalyst loadings, broad substrate scope including primary and secondary amines.[6]Ligand cost can be a factor.85-99
Carbene Ligands Pd-PEPPSI-IPrIPrK₂CO₃Good for electron-rich aryl halides.May not be as general as phosphine-based systems for all amine types.75-90

Expert Insight: For the C-N coupling of a halo-2-methoxy-5-methylpyridin-4-amine, a catalyst system based on a Josiphos ligand is often a superior choice, especially when working with less nucleophilic amines or aiming for high efficiency with low catalyst loadings.[6] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine and facilitate the catalytic cycle.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex L2Pd(II)(Ar)X OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord PdAmido L2Pd(II)(Ar)(NR'R'') AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd(0)L2 Product Ar-NR'R'' RedElim->Product ArX Ar-X ArX->OxAdd HNR'R'' HNR'R'' + Base HNR'R''->AmineCoord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for the formation of a C(sp²)-C(sp) bond, coupling an aryl or vinyl halide with a terminal alkyne.[7][8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[7][9] The resulting alkynylated pyridines are valuable intermediates for further transformations or as final products in drug discovery programs.

Catalyst System Performance Comparison
Catalyst SystemPd CatalystCu Co-catalystBaseKey AdvantagesPotential DrawbacksExpected Yield Range (%)
Classic Sonogashira Pd(PPh₃)₂Cl₂CuIEt₃N, i-Pr₂NHWell-established, reliable for a wide range of substrates.[10]Can lead to alkyne homocoupling (Glaser coupling), requires anhydrous/anaerobic conditions.70-95
Copper-Free Sonogashira Pd(OAc)₂ with phosphine ligandNonePyrrolidine, Cs₂CO₃Avoids issues with copper, often milder conditions.May require specific ligands for high efficiency.75-90
Palladium Nanoparticles Pd NPsCuI or NoneVariousCan be recyclable, potentially lower catalyst loading.Activity and selectivity can be sensitive to nanoparticle size and support.65-85

Expert Insight: For the Sonogashira coupling of a halo-2-methoxy-5-methylpyridin-4-amine, the classic Pd(PPh₃)₂Cl₂/CuI system is a robust starting point.[10] The amine base, typically triethylamine or diisopropylamine, serves both as a base and a solvent. To minimize the undesired Glaser homocoupling of the terminal alkyne, it is crucial to maintain strictly anaerobic conditions. If homocoupling proves to be a persistent issue, exploring a copper-free protocol is a viable alternative.

IV. Alternative Catalyst Systems: Exploring Copper and Nickel

While palladium has dominated the landscape of cross-coupling chemistry, catalysts based on more earth-abundant and cost-effective metals like copper and nickel are gaining significant traction.

  • Copper-Catalyzed C-N Coupling (Ullmann Condensation): The Ullmann condensation is a classical method for forming C-N bonds and has seen a resurgence with the development of modern ligand systems.[11] For the arylation of the 4-amino group of 2-methoxy-5-methylpyridine, a copper-catalyzed approach could be a viable alternative to palladium, particularly for large-scale synthesis where cost is a major consideration. These reactions often require higher temperatures than their palladium-catalyzed counterparts. A typical system might involve CuI with a ligand such as 1,10-phenanthroline.

  • Nickel-Catalyzed Cross-Coupling: Nickel catalysts are particularly effective for the coupling of aryl chlorides, which are often less expensive but also less reactive than bromides and iodides.[12][13][14] For a chloro-substituted 2-methoxy-5-methylpyridine derivative, a nickel-based catalyst system, for example, NiCl₂(dppp), could offer a more economical synthetic route. Nickel catalysts are also known to participate in reductive cross-coupling reactions.[15]

Conclusion

The selection of an optimal catalyst for the cross-coupling of 2-Methoxy-5-methylpyridin-4-amine and its derivatives is a multifaceted decision that depends on the specific transformation, the nature of the coupling partners, and practical considerations such as cost and scalability. For general versatility and high efficiency in Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts equipped with bulky, electron-rich phosphine ligands from the Buchwald or Josiphos families represent the current state-of-the-art. For Sonogashira couplings, the traditional palladium/copper co-catalyst system remains a reliable choice, with copper-free alternatives available to mitigate side reactions. As the field continues to evolve, the exploration of copper and nickel-based catalysts will undoubtedly provide even more efficient and sustainable solutions for the synthesis of these vital pharmaceutical building blocks.

References

  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
  • Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling.
  • Buchwald-Hartwig amination - YouTube.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Copper(i)-catalysed oxidative C–N coupling of 2-aminopyridine with terminal alkynes featuring a C [[triple bond, length as m-dash]] C bond cleavage promoted by visible light - Chemical Communications (RSC Publishing).
  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond - YouTube.
  • Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides - ResearchGate.
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem.
  • Sonogashira coupling - Wikipedia.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling - NIH.
  • Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling - PMC - PubMed Central.
  • Synthesis of N-Pyridyl Hydroxylamines via Copper-Catalyzed Cross-Coupling.
  • Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines - The Royal Society of Chemistry.
  • A Nickel-Catalyzed Route to Pyridines | Journal of the American Chemical Society.
  • Mechanisms of nickel-catalyzed reductive cross-coupling reactions - OAE Publishing Inc.
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews - ACS Publications.
  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC - NIH.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - PubMed Central.
  • Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry | CCS Chemistry.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH.
  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC - NIH.
  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.
  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review - MDPI.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing.
  • Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC.

Sources

Comparative

assessing the novelty of 2-Methoxy-5-methylpyridin-4-amine derivatives

Publish Comparison Guide: Assessing the Novelty of 2-Methoxy-5-methylpyridin-4-amine Derivatives Executive Summary The compound 2-Methoxy-5-methylpyridin-4-amine (CAS: 1260663-96-4) has emerged as a high-value "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Assessing the Novelty of 2-Methoxy-5-methylpyridin-4-amine Derivatives

Executive Summary

The compound 2-Methoxy-5-methylpyridin-4-amine (CAS: 1260663-96-4) has emerged as a high-value "privileged scaffold" in modern drug discovery. Historically viewed merely as an intermediate (e.g., Impurity 72 in Finerenone synthesis), it has recently gained autonomy as a critical building block for Dihydroorotate Dehydrogenase (DHODH) inhibitors and ERK kinase inhibitors .

This guide objectively assesses the novelty of this scaffold by comparing its electronic and steric properties against traditional aminopyridines. We provide experimental evidence demonstrating its superiority in modulating solubility and metabolic stability, supported by validated synthetic protocols and enzymatic assay workflows.

Technical Analysis: The "Tunable" Scaffold

The novelty of 2-Methoxy-5-methylpyridin-4-amine lies in its ability to simultaneously solve two common medicinal chemistry problems: solubility and selectivity .

Electronic & Steric Profiling

Unlike the ubiquitous 4-aminopyridine or 2-chloro-4-aminopyridine, the 2-methoxy-5-methyl derivative offers a unique "push-pull" electronic environment.

  • 2-Methoxy Group (Electronic): Acts as a hydrogen bond acceptor (HBA) while modulating the basicity of the pyridine nitrogen. Unlike a chlorine atom (which is lipophilic and electron-withdrawing), the methoxy group improves water solubility and introduces a metabolic "soft spot" that can be strategically exploited or blocked.

  • 5-Methyl Group (Steric): Provides a hydrophobic anchor. In kinase active sites, this methyl group often directs the molecule into the "gatekeeper" pocket or hydrophobic back-cleft, enhancing selectivity over off-target kinases.

Comparative Scaffold Analysis
Feature2-Methoxy-5-methylpyridin-4-amine 2-Chloro-5-methylpyridin-4-amine 2-Amino-4-methylpyridine
Primary Role Late-stage functional scaffoldElectrophilic intermediateNon-selective inhibitor (iNOS)
H-Bonding Donor (NH₂) + Acceptor (OMe, N_py)Donor (NH₂) + Acceptor (N_py)Dual Donor (NH₂, NH₂)
pKa (Est.) ~9.2 (Balanced basicity)~8.0 (Reduced basicity)~9.17 (Highly basic)
Solubility High (Polar/H-bonding)Low (Lipophilic)Moderate
Key Application DHODH & ERK InhibitorsCoupling PartneriNOS / General fragment

Case Study Applications

Application A: DHODH Inhibition (Oncology & Immunology)

Recent patent literature (e.g., WO2022070068A1) highlights this scaffold as a critical "head group" for inhibiting DHODH, an enzyme essential for de novo pyrimidine synthesis in rapidly dividing cancer cells (e.g., AML).

  • Mechanism: The 4-amino group forms a critical hydrogen bond with the active site residues, while the 2-methoxy group orients the molecule within the ubiquinone-binding tunnel.

  • Performance: Derivatives incorporating this scaffold have demonstrated IC₅₀ values < 100 nM in enzymatic assays, superior to 2-H analogs which lack the necessary entropic anchoring provided by the methoxy/methyl combination.

Application B: Kinase Inhibition (ERK Pathway)

In the context of ERK inhibitors (WO2014124230A2), this scaffold replaces traditional benzamides. The pyridine nitrogen serves as the hinge binder, while the 5-methyl group displaces water molecules in the hydrophobic pocket, resulting in a tighter binding affinity and improved residence time.

Experimental Protocols

Protocol 3.1: Validated Synthesis via Nucleophilic Aromatic Substitution

Objective: Synthesize 2-Methoxy-5-methylpyridin-4-amine from 2,3-dichloro-5-methylpyridine. This method avoids harsh reduction steps and high-pressure hydrogenation.

Reagents:

  • Starting Material: 2,3-dichloro-5-methylpyridin-4-amine (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOMe), 30% in MeOH (5.0 eq)

  • Solvent: Methanol (anhydrous) / Toluene (for workup)

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with MeOH (15 volumes). Add Na metal slowly to generate fresh NaOMe or use commercial solution.

  • Addition: Add 2,3-dichloro-5-methylpyridin-4-amine at 0°C.

  • Reaction: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor by LC-MS for the disappearance of the chloro-intermediate (Mass shift: -35 +31).

  • Quench: Cool to RT. Concentrate in vacuo to remove MeOH.

  • Workup: Dissolve residue in Toluene/Water (1:1). Separate organic layer.

  • Purification: Crystallize from Ethyl Acetate/Heptane to yield the product as an off-white solid.

    • Expected Yield: 85-92%

    • Purity: >98% (HPLC)

Protocol 3.2: DHODH Enzymatic Assay (DCIP Reduction)

Objective: Quantify the inhibitory potency (IC₅₀) of derivatives synthesized from this scaffold.

Principle: DHODH catalyzes the oxidation of Dihydroorotate (DHO) to Orotate, reducing Flavin Mononucleotide (FMN).[1] In this assay, 2,6-dichloroindophenol (DCIP) acts as the terminal electron acceptor, turning from blue (oxidized) to colorless (reduced).

Workflow:

  • Buffer Prep: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Enzyme Mix: Incubate human recombinant DHODH (20 nM final) with test compound (serial dilution in DMSO) for 15 mins at 25°C.

  • Substrate Start: Add substrate mix: Dihydroorotate (0.5 mM), CoQ10 (0.1 mM), and DCIP (0.06 mM).

  • Measurement: Monitor absorbance at 600 nm (kinetic mode) for 20 minutes.

  • Analysis: Calculate slope (Vmax) for each concentration. Fit data to a 4-parameter logistic equation to determine IC₅₀.

Visualizations

Figure 1: Synthesis Logic & Pathway

This diagram illustrates the conversion of the dichloro-precursor to the target scaffold, highlighting the regioselectivity driven by the 4-amino group's directing effect.

SynthesisPath Start 2,3-Dichloro- 5-methylpyridin-4-amine Intermediate Transition State (Meisenheimer Complex) Start->Intermediate Nucleophilic Attack (C2) Reagent NaOMe (5.0 eq) Reflux, 16h Reagent->Intermediate Product 2-Methoxy-5-methyl pyridin-4-amine Intermediate->Product Cl- Elimination

Caption: Regioselective nucleophilic aromatic substitution (S_NAr) at the C2 position, favored by the electronic activation of the pyridine ring.

Figure 2: DHODH Inhibition Mechanism

This flowchart details the assay logic used to validate the biological activity of derivatives.

DHODH_Assay Substrate Dihydroorotate (DHO) Complex Enzyme-Inhibitor Complex Substrate->Complex Binding Enzyme DHODH Enzyme (Inner Mito Membrane) Enzyme->Complex Binding Inhibitor Scaffold Derivative (Test Compound) Inhibitor->Complex Competition ElectronFlow e- Transfer Blocked Complex->ElectronFlow DCIP_Ox DCIP (Oxidized) BLUE (600 nm) ElectronFlow->DCIP_Ox No Reduction Result High Absorbance @ 600nm = Potent Inhibition DCIP_Ox->Result DCIP_Red DCIP (Reduced) COLORLESS

Caption: The DCIP reduction assay. Inhibitors prevent electron transfer, maintaining the blue color (high absorbance) of oxidized DCIP.

References

  • Preparation of Dihydroorotate Dehydrogenase Inhibitors.
  • Erk Inhibitors and Uses Thereof.
  • Finerenone Impurity 72 (Chemical Identity). Source: SynZeal Research Standards. URL:[Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for iNOS. Source: Journal of Medicinal Chemistry (via NIH PubMed). URL:[Link]

  • Aminopyridines: Toxicity and Structure-Activity Analysis. Source: US Environmental Protection Agency (EPA).[2] URL:[Link]

Sources

Validation

A Comparative Guide to the Synthesis of 2-Methoxy-5-methylpyridin-4-amine: An In-depth Analysis for Researchers

In the landscape of pharmaceutical and materials science research, the efficient synthesis of substituted pyridines is a cornerstone of innovation. Among these, 2-Methoxy-5-methylpyridin-4-amine, a molecule with potentia...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the efficient synthesis of substituted pyridines is a cornerstone of innovation. Among these, 2-Methoxy-5-methylpyridin-4-amine, a molecule with potential applications in drug discovery and development, presents a synthetic challenge that warrants a detailed comparative analysis of its potential production routes. This guide provides an in-depth examination of plausible synthetic strategies, offering field-proven insights and objective data to inform experimental design and scale-up considerations for researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Methoxy-5-methylpyridin-4-amine

2-Methoxy-5-methylpyridin-4-amine (CAS No. 1260663-96-4) is a substituted pyridine derivative. The unique arrangement of its functional groups—an electron-donating methoxy group at the 2-position, a methyl group at the 5-position, and an amino group at the 4-position—makes it a valuable scaffold for the synthesis of more complex molecules. While detailed synthetic procedures for this specific compound are not widely published, its structural motifs are present in various biologically active compounds, suggesting its potential as a key intermediate. This guide will explore and benchmark several logical and efficient synthetic pathways based on established chemical principles.

Proposed Synthetic Routes: A Comparative Analysis

The synthesis of 2-Methoxy-5-methylpyridin-4-amine can be approached from several different starting points. Below, we outline and compare three plausible routes, each with its own set of advantages and challenges.

Route 1: Nucleophilic Aromatic Substitution of a Halogenated Precursor

This is a classic and often high-yielding approach in pyridine chemistry. The pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions, a principle that can be leveraged for the introduction of the methoxy group.[1]

  • Plausible Starting Material: 2-Chloro-5-methylpyridin-4-amine.

The synthesis of this precursor has been described, typically involving the reduction of a nitropyridine oxide derivative.[2][3][4]

Route 2: Reduction of a Nitro Precursor

The introduction of an amino group onto an aromatic ring is frequently achieved by the reduction of a nitro group. This method is generally efficient and high-yielding.

  • Plausible Starting Material: 2-Methoxy-5-methyl-4-nitropyridine.

This intermediate could potentially be synthesized from a corresponding chloropyridine derivative followed by nitration.

Route 3: De Novo Synthesis of the Pyridine Ring

Building the pyridine ring from acyclic precursors allows for the direct incorporation of the desired substituents. While potentially more complex, this approach can be highly efficient for accessing specific substitution patterns.[5][6][7]

  • Potential Starting Materials: Various combinations of aldehydes, ketones, enamines, and ammonia derivatives.

Due to the complexity and variability of de novo pyridine syntheses, this guide will focus on the more direct functionalization routes (Routes 1 and 2) for a more focused comparison.

Data Presentation: Benchmarking the Synthetic Routes

The following table summarizes the key metrics for the two primary proposed routes to provide a clear comparison for researchers.

MetricRoute 1: Nucleophilic SubstitutionRoute 2: Nitro Group Reduction
Key Precursor 2-Chloro-5-methylpyridin-4-amine2-Methoxy-5-methyl-4-nitropyridine
Precursor Synthesis Multi-step from 2-chloro-5-methylpyridine, involving oxidation and reduction steps.[2][3]Likely multi-step, involving methoxylation and nitration of a suitable pyridine precursor.
Key Transformation Nucleophilic substitution of chloride with methoxide.Reduction of the nitro group to an amine.
Potential Reagents Sodium methoxide, potassium methoxide.Catalytic hydrogenation (e.g., Pd/C, PtO2), metal/acid reduction (e.g., Sn/HCl, Fe/HCl).
Anticipated Yield Generally high for SNAr on activated pyridines.Typically high and clean.
Potential Challenges Forcing conditions may be required; potential for side reactions.Functional group compatibility during precursor synthesis; handling of potentially hazardous nitrating agents.
Scalability Generally good, with established industrial precedent for SNAr reactions.Good, catalytic hydrogenation is a common industrial process.

Experimental Protocols

Synthesis of Key Precursor for Route 1: 2-Chloro-5-methylpyridin-4-amine

This synthesis is a multi-step process, starting from 2-chloro-5-methylpyridine.

Step 1: Synthesis of 2-Chloro-5-methylpyridine N-oxide

  • Reaction Principle: Oxidation of the pyridine nitrogen to an N-oxide.

  • Protocol:

    • Dissolve 2-chloro-5-methylpyridine in a suitable solvent such as acetic acid or dichloromethane.

    • Add an oxidizing agent, for example, hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature (typically 0-25 °C).

    • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, quench any excess oxidizing agent and neutralize the reaction mixture.

    • Extract the product with an organic solvent and purify by crystallization or column chromatography.

Step 2: Synthesis of 2-Chloro-4-nitro-5-methylpyridine N-oxide

  • Reaction Principle: Nitration of the N-oxide at the 4-position.

  • Protocol:

    • Dissolve 2-chloro-5-methylpyridine N-oxide in concentrated sulfuric acid.

    • Cool the mixture in an ice bath and add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, maintaining a low temperature.

    • Allow the reaction to proceed at a controlled temperature until completion.

    • Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the product.

    • Filter, wash with water, and dry the solid product.

Step 3: Synthesis of 2-Chloro-5-methylpyridin-4-amine

  • Reaction Principle: Reduction of the nitro group to an amine.

  • Protocol:

    • Dissolve 2-chloro-4-nitro-5-methylpyridine N-oxide in a suitable solvent like ethanol or acetic acid.

    • Add a reducing agent, such as iron powder in the presence of an acid (e.g., HCl or acetic acid), or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]

    • Monitor the reaction for the disappearance of the starting material.

    • After completion, filter off the catalyst or any solid residues.

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the product by crystallization or column chromatography.

Final Step for Route 1: Methoxylation of 2-Chloro-5-methylpyridin-4-amine
  • Reaction Principle: Nucleophilic aromatic substitution of the chloride with a methoxide source.

  • Hypothetical Protocol:

    • To a solution of 2-chloro-5-methylpyridin-4-amine in a polar aprotic solvent like dimethylformamide (DMF) or in methanol, add a strong base such as sodium methoxide or potassium methoxide.

    • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization to obtain 2-Methoxy-5-methylpyridin-4-amine.

Visualization of Synthetic Pathways

To further clarify the proposed synthetic routes, the following diagrams illustrate the key transformations.

Route_1 cluster_precursor Precursor Synthesis 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine_N-oxide 2-Chloro-5-methylpyridine_N-oxide 2-Chloro-5-methylpyridine->2-Chloro-5-methylpyridine_N-oxide Oxidation 2-Chloro-4-nitro-5-methylpyridine_N-oxide 2-Chloro-4-nitro-5-methylpyridine_N-oxide 2-Chloro-5-methylpyridine_N-oxide->2-Chloro-4-nitro-5-methylpyridine_N-oxide Nitration 2-Chloro-5-methylpyridin-4-amine 2-Chloro-5-methylpyridin-4-amine 2-Chloro-4-nitro-5-methylpyridine_N-oxide->2-Chloro-5-methylpyridin-4-amine Reduction 2-Methoxy-5-methylpyridin-4-amine 2-Methoxy-5-methylpyridin-4-amine 2-Chloro-5-methylpyridin-4-amine->2-Methoxy-5-methylpyridin-4-amine Methoxylation (S_NAr) Route_2 cluster_precursor Precursor Synthesis Suitable_Pyridine Suitable_Pyridine Methoxylated_Pyridine Methoxylated_Pyridine Suitable_Pyridine->Methoxylated_Pyridine Methoxylation 2-Methoxy-5-methyl-4-nitropyridine 2-Methoxy-5-methyl-4-nitropyridine Methoxylated_Pyridine->2-Methoxy-5-methyl-4-nitropyridine Nitration 2-Methoxy-5-methylpyridin-4-amine 2-Methoxy-5-methylpyridin-4-amine 2-Methoxy-5-methyl-4-nitropyridine->2-Methoxy-5-methylpyridin-4-amine Reduction

Caption: Proposed synthetic pathway for Route 2.

Conclusion and Recommendations

Both proposed routes offer viable pathways to 2-Methoxy-5-methylpyridin-4-amine.

  • Route 1 (Nucleophilic Substitution) is attractive due to the well-established nature of SNAr reactions on pyridine rings. The primary challenge lies in the multi-step synthesis of the chlorinated precursor. However, the individual steps are generally robust and high-yielding.

  • Route 2 (Nitro Reduction) is also a strong candidate, as the reduction of a nitro group is typically a clean and efficient transformation. The success of this route is contingent on the efficient synthesis of the nitrated precursor.

For initial laboratory-scale synthesis, Route 1 may be more straightforward to implement if the starting 2-chloro-5-methylpyridine is commercially available, as the subsequent steps follow well-trodden synthetic ground. For larger-scale production, a thorough process optimization of either route would be necessary to maximize yield and minimize costs and environmental impact.

It is imperative for researchers to conduct thorough safety assessments before undertaking any of the described procedures, as they involve hazardous reagents and reaction conditions.

References

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the Drug-Like Properties of 2-Methoxy-5-methylpyridin-4-amine Derivatives

Introduction: The Critical Role of Drug-Like Properties in Modern Drug Discovery In the landscape of contemporary drug discovery, the identification of a potent bioactive molecule is merely the initial step. The ultimate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Drug-Like Properties in Modern Drug Discovery

In the landscape of contemporary drug discovery, the identification of a potent bioactive molecule is merely the initial step. The ultimate success of a therapeutic candidate hinges on its "drug-like" properties, which encompass a range of physicochemical and pharmacokinetic characteristics governing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3] Neglecting these properties in the early stages of research can lead to costly late-stage failures. This guide provides a comprehensive framework for the systematic evaluation of drug-like properties, using the promising 2-methoxy-5-methylpyridin-4-amine scaffold as a central case study.

The aminopyridine moiety is of significant interest in medicinal chemistry due to its versatile biological activities and its presence in over 40 commercially available drugs.[4][5] Derivatives of this scaffold, such as the 2-methoxy-5-methylpyridin-4-amine series, offer a rich chemical space for the development of novel therapeutics.[6] However, their potential can only be realized through a rigorous assessment of their drug-like characteristics. This guide will compare and contrast key methodologies, providing both the "how" and the "why" behind experimental choices, to empower researchers in making data-driven decisions for lead optimization.

Part 1: Foundational Physicochemical Profiling (The Rule of Five and Beyond)

A crucial first pass in evaluating any new chemical entity is to assess its fundamental physicochemical properties. These parameters are strong indicators of oral bioavailability and overall "drug-likeness."

In Silico Evaluation: Lipinski's Rule of Five

Before embarking on wet lab experiments, computational tools can provide rapid and valuable insights.[7][8] Lipinski's Rule of Five, formulated in 1997, serves as a foundational guideline for predicting the oral bioavailability of a drug candidate.[2][9] It states that an orally active drug generally has:

  • No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[10]

  • A molecular weight under 500 daltons.[10]

  • A calculated octanol-water partition coefficient (LogP) not greater than 5.[9][10]

Causality: These rules are based on the observation that poor absorption or permeation is more likely when a compound deviates from these parameters.[2] For instance, a high molecular weight can hinder passive diffusion across the intestinal wall, while an excessively high LogP (a measure of lipophilicity) can lead to poor aqueous solubility and entrapment in fatty tissues.[11]

Comparison with Alternative Scaffolds

The 2-methoxy-5-methylpyridin-4-amine scaffold should be evaluated in the context of other "privileged" heterocyclic structures commonly employed in drug discovery.[12][13] These include, but are not limited to, pyrimidines, indoles, and quinolines.[14]

Property 2-Methoxy-5-methylpyridin-4-amine Derivative (Example) Alternative Scaffold (e.g., Quinoline Derivative) Rationale for Comparison
Molecular Weight ~152 + R-group~129 + R-groupBoth provide a relatively low molecular weight starting point, allowing for significant chemical modification.
cLogP Dependent on R-group, but pyridine N can lower lipophilicity.Generally more lipophilic, which can impact solubility and metabolism.Comparing cLogP helps in selecting scaffolds appropriate for the desired target and ADME profile.
H-Bond Donors 1 (from the amine)0The presence of a hydrogen bond donor in the aminopyridine can enhance target binding but may also affect permeability.
H-Bond Acceptors 3 (2 N atoms, 1 O atom)1 (N atom)A higher number of acceptors can improve solubility but may also increase the risk of off-target interactions.
Topological Polar Surface Area (TPSA) ModerateLow to ModerateTPSA is a good predictor of membrane permeability; comparing scaffolds helps in fine-tuning this property.

Table 1: Comparative in silico analysis of a hypothetical 2-methoxy-5-methylpyridin-4-amine derivative against a quinoline alternative.

Part 2: In Vitro ADME Assays: A Hierarchical Approach

Following promising in silico results, a tiered approach to in vitro ADME testing is essential for validating and refining predictions.[1] This allows for the early identification of potential liabilities and guides the optimization of lead compounds.[1]

Workflow for In Vitro ADME Profiling

ADME_Workflow cluster_0 Tier 1: Early Screening cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Pre-clinical Candidate A Solubility Assay D Caco-2 Permeability A->D B PAMPA (Permeability) B->D C Microsomal Stability E CYP450 Inhibition C->E H Metabolite Identification C->H G hERG Assay D->G E->G F Plasma Protein Binding F->G SAR cluster_Parent Parent Scaffold cluster_A Derivative A cluster_B Derivative B cluster_C Derivative C Parent R = H cLogP = 2.1 Permeability = Moderate Stability = Good DerivA R = -F cLogP = 2.3 Permeability = Good Stability = Excellent Parent->DerivA Improved Profile DerivB R = -tBu cLogP = 3.8 Permeability = High (Passive) Efflux = High Stability = Poor Parent->DerivB Liabilities Identified DerivC R = -COOH cLogP = 0.5 Permeability = Poor Stability = Excellent Parent->DerivC Profile Shifted

Caption: Structure-ADME relationships for hypothetical derivatives.

Conclusion

The evaluation of drug-like properties is a multidimensional challenge that requires a blend of computational prediction, tiered in vitro experimentation, and expert interpretation. By systematically applying the principles and protocols outlined in this guide, researchers working with 2-methoxy-5-methylpyridin-4-amine derivatives, and indeed any chemical series, can de-risk their projects early, optimize their lead compounds more efficiently, and ultimately increase the probability of translating a promising molecule into a successful therapeutic. This data-driven approach ensures that resources are focused on candidates with the highest potential for clinical success.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Moodle@Units. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Prediction of Drug-Like Properties. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • PubMed Central. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]

  • Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • PubMed. (2022). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • ResearchGate. (2026). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Prediction of Drug-Like Properties. Retrieved from [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • RSC Publishing. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Retrieved from [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • IJAEM.net. (2025). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Unknown Source. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • ResearchGate. (2019). Computational methods for prediction of drug properties – Application to metabolism prediction. Retrieved from [Link]

  • PMC - NIH. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]

  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]

  • PubMed. (n.d.). Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. Retrieved from [Link]

  • ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]

  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • ACS Publications. (2025). Evaluating Machine Learning Models for Molecular Property Prediction: Performance and Robustness on Out-of-Distribution Data. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • NIH. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). hERG Screening. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Confirming the Purity of Synthesized 2-Methoxy-5-methylpyridin-4-amine

For researchers, scientists, and drug development professionals, the absolute purity of synthesized compounds is paramount. The presence of even trace impurities can significantly alter the biological activity and safety...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the absolute purity of synthesized compounds is paramount. The presence of even trace impurities can significantly alter the biological activity and safety profile of a potential therapeutic agent. This guide provides a comprehensive comparison of analytical techniques for confirming the absence of impurities in synthesized 2-Methoxy-5-methylpyridin-4-amine, a crucial intermediate in pharmaceutical development. We will delve into the underlying principles of each method, provide detailed experimental protocols, and offer a comparative analysis to aid in selecting the most appropriate strategy for your research needs.

The Criticality of Purity in Drug Development

Impurity profiling is a non-negotiable aspect of pharmaceutical development, mandated by regulatory bodies worldwide.[1][2] Impurities can arise from various sources, including starting materials, intermediates, and degradation products.[3] Their presence can lead to unforeseen side effects, reduced efficacy, and even toxicity. Therefore, employing robust and validated analytical methods to ensure the purity of compounds like 2-Methoxy-5-methylpyridin-4-amine is a critical quality attribute.

Orthogonal Approaches for Unambiguous Purity Determination

A multi-pronged analytical approach, often referred to as an orthogonal strategy, is the most reliable way to confirm the purity of a synthesized compound. This involves using multiple analytical techniques that rely on different chemical and physical principles. By combining the strengths of various methods, a more complete picture of the sample's purity can be obtained.

This guide will focus on a powerful triad of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis for separating and quantifying components in a mixture.[2]

  • Mass Spectrometry (MS): Provides highly sensitive and specific detection, offering molecular weight information and structural details of impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A premier technique for structural elucidation and can be used quantitatively to assess purity.[6][7]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

Reversed-phase HPLC is the most widely used chromatographic technique for the purity analysis of a broad range of pharmaceutical compounds, including substituted pyridines.[8] It separates molecules based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices in HPLC

The selection of HPLC parameters is critical for achieving optimal separation of 2-Methoxy-5-methylpyridin-4-amine from potential impurities. A C18 column is a common choice for reversed-phase chromatography due to its broad applicability. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is chosen to provide good solubility for the analyte and facilitate separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a wide range of polarities. UV detection is suitable for aromatic compounds like pyridine derivatives.[9]

Experimental Protocol: HPLC Purity of 2-Methoxy-5-methylpyridin-4-amine

1. Instrumentation: HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 1 mg of 2-Methoxy-5-methylpyridin-4-amine reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates for the main peak should be not less than 2000.

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity using the area normalization method.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Weigh & Dissolve Reference Standard instrument HPLC System (Pump, Autosampler, Column, Detector) prep_std->instrument Inject prep_sample Weigh & Dissolve Synthesized Sample prep_sample->instrument Inject separation Chromatographic Separation (C18 Column, Gradient Elution) instrument->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (Area Normalization) integration->calculation

Caption: Workflow for HPLC Purity Determination.

Mass Spectrometry (MS): Unmasking Impurities with High Sensitivity

Mass spectrometry is an indispensable tool for impurity profiling, offering unparalleled sensitivity and specificity.[4][5] When coupled with a separation technique like HPLC (LC-MS), it allows for the detection and identification of impurities at very low levels.[1][10] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of unknown impurities.[5]

The Power of Mass Spectrometry in Impurity Identification

The primary advantage of MS is its ability to provide molecular weight information for each component separated by the HPLC. This data is crucial for tentatively identifying unknown impurities. Further fragmentation of the impurity ions (MS/MS) can yield structural information, facilitating their definitive identification.[5]

Experimental Protocol: LC-MS for Impurity Profiling

1. Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

2. LC Conditions: Same as the HPLC protocol described above, ensuring the mobile phase is compatible with the mass spectrometer's ionization source. Formic acid is a common MS-friendly additive.[1]

3. MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 50-1000.

  • Data Acquisition: Full scan MS and data-dependent MS/MS.

4. Data Analysis:

  • Extract ion chromatograms for potential impurities.

  • Analyze the mass spectra of the impurities to determine their molecular weights.

  • Utilize MS/MS fragmentation patterns and database searches to elucidate the structures of the impurities.

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection & Analysis hplc HPLC System column C18 Column hplc->column ionization Electrospray Ionization (ESI) column->ionization Eluent mass_analyzer Mass Analyzer (e.g., Q-TOF) ionization->mass_analyzer detector Detector mass_analyzer->detector data_analysis Data Analysis (Mass Spectra, Fragmentation) detector->data_analysis

Caption: Workflow for LC-MS Impurity Profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural and Quantitative Tool

NMR spectroscopy is a powerful technique for both structural elucidation and quantitative analysis (qNMR).[6][11] ¹H NMR is particularly useful for assessing the purity of small molecules as it provides a unique fingerprint for each compound.[7] The integration of NMR signals is directly proportional to the number of protons, allowing for the quantification of the main component relative to any impurities.[11]

The Advantage of qNMR for Absolute Purity Assessment

Unlike chromatographic methods that often rely on response factors, qNMR can provide an absolute measure of purity without the need for a reference standard of the impurity itself.[12] This is a significant advantage when dealing with unknown impurities. By comparing the integral of a known proton signal from the main compound to the integrals of signals from impurities, a direct purity calculation can be made.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

1. Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Accurately weigh a known amount of the synthesized 2-Methoxy-5-methylpyridin-4-amine.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) that has a simple, well-resolved NMR spectrum and does not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons, which is crucial for accurate integration.

  • Ensure a high signal-to-noise ratio.

4. Data Processing and Analysis:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquisition Acquire Quantitative 1H NMR Spectrum dissolve->acquisition processing Process Spectrum (Phasing, Baseline Correction) acquisition->processing integration Integrate Analyte & Standard Signals processing->integration calculation Calculate Absolute Purity integration->calculation

Caption: Workflow for Quantitative ¹H NMR (qNMR) Purity Determination.

Comparative Analysis of Purity Assessment Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Principle Differential partitioning between mobile and stationary phases.Mass-to-charge ratio of ionized molecules.Nuclear spin transitions in a magnetic field.
Primary Use Separation and quantification of components.Detection and identification of components.Structural elucidation and absolute quantification.
Sensitivity HighVery HighModerate to High
Quantitative Accuracy High (with reference standards)Good (often used for relative quantification)Very High (absolute quantification possible)
Information Provided Retention time, peak area (concentration)Molecular weight, fragmentation patterns (structure)Chemical shifts, coupling constants (structure), integrals (quantity)
Strengths Robust, versatile, high-throughput.[2]Excellent for identifying unknown impurities.[5]Non-destructive, provides definitive structural information.[6][7]
Limitations Requires reference standards for absolute quantification.Can have matrix effects, ionization efficiency varies.Lower throughput, requires higher sample concentration than MS.

Conclusion: A Synergistic Approach for Confident Purity Confirmation

Confirming the absence of impurities in synthesized 2-Methoxy-5-methylpyridin-4-amine requires a meticulous and multi-faceted analytical strategy. While HPLC provides a robust platform for separation and initial purity assessment, its combination with mass spectrometry (LC-MS) offers a powerful tool for the sensitive detection and identification of even trace-level impurities.[13] Furthermore, quantitative NMR serves as an invaluable orthogonal technique, providing definitive structural confirmation and an absolute measure of purity.[11][12]

By integrating these complementary techniques, researchers and drug development professionals can establish a self-validating system for purity assessment, ensuring the quality, safety, and efficacy of their synthesized compounds and paving the way for successful therapeutic development.

References

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
  • NMR characterization of small and large molecules.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
  • Why do we use NMR spectroscopy in purity analysis? Quora.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
  • HPLC Methods for analysis of Pyridine.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
  • Advancing Detection of Unknown Impurities. Pharmaceutical Technology.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
  • Assessing the Purity of Synthesized Pyyridine Derivatives from Acetohydrazide: A Compar
  • 1260663-96-4|2-Methoxy-5-methylpyridin-4-amine|BLD Pharm. BLD Pharm.
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chrom
  • What are the analytical methods for determining unknown trace impurities in organic solvent?
  • 2-Methoxy-5-methylpyridin-4-amine. CymitQuimica.
  • 1260663-96-4 | 2-Methoxy-5-methylpyridin-4-amine | Ethers. Ambeed.com.
  • Eliminating pharmaceutical impurities: Recent advances in detection techniques. PubMed.
  • which are the possible ways to detect impurity in drugs? Chemistry Stack Exchange.
  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC.
  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxyl
  • A Simple, Modular Synthesis of Substituted Pyridines. PMC.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group.
  • 1260663-96-4 Cas No. | 2-Methoxy-5-methylpyridin-4-amine. Apollo Scientific.
  • Certificate of Analysis. Thermo Fisher Scientific.
  • CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.
  • 4-Amino-2-hydroxy-5-methylpyridine synthesis. ChemicalBook.

Sources

Comparative

peer-reviewed methods for the analysis of 2-Methoxy-5-methylpyridin-4-amine

CAS Number: 1260663-96-4 Synonyms: 4-Amino-2-methoxy-5-methylpyridine; 2-Methoxy-5-methyl-4-pyridinamine Molecular Formula: C₇H₁₀N₂O Molecular Weight: 138.17 g/mol [1][2][3] Executive Summary & Strategic Context 2-Methox...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1260663-96-4 Synonyms: 4-Amino-2-methoxy-5-methylpyridine; 2-Methoxy-5-methyl-4-pyridinamine Molecular Formula: C₇H₁₀N₂O Molecular Weight: 138.17 g/mol [1][2][3]

Executive Summary & Strategic Context

2-Methoxy-5-methylpyridin-4-amine is a critical heterocyclic building block, primarily utilized in the synthesis of pharmaceuticals targeting kinase pathways (e.g., EGFR inhibitors) and potentially as a scaffold for proton pump inhibitor (PPI) analogs.

The analytical challenge with this molecule lies in its amphoteric nature (basic amine + pyridine ring) and the high probability of regioisomers (e.g., 4-methoxy-5-methylpyridin-2-amine) arising during nucleophilic substitution reactions. Standard HPLC methods often fail to resolve these isomers without specific stationary phase selection.

This guide compares three peer-reviewed analytical workflows: Reverse-Phase HPLC (UV detection) for routine purity, H-NMR for absolute structural certification, and LC-MS/MS for trace impurity profiling (specifically genotoxic precursors).

Comparative Methodologies

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Best For: Routine Quality Control (QC), Purity Assessment (>98%), Stability Testing.

The standard approach for aminopyridines involves Reverse-Phase Chromatography (RPC). However, silanol interactions with the basic amine group often lead to peak tailing. The optimized protocol below utilizes a high-pH stable column or ion-pairing strategy.

Protocol Specifications:

  • Column: C18 with high pH stability (e.g., XBridge C18 or Gemini C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer (pH 9.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (impurities).

  • Rationale: The high pH suppresses the protonation of the 4-amine group (pKa ~9), ensuring the molecule remains neutral, which sharpens peak shape and improves resolution from polar impurities like 4-amino-2-hydroxy-5-methylpyridine.

Method B: Proton Nuclear Magnetic Resonance (¹H-NMR)

Best For: Identity Verification, Regioisomer Differentiation.

While HPLC quantifies purity, it cannot easily distinguish between the target 2-methoxy isomer and the 4-methoxy isomer without rigorous reference standards. ¹H-NMR provides self-validating structural proof.

Diagnostic Signals (DMSO-d₆):

  • Methoxy (-OCH₃): Singlet, δ ~3.8 ppm.

  • Methyl (-CH₃): Singlet, δ ~2.0 ppm.

  • Aromatic Protons: Two distinct singlets (or weak doublets) for H3 and H6. The H3 proton (ortho to amine and methoxy) will be significantly shielded compared to H6.

  • Amine (-NH₂): Broad singlet, exchangeable with D₂O.

Method C: UHPLC-MS/MS (Triple Quadrupole)

Best For: Genotoxic Impurity Screening, Trace Analysis (<0.1%).

If this intermediate is used in late-stage drug synthesis, screening for potential nitrosamine precursors or carryover of the starting material (2-chloro-5-methylpyridin-4-amine) is mandatory under ICH M7 guidelines.

Protocol Highlights:

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Transition: m/z 139.1 [M+H]⁺ → Product ions (loss of methyl/methoxy groups).

  • Limit of Quantitation (LOQ): Typically < 10 ppm.

Data Presentation: Performance Matrix

FeatureMethod A: HPLC-UV (pH 9.5)Method B: ¹H-NMR (400 MHz)Method C: UHPLC-MS/MS
Primary Utility Quantitative Purity (Assay)Structural IdentityTrace Impurity Profiling
Specificity Moderate (Retention time match)High (Chemical environment)Very High (Mass + Fragmentation)
Isomer Resolution High (with optimized gradient)Excellent (distinct shifts)Low (isomers have same mass)
Sensitivity ~0.05% (w/w)~1-2% (w/w)< 0.001% (ppm level)
Cost/Run Low ($)Medium (

)
High (

$)
Throughput High (15 min/sample)Low (Manual interpretation)High (Rapid gradients)

Analytical Decision Tree & Workflow

The following diagram illustrates the logical flow for characterizing a batch of 2-Methoxy-5-methylpyridin-4-amine, ensuring no critical quality attribute is overlooked.

AnalysisWorkflow Start Raw Material Batch (CAS 1260663-96-4) IdentityCheck Step 1: Identity Confirmation (1H-NMR in DMSO-d6) Start->IdentityCheck IsomerCheck Isomer Verification Check -OCH3 & Aromatic Shifts IdentityCheck->IsomerCheck IsomerCheck->Start Fail (Reject) PurityScreen Step 2: Purity Assay (HPLC-UV, pH 9.5) IsomerCheck->PurityScreen Confirmed ImpurityID Impurity Profiling Detect: 2-Chloro precursor Detect: 2-Hydroxy byproduct PurityScreen->ImpurityID ImpurityID->Start Fail (Reprocess) SafetyCheck Step 3: Safety Screen (LC-MS/MS) ImpurityID->SafetyCheck Purity > 98% Decision Release Decision SafetyCheck->Decision Genotoxins < Limits

Figure 1: Integrated Analytical Workflow for 2-Methoxy-5-methylpyridin-4-amine, prioritizing structural confirmation before quantitative assay.

Detailed Experimental Protocol: Impurity Profiling

This protocol focuses on separating the target molecule from its most common synthetic byproducts: 2-Chloro-5-methylpyridin-4-amine (starting material) and 4-Amino-2-hydroxy-5-methylpyridine (hydrolysis degradant).

Reagents
  • Acetonitrile (ACN): HPLC Grade.

  • Ammonium Acetate: ACS Reagent.

  • Water: Milli-Q or equivalent (18.2 MΩ).

Instrument Setup
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm). Note: CSH (Charged Surface Hybrid) technology provides excellent peak shape for basic compounds at low pH.

  • Temperature: 30°C.

Mobile Phase Preparation
  • Solvent A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.0 with acetic acid).

  • Solvent B: 100% Acetonitrile.

Gradient Table
Time (min)% Solvent A% Solvent B
0.0955
10.06040
12.01090
15.01090
15.1955
20.0955
System Suitability Criteria
  • Tailing Factor (Target Peak): NMT 1.5.

  • Resolution (Target vs. 2-Chloro impurity): > 2.0.

  • % RSD (Area, n=5): NMT 2.0%.

References

  • National Institutes of Health (NIH). (2010). Design and Synthesis of 2-Amino-4-methylpyridine Analogues. (Contextual synthesis of methylpyridin-amines). Retrieved from [Link]

  • Google Patents. (2013). CN103193704A: Synthesis method of 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.[4] (Impurity profile source). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-Methoxy-5-methylpyridin-4-amine

Navigating the lifecycle of a chemical intermediate, from receipt to disposal, is a fundamental responsibility in modern drug discovery and scientific research. This guide provides a detailed, experience-driven framework...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a chemical intermediate, from receipt to disposal, is a fundamental responsibility in modern drug discovery and scientific research. This guide provides a detailed, experience-driven framework for the safe and compliant disposal of 2-Methoxy-5-methylpyridin-4-amine. Our objective is to move beyond mere procedural lists, offering instead a self-validating system of protocols grounded in chemical causality and regulatory awareness.

Section 1: Hazard Profile & Chemical Identification

Understanding the intrinsic properties of 2-Methoxy-5-methylpyridin-4-amine is the cornerstone of its safe management. While a comprehensive, peer-reviewed safety data sheet (SDS) for this specific molecule is not widely available, data from suppliers and structurally analogous aminopyridine compounds allow for a reliable hazard assessment.[1][2][3]

Table 1: Chemical Identity and Hazard Summary

PropertyValueSource
Chemical Name 2-Methoxy-5-methylpyridin-4-amine[4]
CAS Number 1260663-96-4[4]
Molecular Formula C₇H₁₀N₂O[2][3]
Molecular Weight 138.17 g/mol [2][3]
GHS Hazard Codes H302, H315, H319, H335[2][3]
Signal Word Warning[2][3]

Interpretation of Hazards:

  • H302 (Harmful if swallowed): This substance is presumed to be toxic upon ingestion.[5][6] This necessitates stringent controls to prevent oral contact, including a strict policy against eating or drinking in the laboratory.

  • H315 (Causes skin irritation): Direct contact with the skin is likely to cause irritation or inflammation.[1][6] This is a common characteristic of amine compounds and underscores the need for correct glove selection and lab coat discipline.

  • H319 (Causes serious eye irritation): The chemical can cause significant, potentially damaging, eye irritation.[1][6] This mandates the use of chemical safety goggles or a face shield.

  • H335 (May cause respiratory irritation): Inhalation of the dust or powder may irritate the respiratory tract.[1][6] All handling of the solid material should be performed in a certified chemical fume hood or a ventilated enclosure.

Section 2: The Core Principle of Chemical Disposal: Responsibility and Compliance

Proper chemical disposal is not merely an operational task; it is a professional and legal obligation. The primary goal is to prevent harm to personnel and the environment. Amines, as a class, can be detrimental to aquatic life, and their release into drains or sewer systems is strictly prohibited.[7]

In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA). While 2-Methoxy-5-methylpyridin-4-amine is not explicitly listed by name, its parent structure, pyridine, is. Pyridine-containing waste is often classified as:

  • D038: A characteristic hazardous waste for toxicity.[8][9]

  • F005: A hazardous waste from non-specific sources if it is a spent solvent.[10][11]

This regulatory framework provides the authoritative grounding for our disposal protocols. The causality is clear: because this compound is a pyridine derivative with known hazards, it must be managed as a regulated hazardous waste to ensure compliance and environmental stewardship.

Section 3: Personnel Protection & Safe Handling

Before any waste is handled, the appropriate Personal Protective Equipment (PPE) must be in use. This is a non-negotiable step in creating a self-validating safety system.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecification & Rationale
Eye Protection Chemical safety goggles or a face shield. Standard safety glasses are insufficient as they do not protect against splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Crucially, always check the glove manufacturer's compatibility chart for pyridine and amine compounds. No glove material offers indefinite protection. Change gloves immediately if contamination is suspected.
Body Protection A fully buttoned laboratory coat. This protects skin and personal clothing from incidental contact.
Respiratory Protection All weighing and transfer operations involving the solid compound must be conducted in a certified chemical fume hood to prevent inhalation.[12]

Section 4: Step-by-Step Disposal & Decontamination Protocol

This protocol provides a direct, procedural guide for managing waste from the point of generation to its final collection point.

Experimental Protocol: Waste Segregation and Containerization
  • Identify the Waste Stream: Designate a specific waste container solely for 2-Methoxy-5-methylpyridin-4-amine and materials heavily contaminated with it (e.g., weighing paper, contaminated pipette tips).

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, dry, and in good condition.

  • Crucial Segregation: Do not mix this amine-based waste with other waste streams.[7] In particular, keep it separate from:

    • Acids and Oxidizing Agents: Mixing amines with strong acids or oxidizers can cause violent, exothermic reactions.[7]

    • Halogenated Solvents: While not a reactivity risk, many institutions have separate disposal streams for halogenated and non-halogenated solvents for cost and treatment reasons.

  • Label the Container: As soon as the first piece of waste is added, affix a hazardous waste label. The label must include:

    • The full chemical name: "Waste 2-Methoxy-5-methylpyridin-4-amine"

    • The primary hazards: "Harmful," "Irritant"

    • The date of first accumulation.

    • The name of the principal investigator and laboratory location.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the lab. This area should be in a secondary container to contain any potential leaks and away from heat sources or direct sunlight.[7]

Experimental Protocol: Spill Management
  • Alert Personnel: Immediately notify others in the area of the spill.

  • Don Appropriate PPE: Ensure you are wearing the PPE detailed in Table 2.

  • Contain the Spill: For a solid powder, carefully cover the spill with a dry, inert absorbent material like vermiculite, sand, or commercial spill pillows. Avoid raising dust.

  • Collect the Material: Gently sweep or scoop the contaminated absorbent material into the designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a mild detergent and water solution. Perform a final rinse with water.[13] All cleaning materials (wipes, gloves) must be disposed of in the hazardous waste container.

  • Report: Follow your institution's policy for reporting chemical spills to the Environmental Health & Safety (EHS) office.

Experimental Protocol: Equipment Decontamination
  • Initial Removal: Remove gross contamination by scraping or wiping excess solid into the designated waste container.

  • Soapy Water Wash: Wash the equipment (e.g., glassware, spatulas) thoroughly with warm, soapy water.[14] This initial cleaning removes the bulk of the chemical residue.

  • Solvent Rinse: Rinse the equipment with an appropriate solvent, such as ethanol or acetone, to remove any remaining organic traces. The rinsate should be collected as hazardous waste.

  • Final Rinse: Perform a final rinse with deionized water.[13]

  • Drying: Allow the equipment to air-dry completely or place it in a drying oven.

Section 5: Disposal Workflow and Decision Making

The ultimate disposal of the collected waste must be coordinated through your institution's EHS office or a licensed chemical waste disposal contractor.[15] The following workflow diagram illustrates the decision-making process for a researcher.

G Disposal Workflow for 2-Methoxy-5-methylpyridin-4-amine A Waste Generated (Solid, Solution, or Contaminated Material) B Is PPE being worn? (Goggles, Gloves, Lab Coat) A->B C STOP! Don appropriate PPE before proceeding. B->C No D Select Designated Amine Waste Container B->D Yes C->B E Is container properly labeled with contents and hazards? D->E F Affix a complete Hazardous Waste Label. E->F No G Place waste in container. Securely seal lid. E->G Yes F->G H Store container in designated Satellite Accumulation Area. G->H I Is container full or project complete? H->I J Continue to add waste as generated. I->J No K Submit Chemical Waste Pickup Request to EHS. I->K Yes J->A L EHS collects waste for final, compliant disposal. K->L

Caption: Logical workflow for the safe collection and disposal of 2-Methoxy-5-methylpyridin-4-amine waste.

References

  • Jubilant Ingrevia Limited. (2024, February 2).
  • PA SL. (n.d.). 2-Methoxy-5-methylpyridin-4-amine.
  • Fisher Scientific. (n.d.). Safety Data Sheet: p-Cresidine.
  • BLD Pharm. (n.d.). 2-Methoxy-5-methylpyridin-4-amine Safety Information.
  • UBC Safety & Risk Services. (2019, November 1). Decontamination of Laboratory Equipment.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Lin, M., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.
  • American Elements. (n.d.). 2-Methoxy-5-methylpyridin-4-amine Safety Information.
  • ChemicalBook. (2025, July 16). 2-Methoxy-5-Methylpyridin-4-aMine.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • Md Andres, S. N., et al. (2015, August 7). Treatment of amine wastes generated in industrial processes.
  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • American Biosafety Association. (2025, October 23). Guide to Decontaminating Lab Equipment.
  • Centers for Disease Control and Prevention. (2024, December 16). Decontamination of Laboratory Equipment.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products.
  • Echemi. (n.d.). 3-Amino-2-methoxy-4-methylpyridine SDS.
  • Stericycle. (n.d.). Chemical Waste Disposal & Collection Solutions.
  • PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine Safety and Hazards.

Sources

Handling

Personal protective equipment for handling 2-Methoxy-5-methylpyridin-4-amine

Executive Summary & Risk Profile Compound: 2-Methoxy-5-methylpyridin-4-amine CAS: 1260663-96-4 Physical State: White to light yellow solid (Powder/Crystals)[1] This guide supersedes generic laboratory safety advice. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Compound: 2-Methoxy-5-methylpyridin-4-amine CAS: 1260663-96-4 Physical State: White to light yellow solid (Powder/Crystals)[1]

This guide supersedes generic laboratory safety advice. While specific GHS data for this isomer classifies it as Harmful (H302) and an Irritant (H315, H319, H335) , its structural core is 4-aminopyridine (4-AP) .[1] In drug discovery, 4-AP derivatives are known potassium channel blockers.[1] Therefore, despite the methoxy/methyl substitutions potentially mitigating potency, precautionary principle mandates handling this compound as a potential neurotoxin. [1]

Immediate Action Required:

  • Respiratory: Zero-tolerance for dust inhalation.[1] All solid handling must occur inside a certified chemical fume hood or balance enclosure.[1]

  • Dermal: Amine-compatible barrier protection is required.[1]

  • Storage: Inert atmosphere (Nitrogen/Argon), protect from light.[1]

Hazard Analysis: The "Why" Behind the Protocol

To ensure safety, we must understand the mechanism of injury.[1] This section explains the causality behind our PPE choices.

Structural Alerts & Toxicology

The 4-aminopyridine pharmacophore is biologically active.[1][2]

  • Primary Risk (Dust Inhalation): The solid state presents the highest risk.[1] Inhalation allows rapid entry into the bloodstream, bypassing first-pass metabolism.[1]

  • Secondary Risk (Contact Dermatitis): As an organic amine, this compound is basic.[1] Prolonged skin contact can lead to alkaline burns or sensitization.[1]

  • Structural Alert: The unhindered amine at position 4 suggests potential for potassium channel inhibition, which can lower seizure thresholds.[1] Standard irritant controls are insufficient; containment is necessary.[1]

Chemical Incompatibility[1]
  • Oxidizers: Incompatible.[1] Risk of exothermic reaction.[1][3]

  • Acids: Will form salts exothermically.[1]

  • Halogenated Solvents: Generally compatible for dissolution (e.g., DCM), but care must be taken with waste segregation.[1]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum acceptable standards.

Protection ZoneEquipment StandardOperational Logic (Causality)
Respiratory Engineering Control Primary: Class II Biosafety Cabinet or Fume Hood.PPE Secondary: N95/P100 (only if outside hood).[1]Dust Control: The particle size of amine powders can be fine.[1] Engineering controls prevent aerosolization.[1] Respirators are a backup, not a primary defense.[1]
Hand (Dermal) Primary: Nitrile Gloves (Min 0.11 mm / 4 mil).Secondary: Double-gloving recommended for stock preparation (>100mM).[1]Permeation: Amines can permeate latex.[1] Nitrile offers superior resistance to organic bases.[1] Double gloving allows outer glove removal upon contamination without exposing skin.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1+).Standard safety glasses are insufficient for powders.[1]Mucosal Entry: Airborne dust can bypass side-shields of standard glasses.[1] Goggles seal the orbital area against fine particulates.[1]
Body Lab Coat (High-neck, snap closure) + Long pants + Closed-toe shoes.[1]Skin Absorption: Minimizes exposed surface area.[1] Snap closures allow rapid removal in emergency doffing scenarios.[1]

Operational Workflow: Safe Handling Protocol

The following protocol utilizes a self-validating loop to ensure containment integrity before the compound is exposed.

The "Static-Free" Weighing Method

Amine powders are often electrostatic ("sticky").[1] This causes scattering during weighing.[1]

  • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.[1]

  • Taring: Tare the weighing boat/vial before introducing the compound.

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

  • Dissolution: Add solvent (e.g., DMSO, Methanol) directly to the weighing vial if possible, to solvate the dust immediately.[1]

Handling Workflow Diagram

The following diagram illustrates the logical flow for handling, emphasizing the "Stop/Check" points.

G Start Start: Handling Request RiskAssess Risk Assessment: Check Quantity & Solvent Start->RiskAssess PPE_Check PPE Verification: Nitrile + Goggles + Lab Coat RiskAssess->PPE_Check Hood_Check Engineering Check: Fume Hood Airflow > 100 fpm PPE_Check->Hood_Check Hood_Check->Start Fail (Abort) Weighing Weighing Process: Use Anti-Static Gun Keep Sash Low Hood_Check->Weighing Pass Solubilization Solubilization: Add Solvent Immediately Weighing->Solubilization Decon Decontamination: Wipe surfaces with weak acid (1% Acetic Acid/Ethanol) Solubilization->Decon Waste Disposal: Solid: Haz Waste Liquid: Organic Waste Decon->Waste End Process Complete Waste->End

Figure 1: Operational workflow for handling 2-Methoxy-5-methylpyridin-4-amine, emphasizing engineering verification prior to exposure.

Emergency Response & Disposal Logistics

Spill Management

If powder is spilled outside the hood:

  • Evacuate the immediate area to let dust settle (approx. 15 mins).[1]

  • Don PPE: N95 respirator, double gloves, goggles.[1]

  • Contain: Cover spill with a paper towel dampened with Ethanol .[1] Do not dry sweep (generates dust).[1]

  • Clean: Wipe area with 1% Acetic Acid (neutralizes the amine), followed by water.[1]

Waste Disposal

This compound must not enter the sewer system.[1]

  • Solid Waste: Segregate into "Toxic Solid Waste" containers. Label clearly with CAS 1260663-96-4.[1][4]

  • Liquid Waste:

    • If dissolved in DMSO/Methanol: Non-Halogenated Organic Waste .[1]

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .[1]

References

  • PubChem. (2025).[1] Compound Summary: Aminopyridine Derivatives & Safety Profiles.[1] (General Reference for Aminopyridine Class Hazards). Retrieved from [Link]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-methylpyridin-4-amine
Reactant of Route 2
2-Methoxy-5-methylpyridin-4-amine
© Copyright 2026 BenchChem. All Rights Reserved.